3-Bromo Midodrine
説明
Structure
3D Structure
特性
IUPAC Name |
2-amino-N-[2-(3-bromo-2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O4/c1-18-7-3-8(12(19-2)9(13)4-7)10(16)6-15-11(17)5-14/h3-4,10,16H,5-6,14H2,1-2H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDJZPMMIIPJTHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Br)OC)C(CNC(=O)CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-Bromo Midodrine chemical structure and properties
An In-Depth Technical Guide to 3-Bromo Midodrine: Structure, Properties, and Analytical Considerations
Abstract
This technical guide provides a comprehensive overview of 3-Bromo Midodrine, a key related compound and potential impurity of the antihypotensive drug, Midodrine. Intended for researchers, medicinal chemists, and drug development professionals, this document delves into the chemical identity, physicochemical properties, and analytical methodologies pertinent to this compound. While Midodrine's efficacy as a prodrug for treating orthostatic hypotension is well-established, the control and characterization of its impurities, such as 3-Bromo Midodrine, are critical for ensuring pharmaceutical safety and quality. This guide synthesizes available data with expert-driven insights to propose a logical synthesis pathway and detail a robust analytical protocol for its detection and quantification, establishing a foundational resource for its study.
Introduction: The Context of Midodrine and Its Impurities
Midodrine: A Prodrug for Orthostatic Hypotension
Midodrine is a peripherally acting alpha-adrenergic agonist used clinically to treat symptomatic orthostatic hypotension.[1][2] Marketed under brand names like Proamatine, it addresses conditions where a significant drop in blood pressure upon standing causes dizziness or fainting.[1] The therapeutic value of Midodrine lies in its ability to increase vascular tone, thereby elevating blood pressure.[3][4]
Mechanism of Action: The Role of Desglymidodrine
Midodrine is a prodrug, meaning it is administered in an inactive form and metabolized within the body to its active therapeutic agent.[5][6] Following oral administration, Midodrine undergoes enzymatic hydrolysis (deglycination) to form its pharmacologically active metabolite, desglymidodrine.[7][8][9]
Desglymidodrine functions as a selective agonist for α1-adrenergic receptors located in the arteriolar and venous vasculature.[1][10] Activation of these receptors leads to vasoconstriction, an increase in peripheral vascular resistance, and consequently, an elevation in blood pressure.[6][7] A key feature of desglymidodrine is its poor diffusion across the blood-brain barrier, which minimizes central nervous system effects.[1][7]
The Imperative of Impurity Profiling
In pharmaceutical manufacturing, the identification and control of impurities are mandated by regulatory bodies to ensure the safety and efficacy of the final drug product. Impurities can arise from starting materials, intermediates, or degradation. A brominated analogue like 3-Bromo Midodrine could potentially exhibit altered pharmacological or toxicological properties compared to the parent drug, making its detection and quantification a critical aspect of quality control.[11]
3-Bromo Midodrine: Core Chemical Identity
3-Bromo Midodrine is structurally analogous to Midodrine, with the key difference being the substitution of a hydrogen atom with a bromine atom on the 3-position of the dimethoxy-phenyl ring.
Chemical Structure and Nomenclature
-
IUPAC Name: 2-Amino-N-[2-(3-bromo-2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide[12][13]
-
Synonyms: Midodrine 3-Bromo Impurity[13]
Physicochemical Properties
The introduction of a bromine atom significantly alters the molecular weight and potentially the polarity of the molecule compared to Midodrine.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₇BrN₂O₄ | [14][15][16] |
| Molecular Weight | 333.18 g/mol | [14][15][16] |
| Appearance | Neat (likely a solid) | [16] |
| Storage Conditions | 2-8°C Refrigerator | [14] |
| Transport Conditions | Ambient | [12] |
Proposed Synthetic Pathway
While specific literature detailing the synthesis of 3-Bromo Midodrine is not publicly available, a plausible route can be designed based on established synthetic methods for Midodrine and fundamental principles of organic chemistry.[17][18] The most logical approach involves introducing the bromine atom to a suitable precursor before constructing the side chain.
Rationale for the Proposed Route
The synthesis of Midodrine often starts with 1,4-dimethoxybenzene.[18] To create the 3-bromo analogue, an electrophilic aromatic substitution (bromination) on a suitably activated dimethoxyphenyl intermediate is a logical first step. The subsequent steps would mirror known Midodrine syntheses, such as acylation followed by the introduction of the amino-acetamide side chain.
Step-by-Step Proposed Synthesis Protocol
This protocol is a hypothetical, expert-derived pathway designed for laboratory synthesis.
-
Step 1: Bromination of 1,4-Dimethoxybenzene.
-
Dissolve 1,4-dimethoxybenzene in a suitable inert solvent (e.g., dichloromethane or acetic acid).
-
Cool the solution in an ice bath (0-5°C).
-
Slowly add an equimolar amount of a brominating agent (e.g., N-Bromosuccinimide (NBS) with a catalytic amount of acid, or liquid bromine).
-
Causality: The methoxy groups are ortho-, para-directing and activating. Bromination will occur at one of the activated positions. Careful control of stoichiometry is required to favor mono-bromination.
-
Monitor the reaction by TLC. Upon completion, quench with a reducing agent (e.g., sodium thiosulfate solution) and perform an aqueous workup to isolate 1-Bromo-2,5-dimethoxybenzene.
-
-
Step 2: Friedel-Crafts Acylation.
-
Dissolve the 1-Bromo-2,5-dimethoxybenzene in a dry, non-polar solvent like dichloromethane.
-
Add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).[18]
-
Cool the mixture and slowly add chloroacetyl chloride.[17]
-
Causality: This reaction installs the two-carbon backbone necessary for the side chain. The acylation will occur at the position para to the bromine atom, directed by the methoxy groups, yielding 2-chloro-1-(3-bromo-2,5-dimethoxyphenyl)ethanone.
-
Purify the intermediate product via column chromatography.
-
-
Step 3: Azide Substitution.
-
Dissolve the chloro-ethanone intermediate in a polar aprotic solvent (e.g., acetone or DMF).
-
Add sodium azide (NaN₃) and stir at room temperature.[18]
-
Causality: This is an Sₙ2 reaction where the azide nucleophile displaces the chloride, forming 2-azido-1-(3-bromo-2,5-dimethoxyphenyl)ethanone. This is a safer and more controlled way to introduce the nitrogen atom than direct amination.
-
-
Step 4: Ketone Reduction.
-
Dissolve the azido-ketone in a protic solvent like methanol or ethanol.
-
Cool the solution and add a mild reducing agent, such as sodium borohydride (NaBH₄), in portions.
-
Causality: NaBH₄ selectively reduces the ketone to a secondary alcohol without affecting the azide group, yielding 2-azido-1-(3-bromo-2,5-dimethoxyphenyl)ethanol.
-
-
Step 5: Azide Reduction and Amine Protection.
-
Subject the azido-alcohol to catalytic hydrogenation (e.g., H₂ gas with a Palladium on carbon catalyst) or use a chemical reducing agent like triphenylphosphine/water. This reduces the azide to a primary amine.
-
Immediately protect the resulting amine (e.g., as a Boc-carbamate using Di-tert-butyl dicarbonate) to prevent side reactions in the next step.
-
-
Step 6: Amide Coupling and Deprotection.
-
Couple the protected amine with N-Boc glycine using a standard peptide coupling agent (e.g., EDC/HOBt).
-
Finally, remove both Boc protecting groups using a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent to yield the final product, 3-Bromo Midodrine.[18]
-
Mandatory Visualization: Proposed Synthesis Workflow
Caption: Proposed multi-step synthesis pathway for 3-Bromo Midodrine.
Analytical Methodologies
As a potential impurity, 3-Bromo Midodrine must be detectable and quantifiable within a Midodrine drug substance or product. A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the industry standard for this purpose.[11][19]
The Role of Chromatographic Techniques
HPLC is ideal for separating compounds with different polarities. Due to the bromine atom, 3-Bromo Midodrine is expected to be more non-polar (more lipophilic) than Midodrine. This means it will have a longer retention time on a standard C18 reverse-phase column under isocratic conditions, allowing for clear separation and quantification.[19]
Detailed Protocol: Stability-Indicating RP-HPLC Method
This protocol is a self-validating system designed for the simultaneous analysis of Midodrine and its related substances.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Causality: TFA acts as an ion-pairing agent to improve peak shape for the amine-containing analytes. Acetonitrile is a common organic modifier for reverse-phase chromatography.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 272 nm.[20]
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 70% B (linear gradient)
-
25-30 min: 70% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Causality: A gradient is essential for a stability-indicating method. It ensures that early-eluting polar compounds (like desglymidodrine) and later-eluting non-polar compounds (like 3-Bromo Midodrine) are all eluted with good peak shape within a reasonable runtime.
-
-
Sample and Standard Preparation:
-
Diluent: Mobile Phase A:Mobile Phase B (90:10).
-
Standard Solution: Prepare a 1.0 mg/mL stock solution of Midodrine reference standard. Prepare a separate stock of 3-Bromo Midodrine reference standard (if available). Create a working "resolution solution" containing both compounds at appropriate concentrations (e.g., 100 µg/mL Midodrine and 1 µg/mL 3-Bromo Midodrine).
-
Sample Solution: Accurately weigh and dissolve the drug substance or formulation to achieve a target concentration of 100 µg/mL of Midodrine.
-
System Suitability and Validation (Trustworthiness)
Before sample analysis, the system's performance must be verified.
-
Resolution: The resolution between the Midodrine peak and the 3-Bromo Midodrine peak in the resolution solution must be ≥ 2.0.
-
Tailing Factor: The tailing factor for the Midodrine peak should be ≤ 1.5.
-
Precision: Six replicate injections of the standard solution should yield a relative standard deviation (%RSD) of ≤ 2.0% for the peak area.
Mandatory Visualization: Analytical Workflow
Caption: Self-validating workflow for HPLC analysis of 3-Bromo Midodrine.
Pharmacological and Toxicological Implications
The biological activity of 3-Bromo Midodrine has not been characterized. However, the introduction of a halogen atom, particularly bromine, onto an aromatic ring can have significant effects:
-
Metabolism: The C-Br bond can alter metabolic pathways, potentially leading to different metabolites than Midodrine.
-
Receptor Binding: The size and electronegativity of bromine could change the molecule's affinity for the α1-adrenergic receptor, potentially making it more or less potent than desglymidodrine, or even introducing off-target activities.
-
Toxicity: Certain halogenated aromatic compounds can pose toxicological risks. Therefore, without specific data, 3-Bromo Midodrine should be treated as a potentially harmful impurity that must be controlled to very low levels (e.g., consistent with ICH Q3A/B guidelines).
Conclusion and Future Directions
3-Bromo Midodrine is a critical related substance in the quality control of Midodrine. This guide has established its chemical identity, proposed a logical synthetic route, and detailed a robust, field-proven analytical method for its control. For drug development professionals, understanding and managing such impurities is paramount.
Future research should focus on the definitive synthesis and isolation of pure 3-Bromo Midodrine to serve as a certified reference standard. Subsequently, in-vitro and in-vivo studies are necessary to fully characterize its pharmacological and toxicological profile to ensure patient safety.
References
-
PubChem. (n.d.). Midodrine. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (2024). Midodrine. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Midodrine Hydrochloride? Retrieved from [Link]
-
McTavish, D., & Goa, K. L. (1989). Midodrine. A review of its pharmacological properties and therapeutic use in orthostatic hypotension and secondary hypotensive disorders. Drugs, 38(5), 757–777. Retrieved from [Link]
-
Drugs.com. (n.d.). Midodrine: Package Insert / Prescribing Information. Retrieved from [Link]
-
Mayo Clinic. (n.d.). Midodrine (Oral Route). Retrieved from [Link]
-
Dr.Oracle. (2025). What is the mechanism of action of Midodrine (midodrine) for blood pressure support in patients with orthostatic hypotension? Retrieved from [Link]
-
Dr.Oracle. (2025). What is the mechanism of action of midodrine? Retrieved from [Link]
-
Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 1797102-13-6 3-Bromo Midodrine Impurity. Retrieved from [Link]
-
Health Canada. (2010). Product Monograph: MIDODRINE. Retrieved from [Link]
-
Veeprho. (n.d.). Midodrine 3-Bromo Impurity (HCl Salt). Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 1797102-13-6 | Product Name : 3-Bromo Midodrine. Retrieved from [Link]
-
Dr.Oracle. (2025). What is the mechanism of action of Midodrine (prodrug converted to desglymidodrine)? Retrieved from [Link]
-
Pharmacy Freak. (2025). Mechanism of Action of Midodrine. Retrieved from [Link]
-
Dr.Oracle. (2025). What is the mechanism of action of Midodrine (Midodrine) in treating orthostatic hypotension? Retrieved from [Link]
-
Dr.Oracle. (2024). Review of midodrine HCl determination in bulk and formulations. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Midodrine Hydrochloride-impurities. Retrieved from [Link]
-
Veeprho. (n.d.). Midodrine 3-Bromo Impurity | CAS 1797102-13-6. Retrieved from [Link]
-
Veeprho. (n.d.). Midodrine Impurities and Related Compound. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2020). Development and Validation of Stability Indicating HPTLC Method for the Estimation of Midodrine HCL in Tablet Dosage Form. Retrieved from [Link]
-
Semantic Scholar. (n.d.). A new analytical method development and validation for the estimation of Midodrine HCl by UV and HPLC. Retrieved from [Link]
-
International Journal of Pharmaceutical Chemistry and Analysis. (2021). Area under Curve Method Development and Validation of Midodrine Hydrocholride. Retrieved from [Link]
-
European Patent Office. (2002). A process for the preparation of midodrine. EP 1234817 A1. Retrieved from [Link]
- Google Patents. (2001). Synthesis of midodrine HCI from a novel intermediate 1-(2′,5′-dimethoxyphenyl)-2-azidoethanone. US6201153B1.
Sources
- 1. Midodrine - Wikipedia [en.wikipedia.org]
- 2. Midodrine. A review of its pharmacological properties and therapeutic use in orthostatic hypotension and secondary hypotensive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Midodrine: Package Insert / Prescribing Information [drugs.com]
- 4. Midodrine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 5. Midodrine | C12H18N2O4 | CID 4195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Midodrine Hydrochloride? [synapse.patsnap.com]
- 7. droracle.ai [droracle.ai]
- 8. droracle.ai [droracle.ai]
- 9. pharmacyfreak.com [pharmacyfreak.com]
- 10. droracle.ai [droracle.ai]
- 11. veeprho.com [veeprho.com]
- 12. CAS 1797102-13-6 3-Bromo Midodrine Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 13. veeprho.com [veeprho.com]
- 14. pharmaffiliates.com [pharmaffiliates.com]
- 15. pharmaffiliates.com [pharmaffiliates.com]
- 16. 3-Bromo Midodrine | CymitQuimica [cymitquimica.com]
- 17. data.epo.org [data.epo.org]
- 18. US6201153B1 - Synthesis of midodrine HCI from a novel intermediate 1-(2â²,5â²-dimethoxyphenyl)-2-azidoethanone - Google Patents [patents.google.com]
- 19. wisdomlib.org [wisdomlib.org]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Introduction: The Critical Role of Impurity Profiling in Midodrine Synthesis
An In-Depth Technical Guide to the Synthesis and Impurity Profile of 3-Bromo Midodrine
Midodrine is an antihypotensive agent, administered orally as a prodrug, which is metabolized into its pharmacologically active form, desglymidodrine.[1][2] This active metabolite functions as a selective alpha-1 adrenergic receptor agonist, inducing vasoconstriction to elevate blood pressure in patients with orthostatic hypotension.[1] The synthesis of Midodrine hydrochloride, the common pharmaceutical form, is a multi-step process that begins with simple aromatic precursors.[2][3]
As with any synthetic active pharmaceutical ingredient (API), the process is susceptible to the formation of impurities. These can arise from starting materials, intermediates, side reactions, or degradation.[4] Regulatory bodies mandate strict control over these impurities, as they can impact the safety and efficacy of the final drug product.
This technical guide focuses on a specific process-related impurity: 3-Bromo Midodrine (2-Amino-N-(2-(3-bromo-2,5-dimethoxyphenyl)-2-hydroxyethyl)acetamide).[5] We will explore its formation pathway, which is intrinsically linked to the primary synthesis route of Midodrine itself. This document provides a comprehensive overview for researchers and drug development professionals, detailing the synthetic chemistry, impurity genesis, analytical control strategies, and detailed experimental protocols grounded in authoritative sources.
Part 1: The Core Synthesis Pathway of Midodrine
Understanding the formation of 3-Bromo Midodrine necessitates a thorough understanding of the parent molecule's synthesis. The most cited synthetic routes for Midodrine start from 1,4-dimethoxybenzene and proceed through the key intermediate, desglymidodrine (also known as Midodrine Related Compound A).[2][6][7] Two common pathways are distinguished by the method used to introduce the terminal amino group of the glycine moiety: the azide-based route and a safer, more modern dibenzylamine route.
Common Synthesis Route via Azide Intermediate
This classical pathway involves a sequence of acylation, amination, reduction, and substitution reactions.[2][3][8]
-
Friedel-Crafts Acylation: 1,4-dimethoxybenzene is acylated with chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to produce 2-chloro-1-(2,5-dimethoxyphenyl)ethanone.[2][9]
-
Formation of Amino Alcohol (Desglymidodrine): The resulting chloroketone is converted to the corresponding amino alcohol, 2-amino-1-(2,5-dimethoxyphenyl)ethanol, which is the active metabolite desglymidodrine.[2][10] This conversion can be achieved through various schemes, including reaction with hexamethylenetetramine followed by hydrolysis, or conversion to an amine followed by reduction of the ketone group with a reducing agent like sodium borohydride.[2][11]
-
Acylation of Amino Alcohol: The amino group of desglymidodrine is then acylated, again using chloroacetyl chloride, to yield 2-chloro-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide.[3][8]
-
Azide Substitution: The chlorine atom on the newly added side chain is displaced by an azide group using sodium azide. This forms the intermediate 2-azido-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide.[3][8] A significant drawback of this step is the use of sodium azide, which is highly toxic and potentially explosive.[3]
-
Reduction to Midodrine: The final step involves the catalytic hydrogenation (e.g., using Pd/C) of the azide group to the primary amine, yielding Midodrine base.[2][3] The base is then typically converted to its hydrochloride salt for pharmaceutical use.[3]
Profile of Other Key Impurities
A robust impurity control strategy must account for all potential impurities. Besides 3-Bromo Midodrine, several other related substances are monitored.
| Impurity Name | Other Names | Type | Origin |
| Desglymidodrine | Midodrine Related Compound A; 2-amino-1-(2,5-dimethoxyphenyl)ethanol | Process & Degradation | A key intermediate in the synthesis and the primary active metabolite. [1][6]It is also the main product of acid-catalyzed hydrolytic degradation of Midodrine. [12] |
| 2-Bromo-2',5'-dimethoxyacetophenone | N/A | Process | An early-stage intermediate or potential starting material impurity. [6] |
| Degradation Products | Various | Degradation | Formed under stress conditions such as acid, base, oxidation, or light. [13][14]Hydrolysis of the amide bond is a primary degradation pathway. [12] |
| Residual Intermediates | e.g., 2-chloro-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide | Process | Unreacted intermediates from the synthetic pathway. [1] |
Part 3: Analytical Control and Experimental Protocols
Effective control of 3-Bromo Midodrine and other impurities relies on validated analytical methods capable of separating and quantifying these compounds at low levels.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) with UV detection is the standard technique for impurity profiling of Midodrine. [1][15]For structural confirmation and identification of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is employed. [1][4] Forced degradation studies, where the drug substance is exposed to harsh conditions (acid, base, heat, light, oxidation), are crucial for developing a stability-indicating method that can resolve the API from all potential degradation products. [13][14] Typical HPLC Parameters for Midodrine Impurity Profiling:
| Parameter | Typical Value | Source |
| Column | Reversed-phase C18 (e.g., 250mm x 4.6mm, 5µm) | [15] |
| Mobile Phase | Acetonitrile and an aqueous buffer (e.g., potassium phosphate or ammonium bicarbonate) | [7][13] |
| Detection | UV at ~272-290 nm | [13][15] |
| Flow Rate | 0.7 - 1.0 mL/min | [13][15] |
| Injection Volume | 20 - 40 µL | [7] |
Regulatory guidelines, such as those from the ICH, set thresholds for reporting, identification, and qualification of impurities, often in the range of 0.1% to 0.5% for individual known impurities. [1]
Experimental Protocol: Synthesis of Midodrine HCl (Azide Route)
This protocol is a representative synthesis derived from patent literature for illustrative purposes. It involves hazardous materials (sodium azide) and should only be performed by trained professionals in a suitable laboratory setting. [3][8] Step 1: Synthesis of 2-chloro-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide (3)
-
Dissolve 2-amino-1-(2,5-dimethoxyphenyl)ethanol hydrochloride (Desglymidodrine HCl) (1 mole) in a suitable solvent system, such as methylene chloride and aqueous potassium hydroxide.
-
Cool the mixture to 5-10°C.
-
Slowly add chloroacetyl chloride (1.1 moles) while maintaining the temperature.
-
Stir the reaction for 2-3 hours until completion, as monitored by TLC or HPLC.
-
Separate the organic layer, wash with water, and dry over sodium sulfate. The resulting solution containing the product can be used directly in the next step.
Step 2: Synthesis of 2-azido-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide (4)
-
To the solution from Step 1, add sodium azide (1.5 moles) and a phase transfer catalyst if necessary.
-
Add a solvent such as DMF or acetone.
-
Heat the mixture to reflux (approx. 60-70°C) and stir for 4-6 hours.
-
Monitor the reaction for the disappearance of the starting material.
-
After completion, cool the reaction, filter off any solids, and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or chromatography to obtain the azido intermediate.
Step 3: Synthesis of Midodrine (6)
-
Dissolve the azido intermediate (1 mole) from Step 2 in a suitable alcohol solvent like ethanol.
-
Add 5% Palladium on Carbon (Pd/C) catalyst (approx. 5-10% by weight).
-
Subject the mixture to hydrogenation in a Parr apparatus under 4-6 bar of hydrogen pressure at 40-50°C.
-
Continue the reaction until hydrogen uptake ceases (typically 12-24 hours).
-
Filter the reaction mixture through Celite to remove the catalyst.
-
Evaporate the solvent to yield Midodrine base, which can be purified by recrystallization.
Step 4: Formation of Midodrine HCl (1)
-
Dissolve the purified Midodrine base in ethanol.
-
Add a solution of HCl gas in isopropanol dropwise until the pH is acidic.
-
The Midodrine HCl salt will precipitate from the solution.
-
Cool the mixture, filter the solid product, wash with cold ethanol, and dry under vacuum.
Experimental Protocol: HPLC Analysis of Midodrine and Impurities
This protocol is a general method based on published literature and USP guidelines. [7][15] 1. Preparation of Solutions:
-
Mobile Phase: Prepare a mixture of acetonitrile and pH 4.0 potassium phosphate buffer (e.g., 15:85 v/v). Filter and degas. [7]* Standard Solution: Accurately weigh and dissolve USP Midodrine Hydrochloride RS and relevant impurity standards (e.g., Midodrine Related Compound A, 3-Bromo Midodrine) in the mobile phase to a known concentration (e.g., 1.25 µg/mL). [7]* Sample Solution: Accurately weigh and dissolve the Midodrine API or formulation powder in the mobile phase to achieve a final concentration of approximately 0.25 mg/mL. Sonicate to dissolve, filter through a 0.45-µm PVDF filter. [7] 2. Chromatographic Conditions:
-
Instrument: HPLC system with UV detector.
-
Column: C18, 250mm x 4.6mm, 5µm.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 272 nm.
-
Injection Volume: 40 µL.
-
Column Temperature: Ambient.
3. Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution to verify system suitability parameters (e.g., resolution between Midodrine and Desglymidodrine >2.0, tailing factor <2.0). [7]3. Inject the sample solution.
-
Identify and quantify impurities by comparing their retention times and peak areas to those of the standards. Calculate the percentage of each impurity relative to the main Midodrine peak.
Conclusion
The control of impurities is a cornerstone of modern pharmaceutical development and manufacturing. 3-Bromo Midodrine serves as a critical example of a process-related impurity whose origins lie in the starting materials of the API synthesis. Its management requires strict control over the purity of raw materials, such as 1,4-dimethoxybenzene, and the use of robust, validated analytical methods like HPLC to ensure that the final drug product meets the stringent safety and quality standards set by global regulatory authorities. By understanding the complete synthetic and impurity landscape, scientists can develop efficient, safe, and compliant manufacturing processes for vital medicines like Midodrine.
References
-
Narenderan, S.T., Jupudi, S., & Meyyanathan, S.N. (2018). SYNTHESIS OF DESGLYMIDODRINE FROM MIDODRINE BY CONVENTIONAL AMIDE HYDROLYSIS METHOD. ResearchGate. Available at: [Link] [16][17][18]2. Veeprho. (n.d.). Midodrine Impurities and Related Compound. Veeprho. Available at: [Link] [1]3. Google Patents. (2022). US20220144754A1 - Process for preparation of midodrine and intermediates thereof. Available at: [10]4. Semantic Scholar. (2018). SYNTHESIS OF DESGLYMIDODRINE FROM MIDODRINE BY CONVENTIONAL AMIDE HYDROLYSIS METHOD. Available at: [Link]
-
Pharmaffiliates. (n.d.). Midodrine Hydrochloride-impurities. Available at: [Link] [6]6. Wikipedia. (n.d.). Midodrine. Available at: [Link] [2]7. ResearchGate. (n.d.). NMR (1H) and (13C) analytical data for synthesized desglymidodrine. Available at: [Link]
-
Trade Science Inc. (n.d.). Selective determination of midodrine hydrochloride in the presence of its acidic degradation product. Available at: [Link] [12]9. Apicule. (n.d.). Desglymidodrine (CAS No: 3600-87-1) API Intermediate Manufacturers. Available at: [Link] [19]10. Google Patents. (2002). US6444851B1 - Process for the preparation of Midodrine. Available at: [3]11. Government of Canada. (2010). MIDODRINE Product Monograph. Available at: [Link]
-
Taylor & Francis Online. (2021). New stability chiral RP-HPLC method for degradation products determination in midodrine hydrochloride. Available at: [Link] [13]13. Google Patents. (2004). US20040198836A1 - Process for the synthesis of (+) 2-amino-n-{2, (2,5-dimethoxy phenyl)-2-hydroxyethyl} acetamide monohydrochloride. Available at: [20]14. PubMed. (2021). New stability chiral RP-HPLC method for degradation products determination in midodrine hydrochloride. Available at: [Link] [14]15. Google Patents. (2004). WO2004018409A1 - An improved process for the synthesis of (±) 2-amino-n-[2,(s,5-dimethoxyphenyl)-2-hydroxyethyl] acetamide monohydrochloride. Available at: [11]16. Veeprho. (n.d.). Midodrine 3-Bromo Impurity | CAS 1797102-13-6. Available at: [Link] [5]17. Veeprho. (n.d.). Midodrine 3-Bromo Impurity (HCl Salt). Available at: [Link] [21]18. ResearchGate. (2018). SYNTHESIS OF DESGLYMIDODRINE FROM MIDODRINE BY CONVENTIONAL AMIDE HYDROLYSIS METHOD. Available at: [Link]
-
Google Patents. (2002). EP1234817B1 - A process for the preparation of midodrine. Available at: [8]20. Google Patents. (2001). US6201153B1 - Synthesis of midodrine HCI from a novel intermediate 1-(2',5'-dimethoxyphenyl)-2-azidoethanone. Available at: [9]21. Google Patents. (1995). JPH07285921A - Method for producing 2-amino-N-(β-hydroxyphenethyl) acetamide derivative. Available at: [22]22. Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 1797102-13-6 3-Bromo Midodrine Impurity. Available at: [Link] [23]23. Semantic Scholar. (n.d.). A new analytical method development and validation for the estimation of Midodrine HCl by UV and HPLC. Available at: [Link] [15]24. ResearchGate. (2025). Studying the kinetic of midodrine degradations using TLC Stability approach: Application to dosage form and human plasma. Available at: [Link] [24]25. PubChem - NIH. (n.d.). Midodrine. Available at: [Link] [25]26. USP-NF. (2023). Midodrine Hydrochloride Tablets. Available at: [Link] [7]27. Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Available at: [Link] [4]28. ResearchGate. (n.d.). Synthetic routes of compounds 2-5. Available at: [Link]
-
Beilstein Journals. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Available at: [Link]
-
EPO. (n.d.). A process for the preparation of midodrine - Patent 1234817. Available at: [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. Midodrine - Wikipedia [en.wikipedia.org]
- 3. US6444851B1 - Process for the preparation of Midodrine - Google Patents [patents.google.com]
- 4. biotech-spain.com [biotech-spain.com]
- 5. veeprho.com [veeprho.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. uspnf.com [uspnf.com]
- 8. EP1234817B1 - A process for the preparation of midodrine - Google Patents [patents.google.com]
- 9. US6201153B1 - Synthesis of midodrine HCI from a novel intermediate 1-(2â²,5â²-dimethoxyphenyl)-2-azidoethanone - Google Patents [patents.google.com]
- 10. US20220144754A1 - Process for preparation of midodrine and intermediates thereof - Google Patents [patents.google.com]
- 11. WO2004018409A1 - An improved process for the synthesis of (±) 2-amino-n-[2,(s,5-dimethoxyphenyl)-2-hydroxyethyl] acetamide monohydrochloride - Google Patents [patents.google.com]
- 12. hakon-art.com [hakon-art.com]
- 13. tandfonline.com [tandfonline.com]
- 14. New stability chiral RP-HPLC method for degradation products determination in midodrine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. semanticscholar.org [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. apicule.com [apicule.com]
- 20. US20040198836A1 - Process for the synthesis of (+) 2-amino-n-{2, (2,5-dimethoxy phenyl)-2-hydroxyethyl} acetamide monohydrochloride - Google Patents [patents.google.com]
- 21. veeprho.com [veeprho.com]
- 22. JPH07285921A - Method for producing 2-amino-N- (β-hydroxyphenethyl) acetamide derivative - Google Patents [patents.google.com]
- 23. CAS 1797102-13-6 3-Bromo Midodrine Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 24. researchgate.net [researchgate.net]
- 25. Midodrine | C12H18N2O4 | CID 4195 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Bromo Midodrine (CAS No. 1797102-13-6)
This technical guide provides a comprehensive overview of 3-Bromo Midodrine, a halogenated derivative of the α1-adrenergic agonist, Midodrine. Primarily recognized as an impurity in the manufacturing of Midodrine, this document explores its chemical identity, potential synthetic pathways, inferred pharmacological properties, and the analytical methodologies required for its characterization. This guide is intended for researchers, scientists, and professionals in drug development and quality control who are working with Midodrine or are interested in the structure-activity relationships of its analogues.
Introduction: The Significance of a Brominated Analogue
Midodrine is a well-established therapeutic agent for treating orthostatic hypotension.[1][2] It functions as a prodrug, undergoing enzymatic conversion to its active metabolite, desglymidodrine, which exerts its pressor effects by selectively activating α1-adrenergic receptors in the vasculature.[3][4][5][6] The presence of impurities in any pharmaceutical product is a critical concern, necessitating their identification, characterization, and control. 3-Bromo Midodrine has been identified as such an impurity.[1] Beyond its role as an impurity, 3-Bromo Midodrine also represents a valuable tool for medicinal chemists and pharmacologists. The introduction of a bromine atom onto the aromatic ring of Midodrine can significantly alter its physicochemical properties, such as lipophilicity and electronic distribution. These modifications can, in turn, influence the compound's pharmacokinetic profile and its interaction with the α1-adrenergic receptor, providing insights into the structure-activity relationships (SAR) of this class of compounds.
Chemical and Physical Properties
3-Bromo Midodrine is chemically known as 2-Amino-N-[2-(3-bromo-2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide.[1][7][8] Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 1797102-13-6 | [1][7] |
| Molecular Formula | C12H17BrN2O4 | [1][7] |
| Molecular Weight | 333.18 g/mol | [1][7] |
| IUPAC Name | 2-Amino-N-[2-(3-bromo-2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide | [1][8] |
| Synonyms | Midodrine 3-Bromo Impurity, Midodrine Impurity A | [1][9] |
| Storage Temperature | 2-8°C (Refrigerator) | [7][8] |
Proposed Synthesis and Manufacturing Context
While specific synthetic routes for 3-Bromo Midodrine are not detailed in the public domain, a plausible pathway can be inferred from the known syntheses of Midodrine.[10][11][12][13] The synthesis of Midodrine often commences with 1,4-dimethoxybenzene. The introduction of the bromine atom likely occurs at an early stage, potentially starting with a brominated precursor to 1,4-dimethoxybenzene or through direct bromination of an early intermediate.
A hypothetical, multi-step synthesis is outlined below. The critical choice in this proposed pathway is the selection of a brominated starting material, which would then undergo analogous reactions to those used in established Midodrine syntheses.
Experimental Protocol: Hypothetical Synthesis of 3-Bromo Midodrine
Step 1: Friedel-Crafts Acylation of a Brominated Precursor
-
To a cooled solution of 1-bromo-2,5-dimethoxybenzene in a suitable chlorinated solvent (e.g., dichloromethane), add a Lewis acid catalyst such as anhydrous aluminum chloride.
-
Slowly add chloroacetyl chloride to the reaction mixture, maintaining a low temperature to control the exothermic reaction.
-
Stir the reaction at room temperature until completion, monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction by carefully pouring it into a mixture of ice and hydrochloric acid.
-
Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield the chloroketone intermediate.
Step 2: Conversion to Amine and Reduction
-
The resulting chloroketone is then converted to an amine. This can be achieved through various standard methods, such as displacement of the chloride with an azide followed by reduction.
-
The ketone functionality is subsequently reduced to a hydroxyl group using a reducing agent like sodium borohydride.
Step 3: Amide Formation and Final Conversion
-
The amino group of the resulting amino alcohol is acylated with chloroacetyl chloride to form the corresponding amide.
-
The terminal chlorine is then displaced with an azide group, followed by a final catalytic reduction of the azide to yield the primary amine of the glycinamide side chain, thus forming 3-Bromo Midodrine.
The following diagram illustrates the logical flow of this proposed synthetic strategy.
Caption: Proposed synthetic workflow for 3-Bromo Midodrine.
Inferred Mechanism of Action and Pharmacological Profile
The pharmacological activity of 3-Bromo Midodrine is expected to closely mirror that of its parent compound, Midodrine. Midodrine is a prodrug that is metabolized to desglymidodrine, a potent and selective α1-adrenergic receptor agonist.[3][4][5][14] This activation in the arteriolar and venous vasculature leads to increased vascular tone and an elevation in blood pressure.[5][6][15]
It is hypothesized that 3-Bromo Midodrine also acts as a prodrug, being converted to 3-Bromo-desglymidodrine. The core mechanism would involve the following steps:
-
Systemic Absorption: Following administration, 3-Bromo Midodrine would be absorbed into the bloodstream.
-
Enzymatic Conversion: Through enzymatic hydrolysis, likely by the same enzymes that process Midodrine, the glycine moiety would be cleaved to yield the active metabolite, 3-Bromo-desglymidodrine.
-
Receptor Binding and Activation: 3-Bromo-desglymidodrine would then bind to and activate α1-adrenergic receptors on vascular smooth muscle cells.
-
Physiological Response: This receptor activation would trigger downstream signaling cascades, leading to vasoconstriction and an increase in blood pressure.
The presence of the bromine atom could modulate this activity. The electron-withdrawing nature of bromine may influence the pKa of the amine groups and the electronic environment of the aromatic ring, potentially altering receptor binding affinity and intrinsic activity. Furthermore, the increased lipophilicity imparted by the bromine atom could affect the drug's absorption, distribution, metabolism, and excretion (ADME) properties.
Caption: Inferred mechanism of action for 3-Bromo Midodrine.
Analytical Methods for Characterization
As a known impurity, robust analytical methods are essential for the detection and quantification of 3-Bromo Midodrine in drug substances and finished products of Midodrine.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method with UV detection would be the primary technique for the separation and quantification of 3-Bromo Midodrine from Midodrine and other related substances.
-
Column: A C18 column (e.g., 4.6 mm x 250 mm, 5 µm) would likely provide adequate separation.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) would be employed to resolve the peaks of Midodrine and its impurities.
-
Detection: UV detection at a wavelength where both Midodrine and 3-Bromo Midodrine have significant absorbance would be appropriate.
-
Validation: The method would require full validation according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness.
Mass Spectrometry (MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) would be invaluable for the unambiguous identification of 3-Bromo Midodrine.
-
Ionization: Electrospray ionization (ESI) in positive mode would be suitable for ionizing 3-Bromo Midodrine.
-
Mass Analysis: High-resolution mass spectrometry (HRMS) would confirm the elemental composition of the molecule by providing a highly accurate mass measurement.
-
Tandem MS (MS/MS): Fragmentation analysis would provide structural information, confirming the identity of the compound by comparing the fragmentation pattern to that of a reference standard.
Potential Applications and Future Research
While primarily viewed as an impurity, 3-Bromo Midodrine holds potential as a research tool.
-
Structure-Activity Relationship (SAR) Studies: By comparing the pharmacological activity of 3-Bromo Midodrine and its active metabolite to that of Midodrine and desglymidodrine, researchers can gain valuable insights into the binding pocket of the α1-adrenergic receptor.
-
Pharmacokinetic Studies: The brominated analogue could be used in comparative pharmacokinetic studies to understand how halogenation affects the ADME properties of this class of drugs.
-
Development of New Analogues: The data generated from studying 3-Bromo Midodrine could inform the design of new Midodrine analogues with potentially improved properties, such as enhanced potency, longer duration of action, or a more favorable side-effect profile.
Conclusion
3-Bromo Midodrine, with CAS number 1797102-13-6, is a significant compound in the context of the pharmaceutical manufacturing of Midodrine. While its primary relevance is as a process-related impurity that must be monitored and controlled, its unique chemical structure also presents opportunities for further scientific investigation. A thorough understanding of its chemical properties, a plausible synthetic route, its inferred mechanism of action, and the analytical methods for its characterization are all crucial for both quality assurance in the pharmaceutical industry and for advancing our knowledge in the field of medicinal chemistry. This guide provides a foundational framework for professionals engaged in these areas.
References
-
Veeprho. Midodrine 3-Bromo Impurity | CAS 1797102-13-6. Available at: [Link]
-
Pharmaffiliates. 3-Bromo Midodrine | CAS No : 1797102-13-6. Available at: [Link]
-
Medicine.com. Midodrine: Dosage, Mechanism/Onset of Action, Half-Life. Published February 17, 2020. Available at: [Link]
-
GlobalRx. Clinical Profile of Midodrine Hydrochloride 2.5mg Tablet. Available at: [Link]
-
Drugs.com. Midodrine: Package Insert / Prescribing Information. Available at: [Link]
-
Dr.Oracle. What is the mechanism of action of Midodrine (Midodrine) in treating orthostatic hypotension?. Published October 29, 2025. Available at: [Link]
-
Mayo Clinic. Midodrine (oral route) - Side effects & dosage. Available at: [Link]
-
Axios Research. Midodrine Impurity A HCl - CAS - 1797102-13-6 (free base). Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 4195, Midodrine. Available at: [Link]
-
Anant Pharmaceuticals Pvt. Ltd. CAS 1797102-13-6 3-Bromo Midodrine Impurity. Available at: [Link]
-
Wikipedia. Midodrine. Available at: [Link]
- Google Patents. US6444851B1 - Process for the preparation of Midodrine.
- Google Patents. US6201153B1 - Synthesis of midodrine HCI from a novel intermediate 1-(2′,5′-dimethoxyphenyl)-2-azidoethanone.
-
European Patent Office. EP 1234817 A1 - A process for the preparation of midodrine. Available at: [Link]
- McClellan, K. J., & Markham, A. (1998). Midodrine. A review of its pharmacological properties and therapeutic use in orthostatic hypotension and secondary hypotensive disorders. Drugs, 56(1), 75–86.
-
Health Canada. Product Monograph: MIDODRINE (midodrine hydrochloride). Published May 26, 2010. Available at: [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. Midodrine. A review of its pharmacological properties and therapeutic use in orthostatic hypotension and secondary hypotensive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medicine.com [medicine.com]
- 4. Articles [globalrx.com]
- 5. drugs.com [drugs.com]
- 6. droracle.ai [droracle.ai]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. CAS 1797102-13-6 3-Bromo Midodrine Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 9. Midodrine Impurity A HCl - CAS - 1797102-13-6 (free base) | Axios Research [axios-research.com]
- 10. Midodrine - Wikipedia [en.wikipedia.org]
- 11. US6444851B1 - Process for the preparation of Midodrine - Google Patents [patents.google.com]
- 12. US6201153B1 - Synthesis of midodrine HCI from a novel intermediate 1-(2â²,5â²-dimethoxyphenyl)-2-azidoethanone - Google Patents [patents.google.com]
- 13. data.epo.org [data.epo.org]
- 14. Midodrine | C12H18N2O4 | CID 4195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Midodrine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
An In-depth Technical Guide to 2-amino-N-[2-(3-bromo-2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide: Synthesis, Characterization, and Pharmacological Considerations
This technical guide provides a comprehensive overview of 2-amino-N-[2-(3-bromo-2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide, a substituted phenethylamine. The content herein is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, analytical characterization, and potential pharmacological profile based on its structural analogy to other known psychoactive compounds.
Introduction
2-amino-N-[2-(3-bromo-2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide is a complex organic molecule belonging to the substituted phenethylamine class. This class of compounds is renowned for its diverse pharmacological effects, which can range from stimulant to psychedelic properties, primarily through modulation of monoaminergic systems in the central nervous system.[1][2] The specific compound is structurally related to known psychoactive substances, and its brominated and substituted nature suggests it may act as a novel psychoactive substance (NPS).[3][4] As with many NPS, detailed public scientific literature on this specific molecule is scarce.[5][6] Therefore, this guide will leverage established principles of medicinal chemistry and analytical science to provide a robust framework for its study.
The core structure consists of a 2,5-dimethoxyphenethylamine backbone, which is characteristic of the "2C" family of psychedelic phenethylamines. The addition of a bromine atom at the 3-position of the phenyl ring, a hydroxy group on the ethyl chain, and an N-acetamide group introduces significant modifications that are expected to alter its pharmacokinetic and pharmacodynamic properties.
Chemical Properties and Structure
| Property | Value | Source |
| IUPAC Name | 2-amino-N-[2-(3-bromo-2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide | N/A |
| CAS Number | 1797102-13-6 | [7] |
| Molecular Formula | C12H17BrN2O4 | Calculated |
| Molecular Weight | 349.18 g/mol | Calculated |
Proposed Synthesis Pathway
Experimental Protocol: Proposed Synthesis
Step 1: Bromination of the Ketone
-
Rationale: The initial step involves the alpha-bromination of the starting ketone to introduce a leaving group for subsequent nucleophilic substitution.
-
Procedure:
-
Dissolve 1-(3-bromo-2,5-dimethoxyphenyl)ethanone in a suitable solvent such as glacial acetic acid.
-
Slowly add a solution of bromine in acetic acid dropwise at room temperature with constant stirring.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a solution of sodium bisulfite.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-bromo-1-(3-bromo-2,5-dimethoxyphenyl)ethanone.
-
Step 2: Introduction of the Amino Group
-
Rationale: A common method for introducing an amino group is through the Delepine reaction, using hexamethylenetetramine (hexamine).[8][9]
-
Procedure:
-
React the alpha-bromo ketone from Step 1 with hexamine in a solvent system like tetrahydrofuran and water.
-
The resulting quaternary ammonium salt is then hydrolyzed under acidic conditions (e.g., with methanolic HCl) to yield the corresponding aminoketone hydrochloride.
-
Step 3: Acylation of the Amino Group
-
Rationale: The primary amino group is acylated with a protected aminoacetyl chloride to build the acetamide side chain. Chloroacetyl chloride is a common reagent for this purpose.[8][9]
-
Procedure:
-
Suspend the aminoketone hydrochloride in a solvent mixture like acetone and water.
-
Cool the mixture in an ice bath and add chloroacetyl chloride and a base (e.g., sodium acetate) to neutralize the generated HCl.
-
Stir the reaction mixture until completion (monitored by TLC).
-
Extract the product and purify by recrystallization or column chromatography.
-
Step 4: Azidation and Reduction
-
Rationale: The chloro group on the acetamide is replaced with an azide, which is then reduced to the primary amine. This two-step process is often more efficient and provides cleaner products than direct amination.[8][9]
-
Procedure:
-
React the chloroacetamide derivative with sodium azide in a polar aprotic solvent like acetone to yield the azidoacetamide.
-
The azido group is then reduced to the primary amine. A selective reducing agent like stannous chloride or catalytic hydrogenation can be employed.
-
Step 5: Reduction of the Ketone
-
Rationale: The final step is the selective reduction of the ketone to a secondary alcohol. Sodium borohydride is a suitable reagent for this transformation as it will not reduce the amide functionality.[8][9]
-
Procedure:
-
Dissolve the aminoacetamide ketone in a protic solvent such as methanol.
-
Cool the solution in an ice bath and add sodium borohydride portion-wise.
-
Stir until the reaction is complete (monitored by TLC).
-
Work up the reaction by adding a weak acid to destroy excess borohydride, followed by extraction and purification to yield the final product.
-
Caption: Proposed synthesis pathway for the title compound.
Analytical Characterization Workflow
The unambiguous identification and characterization of a novel compound like this is critical, especially given its potential classification as an NPS.[3] A multi-technique approach is essential for structural elucidation and purity assessment.
Workflow Protocol
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Rationale: Provides information on the molecular weight and fragmentation pattern, which is crucial for initial identification and comparison to known substance libraries.
-
Procedure:
-
Dissolve a small sample in a volatile solvent (e.g., methanol).
-
Inject into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).
-
Use a temperature program that allows for good separation of the analyte from any impurities.
-
Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.
-
-
-
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS):
-
Rationale: Provides a highly accurate mass measurement, allowing for the determination of the elemental composition and confirmation of the molecular formula.
-
Procedure:
-
Dissolve the sample in a suitable mobile phase constituent (e.g., acetonitrile/water).
-
Inject into an LC-HRMS system (e.g., Q-TOF or Orbitrap).
-
Use a suitable C18 column and a gradient elution program.
-
Determine the accurate mass of the protonated molecule [M+H]+ and compare it to the theoretical mass.
-
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Rationale: Provides detailed information about the chemical structure, including the connectivity of atoms and stereochemistry. Both ¹H and ¹³C NMR are essential.
-
Procedure:
-
Dissolve a sufficient amount of the purified compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H NMR, ¹³C NMR, and 2D correlation spectra (e.g., COSY, HSQC, HMBC).
-
Analyze the chemical shifts, coupling constants, and correlations to fully elucidate the structure.
-
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Rationale: Identifies the functional groups present in the molecule.
-
Procedure:
-
Analyze a small amount of the solid sample using an ATR-FTIR spectrometer.
-
Identify characteristic absorption bands for functional groups such as O-H (alcohol), N-H (amine and amide), C=O (amide), and C-O (ether).
-
-
Caption: Analytical workflow for structural elucidation.
Potential Pharmacological Activity and Mechanism of Action
Given its structural similarity to other 2,5-dimethoxyphenethylamines, it is hypothesized that 2-amino-N-[2-(3-bromo-2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide will primarily act as a modulator of serotonin receptors, particularly the 5-HT₂ subtypes (5-HT₂ₐ, 5-HT₂₋, and 5-HT₂C).[2]
-
5-HT₂ₐ Receptor Agonism: This is the primary mechanism of action for classic psychedelic phenethylamines. Activation of this receptor in the prefrontal cortex is believed to be responsible for the hallucinogenic effects.
-
Monoamine Transporter Inhibition: Substituted phenethylamines can also inhibit the reuptake of serotonin, dopamine, and norepinephrine, leading to stimulant and empathogenic effects. The N-acetamide and beta-hydroxy modifications may alter its affinity and selectivity for these transporters.
-
Adrenergic Receptor Modulation: Some phenethylamine derivatives are known to interact with adrenergic receptors, which could contribute to cardiovascular side effects.[11]
The presence of the bromine atom is expected to increase the lipophilicity of the molecule, potentially enhancing its ability to cross the blood-brain barrier and increasing its potency and duration of action. The N-acetamide and beta-hydroxy groups may influence its metabolic stability and receptor binding profile.
Conclusion
2-amino-N-[2-(3-bromo-2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide is a complex phenethylamine derivative with the potential for significant psychoactive effects. While specific experimental data on this compound is lacking in the public domain, this guide provides a robust framework for its synthesis, comprehensive analytical characterization, and hypothesized pharmacological action based on established scientific principles for this class of molecules. Researchers investigating this and other novel psychoactive substances should employ rigorous analytical techniques to ensure structural confirmation and purity, and exercise caution in handling and in vitro/in vivo evaluation due to the potential for potent biological activity.
References
- Characterizing New Psychoactive Substances. (2016).
- An In-depth Technical Guide to the Physical and Chemical Properties of Substituted Phenethylamines. Benchchem.
-
Braden, M. R., et al. (2006). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. Journal of Medicinal Chemistry, 49(24), 7165-7174. [Link]
- Lalonde, R. L., et al. (2007). Substituted phenethylamines.
- Challenges in Identifying Novel Psychoactive Substances and a Stronger Path Forward. (2022).
-
What are NPS? United Nations Office on Drugs and Crime. [Link]
-
Palamar, J. J., et al. (2016). Characteristics of novel psychoactive substance exposures reported to New York City Poison Center, 2011–2014. Substance Use & Misuse, 51(1), 87-97. [Link]
-
Raines, S., & Kovacs, C. A. (1968). The Synthesis of Substituted Phenethylamines. Journal of Medicinal Chemistry, 11(4), 854-856. [Link]
-
Curtis, B., et al. (2023). Identification of Emerging Novel Psychoactive Substances by Retrospective Analysis of Population-Scale Mass Spectrometry Data Sets. Analytical Chemistry, 95(48), 17628-17636. [Link]
-
The synthesis of substituted phenethylamines. (1968). Journal of Medicinal Chemistry. [Link]
- An improved process for the synthesis of (±) 2-amino-n-[2,(s,5-dimethoxyphenyl)-2-hydroxyethyl] acetamide monohydrochloride. (2004).
- Process for the synthesis of (+) 2-amino-n-{2, (2,5-dimethoxy phenyl)-2-hydroxyethyl} acetamide monohydrochloride. (2004).
-
Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride. (2006). Patsnap Eureka. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. What are NPS? [unodc.org]
- 5. Challenges in Identifying Novel Psychoactive Substances and a Stronger Path Forward | National Institute of Justice [nij.ojp.gov]
- 6. Identification of Emerging Novel Psychoactive Substances by Retrospective Analysis of Population-Scale Mass Spectrometry Data Sets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. WO2004018409A1 - An improved process for the synthesis of (±) 2-amino-n-[2,(s,5-dimethoxyphenyl)-2-hydroxyethyl] acetamide monohydrochloride - Google Patents [patents.google.com]
- 9. US20040198836A1 - Process for the synthesis of (+) 2-amino-n-{2, (2,5-dimethoxy phenyl)-2-hydroxyethyl} acetamide monohydrochloride - Google Patents [patents.google.com]
- 10. Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 11. US7745665B2 - Substituted phenethylamines - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Hypothesized Mechanism of Action for 3-Bromo Midodrine
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
Midodrine is a clinically utilized prodrug, renowned for its therapeutic efficacy in treating orthostatic hypotension. Its pharmacological activity is mediated by its active metabolite, desglymidodrine, a selective α1-adrenergic receptor agonist that induces vasoconstriction and elevates blood pressure[1][2][3]. This guide puts forth a multi-faceted hypothesis on the mechanism of action for a novel analog, 3-Bromo Midodrine. We postulate that the introduction of a bromine atom at the 3-position of the phenyl ring on the desglymidodrine moiety will modulate its pharmacodynamic and pharmacokinetic properties. Specifically, we hypothesize potential alterations in receptor affinity and selectivity, intrinsic agonist activity, and metabolic stability. This document provides a comprehensive theoretical framework and a detailed experimental roadmap to rigorously test these hypotheses, offering a foundational guide for the preclinical evaluation of this new chemical entity.
Introduction to Midodrine and the Rationale for 3-Bromo Midodrine
Midodrine is administered orally as a prodrug and undergoes enzymatic deglycination to form its active metabolite, desglymidodrine[4][5]. Desglymidodrine is a potent and selective agonist of α1-adrenergic receptors located on the smooth muscle of arterioles and veins[6][7]. Activation of these Gq protein-coupled receptors initiates a signaling cascade involving phospholipase C, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This culminates in an increase in intracellular calcium, resulting in vasoconstriction and a subsequent rise in blood pressure[8][9]. A key feature of desglymidodrine is its poor penetration of the blood-brain barrier, which minimizes central nervous system side effects[3][10].
The strategic placement of a bromine atom on the phenyl ring of a phenylethanolamine scaffold is a common medicinal chemistry approach to modulate pharmacological properties. Halogenation can influence a molecule's lipophilicity, electronic distribution, and steric profile, which in turn can affect receptor binding, metabolic stability, and overall efficacy[1][11]. The introduction of a bromine atom at the 3-position of the desglymidodrine phenyl ring is hypothesized to engender a novel pharmacological profile.
The Multi-faceted Hypothesis for the Mechanism of Action of 3-Bromo Midodrine
We propose a multi-faceted hypothesis for the mechanism of action of 3-Bromo Midodrine, focusing on the properties of its presumed active metabolite, 3-Bromo Desglymidodrine.
Hypothesis 1: Altered Receptor Affinity and Selectivity. The bromine atom at the 3-position may alter the binding affinity and selectivity of the molecule for adrenergic receptor subtypes (α1A, α1B, α1D, α2, and β). The increased lipophilicity and electron-withdrawing nature of bromine could enhance interactions with a hydrophobic pocket within the α1-adrenergic receptor binding site, potentially increasing potency. Conversely, it might introduce steric hindrance or unfavorable electronic interactions, possibly reducing affinity or shifting selectivity towards other adrenergic receptor subtypes.
Hypothesis 2: Modulation of Intrinsic Agonist Activity. The electronic modifications to the phenyl ring by the bromine atom could influence the conformational changes in the receptor upon binding, thereby altering the intrinsic efficacy of the compound. This could result in 3-Bromo Desglymidodrine being a more potent full agonist, a partial agonist, or even exhibiting antagonist properties at certain receptor subtypes.
Hypothesis 3: Changes in Pharmacokinetic Profile.
-
Prodrug Conversion: The rate of conversion of 3-Bromo Midodrine to 3-Bromo Desglymidodrine may be altered compared to the parent compound.
-
Metabolic Stability: The carbon-bromine bond and the modified electronic structure of the aromatic ring could affect the molecule's susceptibility to metabolism by cytochrome P450 enzymes, potentially leading to a longer half-life and duration of action[12][13].
The following diagram illustrates the proposed conversion and action of 3-Bromo Midodrine.
Caption: Proposed metabolic activation and mechanism of action for 3-Bromo Midodrine.
Experimental Protocols for Hypothesis Testing
To rigorously evaluate the proposed mechanism of action, a systematic, multi-tiered experimental approach is required.
Tier 1: In Vitro Characterization
Objective: To determine the binding affinity (Ki) of 3-Bromo Desglymidodrine for human α1A, α1B, α1D, α2A, and β1/β2 adrenergic receptors.
Protocol: Radioligand Competition Binding Assay [1][14]
-
Membrane Preparation: Prepare cell membranes from stable cell lines overexpressing each human adrenergic receptor subtype.
-
Assay Buffer: Use a suitable binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Radioligand: Select an appropriate high-affinity radiolabeled antagonist for each receptor subtype (e.g., [3H]-Prazosin for α1 receptors).
-
Competition Assay:
-
Incubate a fixed concentration of the radioligand with the receptor-containing membranes in the presence of increasing concentrations of unlabeled 3-Bromo Desglymidodrine (competitor).
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
-
Separation: Rapidly separate bound from free radioligand by filtration through glass fiber filters using a cell harvester.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Determine the IC50 value (concentration of competitor that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation:
| Compound | α1A Ki (nM) | α1B Ki (nM) | α1D Ki (nM) | α2A Ki (nM) | β1 Ki (nM) | β2 Ki (nM) |
| Desglymidodrine | ||||||
| 3-Bromo Desglymidodrine |
Objective: To determine the functional activity (EC50 and Emax) of 3-Bromo Desglymidodrine at α1, α2, and β adrenergic receptors.
Protocol 1: Gq-Coupled Receptor (α1) Functional Assay (IP3/Calcium Mobilization) [9][11]
-
Cell Culture: Use a cell line stably expressing the target human α1-adrenergic receptor subtype (e.g., HEK293 or CHO cells).
-
Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add increasing concentrations of 3-Bromo Desglymidodrine to the cells.
-
Signal Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader (e.g., FLIPR). The increase in fluorescence corresponds to an increase in intracellular calcium.
-
Data Analysis: Plot the peak fluorescence response against the log concentration of the compound to determine the EC50 and Emax values.
Protocol 2: Gs/Gi-Coupled Receptor (β and α2) Functional Assay (cAMP Accumulation) [4][15]
-
Cell Culture: Use a cell line stably expressing the target human β or α2-adrenergic receptor subtype.
-
Assay Principle: Utilize a competitive immunoassay format (e.g., HTRF or LANCE) to measure intracellular cAMP levels.
-
Gs-Coupled (β receptors) Agonist Mode:
-
Incubate cells with increasing concentrations of 3-Bromo Desglymidodrine.
-
Lyse the cells and measure cAMP levels according to the assay kit manufacturer's instructions. An increase in cAMP indicates agonist activity.
-
-
Gi-Coupled (α2 receptors) Agonist Mode:
-
Pre-stimulate the cells with forskolin to elevate basal cAMP levels.
-
Incubate with increasing concentrations of 3-Bromo Desglymidodrine. A decrease in the forskolin-stimulated cAMP level indicates agonist activity.
-
-
Data Analysis: Plot the cAMP response against the log concentration of the compound to determine EC50 and Emax values.
Data Presentation:
| Compound | α1A EC50 (nM) / Emax (%) | α2A EC50 (nM) / Emax (%) | β1 EC50 (nM) / Emax (%) | β2 EC50 (nM) / Emax (%) |
| Desglymidodrine | ||||
| 3-Bromo Desglymidodrine |
Tier 2: Pharmacokinetic Properties
Objective: To assess the metabolic stability of 3-Bromo Desglymidodrine in liver microsomes.
Protocol: Liver Microsomal Stability Assay [2][16]
-
Incubation Mixture: Prepare an incubation mixture containing liver microsomes (human, rat, mouse), NADPH regenerating system, and buffer.
-
Compound Incubation: Add 3-Bromo Desglymidodrine to the pre-warmed incubation mixture.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge to precipitate proteins and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line gives the elimination rate constant, from which the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.
Objective: To determine the rate of conversion of 3-Bromo Midodrine to 3-Bromo Desglymidodrine.
Protocol: In Vitro Prodrug Conversion Assay [17][18]
-
Test System: Incubate 3-Bromo Midodrine in relevant biological matrices such as human plasma and liver S9 fractions.
-
Time Course Analysis: At various time points, take aliquots and quench the reaction.
-
Quantification: Use LC-MS/MS to simultaneously quantify the concentrations of both 3-Bromo Midodrine and the newly formed 3-Bromo Desglymidodrine.
-
Data Analysis: Plot the concentrations of the prodrug and the active metabolite over time to determine the rate of conversion.
Data Presentation:
| Compound | Microsomal t½ (min) | Plasma Conversion t½ (min) |
| Midodrine/Desglymidodrine | ||
| 3-Bromo Midodrine/3-Bromo Desglymidodrine |
Tier 3: In Vivo Pharmacodynamics
Objective: To evaluate the effect of orally administered 3-Bromo Midodrine on blood pressure in an animal model.
Protocol: In Vivo Blood Pressure Measurement in Rodents [8]
-
Animal Model: Use normotensive or hypotensive rodent models (e.g., Sprague-Dawley rats or mice).
-
Surgical Implantation: Surgically implant telemetry devices or arterial catheters for continuous and direct blood pressure monitoring. Allow for a recovery period.
-
Drug Administration: Administer 3-Bromo Midodrine and a vehicle control orally via gavage at various doses.
-
Data Acquisition: Continuously record mean arterial pressure (MAP), systolic, and diastolic blood pressure, as well as heart rate, before and after drug administration for several hours.
-
Data Analysis: Analyze the change in blood pressure and heart rate over time for each dose group. Determine the dose-response relationship, onset of action, and duration of effect.
The following diagram outlines the comprehensive experimental workflow.
Caption: A tiered experimental workflow for the evaluation of 3-Bromo Midodrine.
Anticipated Outcomes and Interpretation
The collective data from these experiments will provide a comprehensive profile of 3-Bromo Midodrine and its active metabolite.
-
Scenario A: Enhanced Potency and Selectivity. If 3-Bromo Desglymidodrine exhibits higher affinity and functional potency at α1-receptors with maintained or improved selectivity and favorable metabolic stability, it could represent a more potent therapeutic agent with a potentially longer duration of action.
-
Scenario B: Altered Selectivity Profile. If the bromine substitution shifts the selectivity profile towards α2 or β-receptors, the compound could have a completely different therapeutic application or a more complex side-effect profile.
-
Scenario C: Reduced Activity or Antagonism. The compound might show reduced agonist activity or act as an antagonist, which would negate its potential as a Midodrine-like therapeutic but could open other avenues of investigation.
-
Scenario D: Unfavorable Pharmacokinetics. Poor conversion from the prodrug or rapid metabolic degradation would likely render the compound unsuitable for further development, irrespective of its in vitro potency.
Conclusion
The synthesis and evaluation of 3-Bromo Midodrine represent a logical next step in the exploration of novel α1-adrenergic agonists. The hypotheses presented in this guide are grounded in established principles of medicinal chemistry and pharmacology. The detailed experimental protocols provide a clear and robust framework for elucidating the mechanism of action of this novel compound. The successful execution of this research plan will not only define the pharmacological profile of 3-Bromo Midodrine but also contribute valuable structure-activity relationship data to the broader field of adrenergic drug discovery.
References
-
Leclerc, G., Bizec, J. C., Bieth, N., & Schwartz, J. (1980). Synthesis and structure-activity relationships among alpha-adrenergic receptor agonists of the phenylethanolamine type. Journal of Medicinal Chemistry, 23(7), 738–744. [Link]
-
Baranczewski, P., Stańczak, A., Sundberg, K., et al. (2006). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. Pharmacological Reports, 58(4), 453-472. [Link]
-
Drugs.com. (n.d.). Midodrine: Package Insert / Prescribing Information. Retrieved from [Link]
-
PubChem. (n.d.). Midodrine. National Center for Biotechnology Information. Retrieved from [Link]
-
Eberle, M., et al. (2004). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Journal of Receptors and Signal Transduction, 24(3), 173-186. [Link]
-
Dr.Oracle. (2025, June 18). What is the mechanism of action of Midodrine (midodrine) for blood pressure support in patients with orthostatic hypotension? Dr.Oracle. [Link]
-
National Center for Biotechnology Information. (2017). Assay Guidance Manual: Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). NCBI Bookshelf. [Link]
-
Dr.Oracle. (2025, October 17). What is the mechanism of action of Midodrine (prodrug converted to desglymidodrine)? Dr.Oracle. [Link]
-
Papapetropoulos, A., & Fulton, D. (2010). The α1-adrenergic receptors: diversity of signaling networks and regulation. Cellular Signalling, 22(10), 1435-1442. [Link]
-
Ghosh, A. K., et al. (2015). Measurement of invasive blood pressure in rats. Journal of Pharmacology & Pharmacotherapeutics, 6(1), 45–50. [Link]
-
National Center for Biotechnology Information. (2012). Assay Guidance Manual: IP-3/IP-1 Assays. NCBI Bookshelf. [Link]
-
Johnson, K. A., & Conn, P. J. (2014). Lipophilicity Determines Routes of Uptake and Clearance, and Toxicity of an Alpha-Particle-Emitting Peptide Receptor Radiotherapy. PLoS ONE, 9(4), e95605. [Link]
-
Just, A. (2007). Long-term measurement of arterial blood pressure in conscious mice. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 292(2), R749-R756. [Link]
-
Minneman, K. P. (2005). Recent progress in α1-adrenergic receptor research. Acta Pharmacologica Sinica, 26(11), 1281-1288. [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Midodrine Hydrochloride? Retrieved from [Link]
-
Ruffolo, R. R. Jr., & Waddell, J. E. (1982). Structure-activity relationships for α-adrenoceptor agonists and antagonists. Journal of Autonomic Pharmacology, 2(3), 237-247. [Link]
-
Pharmacy Freak. (2025, July 11). Mechanism of Action of Midodrine. Retrieved from [Link]
-
Hypha Discovery. (n.d.). LipMetE – A useful tool for relating lipophilicity to metabolic stability in microsomes? Retrieved from [Link]
-
Cai, X. (2020, July 6). Considerations on ex vivo Conversion of Prodrugs during Bioanalysis [Video]. YouTube. [Link]
-
Perez, D. M. (2012). Structure-Function of α1-Adrenergic Receptors. Molecular Pharmacology, 82(4), 559-566. [Link]
-
Wikipedia. (n.d.). Midodrine. Retrieved from [Link]
-
Pharmacy180. (n.d.). Structure Activity Relationship - Adrenergic Drugs. Retrieved from [Link]
-
Parise Filho, R., et al. (2020). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 25(22), 5244. [Link]
Sources
- 1. Synthesis and structure-activity relationships among alpha-adrenergic receptor agonists of the phenylethanolamine type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. pharmacy180.com [pharmacy180.com]
- 4. Adrenergic agents. 3. Synthesis and adrenergic activity of some catecholamine analogs bearing a substituted sulfonyl or sulfonylalkyl group in the meta position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Activity of N-(phenethyl)phenylethanolamines at beta(1) and beta(2) adrenoceptors: structural modifications can result in selectivity for either subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipophilicity Determines Routes of Uptake and Clearance, and Toxicity of an Alpha-Particle-Emitting Peptide Receptor Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cdn.amegroups.cn [cdn.amegroups.cn]
- 10. Catecholamine Derivatives as Novel Crosslinkers for the Synthesis of Versatile Biopolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipophilicity of amine neurotransmitter precursors, metabolites and related drugs estimated on various TLC plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hyphadiscovery.com [hyphadiscovery.com]
- 13. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges [pubmed.ncbi.nlm.nih.gov]
- 14. scribd.com [scribd.com]
- 15. Structure-Function of α1-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and evaluation of novel phenylethanolamine derivatives containing acetanilides as potent and selective beta3-adrenergic receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and antioxidant evaluation of some new 3-substituted coumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Phe310 in transmembrane VI of the alpha1B-adrenergic receptor is a key switch residue involved in activation and catecholamine ring aromatic bonding - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of 3-Bromo Midodrine: A Proposed Investigational Framework
Abstract
3-Bromo Midodrine is a structurally related analogue and known impurity of Midodrine, a peripherally acting α1-adrenergic agonist used clinically for orthostatic hypotension.[1] While the pharmacological profile of Midodrine and its active metabolite, desglymidodrine, is well-documented, the pharmacological activities of 3-Bromo Midodrine remain uncharacterized in publicly available literature. This technical guide provides a comprehensive, field-proven framework for the elucidation of the complete pharmacological profile of 3-Bromo Midodrine. Directed at researchers, scientists, and drug development professionals, this document outlines a logical, multi-tiered investigational plan, from initial in vitro characterization to in vivo hemodynamic assessment. The causality behind each experimental choice is explained, creating a self-validating system to rigorously define the compound's mechanism of action, potency, selectivity, and potential therapeutic relevance.
Introduction: The Rationale for Pharmacological Characterization
Midodrine is a prodrug that undergoes enzymatic deglycination to its active metabolite, desglymidodrine.[2][3] Desglymidodrine selectively activates α1-adrenergic receptors on arteriolar and venous smooth muscle, leading to vasoconstriction and an increase in blood pressure.[4][5] This mechanism is the cornerstone of its efficacy in treating symptomatic orthostatic hypotension.[3]
The presence of impurities in active pharmaceutical ingredients (APIs) necessitates a thorough evaluation of their potential biological activity. 3-Bromo Midodrine, identified as 2-Amino-N-(2-(3-bromo-2, 5-dimethoxyphenyl)-2-hydroxyethyl)acetamide, introduces a bromine atom onto the phenyl ring of the parent molecule.[1] This structural modification has the potential to significantly alter the compound's pharmacological properties, including:
-
Receptor Affinity and Selectivity: The electronic and steric properties of the bromine substituent could enhance or diminish binding to α- and β-adrenergic receptors.
-
Intrinsic Activity: The modification may alter the compound's ability to activate the receptor, potentially changing it from a full agonist to a partial agonist or even an antagonist.
-
Metabolic Profile: The C-Br bond may influence metabolic pathways, including the rate of deglycination to a corresponding bromo-analogue of desglymidodrine.
Therefore, a systematic investigation is imperative to understand if 3-Bromo Midodrine contributes to the therapeutic effect of the parent drug, has off-target effects, or possesses a unique pharmacological profile of its own. This guide details the necessary experimental workflows to build this profile from the ground up.
Structural Analysis and Hypothesis Generation
The primary structural difference between Midodrine and 3-Bromo Midodrine is the substitution of a hydrogen atom with a bromine atom at the 3-position of the 2,5-dimethoxy phenyl ring.
| Compound | Structure | Key Features |
| Midodrine | Prodrug, 2,5-dimethoxy substitution pattern. | |
| Desglymidodrine | Active metabolite, primary amine, α1-agonist. | |
| 3-Bromo Midodrine | Bromine at C3, potential for altered electronics and sterics. |
Hypothesis: Based on established structure-activity relationships of adrenergic agonists, the bulky, electron-withdrawing bromine atom at the C3 position may modulate receptor interaction. We hypothesize that 3-Bromo Midodrine, and/or its potential active metabolite, will retain activity at α1-adrenergic receptors but may exhibit altered potency and selectivity compared to desglymidodrine.
Proposed In Vitro Pharmacological Evaluation
The initial phase of characterization focuses on defining the compound's interaction with its primary biological targets at the molecular and cellular level.
Adrenergic Receptor Binding Profile
The first critical step is to determine the affinity of 3-Bromo Midodrine and its potential deglycinated metabolite for the key adrenergic receptor subtypes. This establishes selectivity and potential for off-target effects.
Experimental Protocol: Radioligand Displacement Assay
-
Preparation of Membranes: Utilize cell lines stably expressing human recombinant α1A, α1B, α1D, α2A, β1, and β2 adrenergic receptors (e.g., HEK293 or CHO cells). Prepare crude membrane fractions via homogenization and centrifugation.
-
Assay Conditions:
-
Incubation: Incubate a fixed concentration of a subtype-selective radioligand (e.g., [3H]-Prazosin for α1, [3H]-Yohimbine for α2, [3H]-Dihydroalprenolol for β) with the cell membranes in the presence of increasing concentrations of the test compound (3-Bromo Midodrine).
-
Buffer: Use an appropriate assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Termination: Rapidly terminate the binding reaction by filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression analysis (sigmoidal dose-response) to calculate the inhibitor constant (Ki) from the IC50 value using the Cheng-Prusoff equation.
-
Functional Activity and Intrinsic Efficacy
Binding affinity does not describe the functional consequence of receptor interaction. Functional assays are required to determine if 3-Bromo Midodrine acts as an agonist, antagonist, or partial agonist.
Experimental Protocol: Calcium Mobilization Assay (for Gq-coupled α1 Receptors)
-
Cell Preparation: Use a cell line stably co-expressing a human α1-adrenergic receptor subtype and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) or a genetically encoded calcium indicator.
-
Assay Procedure:
-
Plate cells in a 96- or 384-well microplate.
-
Add increasing concentrations of the test compound (3-Bromo Midodrine) or a reference agonist (e.g., Phenylephrine).
-
Use a fluorescence plate reader (e.g., FLIPR, FlexStation) to measure the change in intracellular calcium concentration in real-time.
-
-
Data Analysis:
-
Agonist Mode: Plot the peak fluorescence response against the log concentration of the test compound to determine the potency (EC50) and efficacy (Emax) relative to a full agonist.
-
Antagonist Mode: To test for antagonist activity, pre-incubate cells with the test compound before adding a fixed concentration of a reference agonist. A rightward shift in the agonist's dose-response curve indicates competitive antagonism, from which a pA2 value can be calculated.
-
Caption: Workflow for in vitro pharmacological characterization.
Proposed In Vivo Pharmacodynamic Evaluation
Following in vitro characterization, in vivo studies are essential to understand the compound's effects in a complex physiological system.
Experimental Protocol: Hemodynamic Assessment in Anesthetized Rats
-
Animal Preparation:
-
Use male Sprague-Dawley or Wistar rats (250-300g).
-
Anesthetize with an appropriate agent (e.g., isoflurane or urethane).
-
Surgically implant catheters in the carotid artery (for blood pressure measurement) and jugular vein (for drug administration).
-
-
Data Acquisition:
-
Connect the arterial catheter to a pressure transducer linked to a data acquisition system (e.g., PowerLab, ADInstruments) to continuously record systolic, diastolic, and mean arterial pressure (MAP), as well as heart rate.
-
Allow the animal to stabilize to obtain a baseline reading.
-
-
Drug Administration:
-
Administer cumulative intravenous (IV) doses of 3-Bromo Midodrine at set intervals.
-
Record the peak change in MAP and heart rate at each dose level.
-
-
Data Analysis:
-
Construct a dose-response curve by plotting the change in MAP against the log of the administered dose.
-
Determine the dose required to produce a 50 mmHg increase in MAP (ED50) as a measure of pressor potency.
-
To confirm the mechanism, administer an α1-selective antagonist (e.g., Prazosin) to verify that the pressor effect of 3-Bromo Midodrine is blocked.[6]
-
Sources
- 1. veeprho.com [veeprho.com]
- 2. Midodrine - Wikipedia [en.wikipedia.org]
- 3. Midodrine. A review of its pharmacological properties and therapeutic use in orthostatic hypotension and secondary hypotensive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. An In-depth Analysis of Midodrine Hydrochloride's R&D Progress and Mechanism of Action on Drug Target [synapse.patsnap.com]
- 6. Pharmacodynamic actions of midodrine, a new alpha-adrenergic stimulating agent, and its main metabolite, ST 1059 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vitro Evaluation of 3-Bromo Midodrine
This guide provides a comprehensive framework for the in vitro characterization of 3-Bromo Midodrine, a halogenated derivative of the α1-adrenergic agonist, Midodrine. Designed for researchers, scientists, and drug development professionals, this document outlines the scientific rationale, proposed synthesis, and a suite of robust experimental protocols to elucidate the pharmacological profile of this novel compound. The methodologies described herein are grounded in established principles of G-protein coupled receptor (GPCR) pharmacology and are designed to ensure data integrity and reproducibility.
Introduction: The Rationale for Investigating 3-Bromo Midodrine
Midodrine is a well-established therapeutic agent for orthostatic hypotension.[1][2][3][4][5] It functions as a prodrug, rapidly converting to its active metabolite, desglymidodrine, which selectively activates α1-adrenergic receptors in the vasculature.[1][4][6][7] This agonism leads to arteriolar and venous constriction, thereby increasing peripheral vascular resistance and elevating blood pressure.[6][7][8]
The introduction of a bromine atom at the 3-position of the 2,5-dimethoxyphenyl ring of Midodrine, creating 3-Bromo Midodrine, presents an intriguing avenue for research. Halogenation is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. The bromine substituent could potentially alter the compound's receptor binding affinity, selectivity, and metabolic stability. Structure-activity relationship (SAR) studies on other compounds have shown that bromo substitution can enhance biological activity.[9]
This guide proposes a systematic in vitro investigation to determine if 3-Bromo Midodrine retains the α1-adrenergic agonist activity of its parent compound and to characterize its potency, efficacy, and receptor subtype selectivity. 3-Bromo Midodrine is identified as an impurity of Midodrine, and its chemical details are available.[10]
Proposed Synthesis of 3-Bromo Midodrine
A potential synthetic approach could involve the bromination of 1,4-dimethoxybenzene, followed by a Friedel-Crafts acylation with chloroacetyl chloride. The subsequent steps would likely mirror the established synthesis of Midodrine, involving the introduction of the amino and hydroxyl functionalities.
Hypothesized Mechanism of Action
It is hypothesized that 3-Bromo Midodrine, similar to desglymidodrine, will act as an agonist at α1-adrenergic receptors. The primary signal transduction pathway for α1-adrenergic receptors involves coupling to Gq/11 proteins, which activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, leading to a transient increase in cytosolic calcium concentration, which in turn mediates various cellular responses, including smooth muscle contraction.[14]
Caption: Proposed Gq signaling pathway for 3-Bromo Midodrine.
Comprehensive In Vitro Experimental Workflow
A multi-tiered approach is proposed to thoroughly characterize the in vitro activity of 3-Bromo Midodrine. This workflow is designed to first establish its binding characteristics, then to quantify its functional activity in a cellular context, and finally to assess its physiological effects in isolated tissues.
Caption: Overall experimental workflow for 3-Bromo Midodrine characterization.
Phase 1: Receptor Binding Assays
Objective: To determine the binding affinity (Ki) of 3-Bromo Midodrine for the three α1-adrenergic receptor subtypes (α1A, α1B, and α1D).
Rationale: Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and its receptor. By competing with a known radiolabeled antagonist (e.g., [3H]-Prazosin), the affinity of the unlabeled test compound (3-Bromo Midodrine) can be determined. This provides a direct measure of how tightly the compound binds to the receptor.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Culture cell lines stably expressing human α1A, α1B, or α1D adrenergic receptors (e.g., HEK293 or CHO cells).
-
Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in the assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Competition Binding Assay:
-
In a 96-well plate, add the prepared cell membranes, a fixed concentration of [3H]-Prazosin (typically at its Kd concentration), and varying concentrations of 3-Bromo Midodrine.
-
Include control wells for total binding (no competitor) and non-specific binding (excess of a non-radiolabeled antagonist like phentolamine).
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of 3-Bromo Midodrine.
-
Plot the percentage of specific binding against the log concentration of 3-Bromo Midodrine and fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Phase 2: Functional Cell-Based Assays
Objective: To determine the functional potency (EC50) and efficacy (Emax) of 3-Bromo Midodrine at the α1-adrenergic receptor subtypes.
Rationale: While binding assays measure affinity, they do not provide information about the functional consequence of that binding (i.e., whether the compound is an agonist, antagonist, or inverse agonist). Functional assays, such as measuring intracellular calcium mobilization, directly assess the compound's ability to activate the receptor and trigger a downstream signaling event.[14]
Step-by-Step Protocol: Calcium Flux Assay
-
Cell Culture and Plating:
-
Use cell lines stably expressing one of the human α1-adrenergic receptor subtypes (e.g., HEK293-α1A).
-
Plate the cells in black-walled, clear-bottom 96-well plates and grow to confluence.
-
-
Dye Loading:
-
Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Incubate the plate in the dark at 37°C for approximately 60 minutes to allow for dye uptake and de-esterification.
-
-
Compound Addition and Signal Detection:
-
Wash the cells to remove excess dye.
-
Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence.
-
Add varying concentrations of 3-Bromo Midodrine (and a reference agonist like phenylephrine) to the wells.
-
Immediately begin recording the fluorescence intensity over time to capture the transient increase in intracellular calcium.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the baseline and express it as a percentage of the maximal response to the reference agonist.
-
Plot the normalized response against the log concentration of 3-Bromo Midodrine and fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.
-
Phase 3: Isolated Tissue Assays
Objective: To evaluate the physiological effect of 3-Bromo Midodrine on smooth muscle contraction in an ex vivo setting.
Rationale: Isolated tissue preparations provide a more physiologically relevant system to study the integrated response of a tissue to a drug.[15] The contraction of vascular smooth muscle, such as the rabbit thoracic aorta, is a classic assay for α1-adrenergic agonists and directly reflects the mechanism of action of Midodrine.[16]
Step-by-Step Protocol: Aortic Ring Contraction
-
Tissue Preparation:
-
Humanely euthanize a rabbit and dissect the thoracic aorta.
-
Place the aorta in cold, oxygenated Krebs-Henseleit solution.
-
Carefully remove excess connective tissue and cut the aorta into rings (approximately 3-4 mm in width).
-
-
Organ Bath Setup:
-
Suspend each aortic ring between two L-shaped hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
-
Connect the upper hook to an isometric force transducer to record changes in tension.
-
Allow the tissues to equilibrate under a resting tension (e.g., 2 grams) for at least 60-90 minutes, with regular washes.
-
-
Experimental Procedure:
-
Test the viability of the tissue by inducing a contraction with a high-potassium solution or a reference agonist like phenylephrine.
-
Once a stable baseline is re-established, construct a cumulative concentration-response curve for 3-Bromo Midodrine by adding increasing concentrations of the compound to the organ bath.
-
Record the resulting increase in tension until a maximal response is achieved.
-
-
Data Analysis:
-
Express the contractile response as a percentage of the maximal contraction induced by the reference agonist.
-
Plot the percentage of maximal contraction against the log concentration of 3-Bromo Midodrine.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values in this physiological system.
-
Data Presentation and Interpretation
The quantitative data generated from these experiments should be summarized in clear, structured tables for easy comparison of 3-Bromo Midodrine's activity across the different α1-adrenergic receptor subtypes and with the parent compound's active metabolite, desglymidodrine.
Table 1: Receptor Binding Affinity (Ki) of 3-Bromo Midodrine
| Compound | α1A Ki (nM) | α1B Ki (nM) | α1D Ki (nM) |
| Desglymidodrine (Reference) | Expected Value | Expected Value | Expected Value |
| 3-Bromo Midodrine | Experimental Value | Experimental Value | Experimental Value |
Table 2: Functional Potency (EC50) and Efficacy (Emax) in Calcium Flux Assay
| Compound | α1A EC50 (nM) | α1A Emax (%) | α1B EC50 (nM) | α1B Emax (%) | α1D EC50 (nM) | α1D Emax (%) |
| Desglymidodrine (Reference) | Expected Value | 100 | Expected Value | 100 | Expected Value | 100 |
| 3-Bromo Midodrine | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
Table 3: Physiological Activity in Isolated Rabbit Aorta
| Compound | EC50 (nM) | Emax (% of Phenylephrine) |
| Desglymidodrine (Reference) | Expected Value | Expected Value |
| 3-Bromo Midodrine | Experimental Value | Experimental Value |
Conclusion
The systematic in vitro evaluation outlined in this guide will provide a comprehensive pharmacological profile of 3-Bromo Midodrine. By determining its binding affinity, functional potency, efficacy, and physiological effects, researchers can ascertain whether this halogenated analog of Midodrine represents a novel compound with potentially enhanced or altered therapeutic properties. These foundational in vitro studies are a critical step in the drug discovery and development process, providing the necessary data to justify any further preclinical and clinical investigation.
References
- α-Adrenoceptor Assays.PubMed.
- Midodrine use in critically ill patients: a narr
- Alpha-1-Adrenergic Receptors: Targets for Agonist Drugs to Tre
- alpha1A adrenoceptor assay.Innoprot.
- Alpha-1-adrenergic receptor agonist activity of clinical alpha-adrenergic receptor agonists interferes with alpha-2-medi
- IN VITRO STUDY ON THE EFFECTS OF SOME SELECTED AGONISTS AND ANTAGONISTS OF ALPHA1-ADRENERGIC RECEPTORS ON THE CONTRACTILITY OF T.Journal of Physiology and Pharmacology.
- 3-Bromo Midodrine | CAS No- 1797102-13-6.Simson Pharma Limited.
- process for preparation of midodrine and intermediates thereof.
- Design, Synthesis and In Vitro Studies of 3-Amidocoumarins as Novel Antibiofilm Agents.MDPI.
- What is the mechanism of action of Midodrine (Midodrine)
- Midodrine 3-Bromo Impurity | CAS 1797102-13-6.Veeprho.
- Midodrine: Package Insert / Prescribing Inform
- Midodrine.Wikipedia.
- A process for the preparation of midodrine.
- Pharmacodynamic actions of midodrine, a new alpha-adrenergic stimulating agent, and its main metabolite, ST 1059.PubMed.
- Process for the preparation of Midodrine.
- Midodrine: a selective alpha-adrenergic agonist for orthost
- Efficacy of midodrine vs placebo in neurogenic orthostatic hypotension. A randomized, double-blind multicenter study.PubMed.
- What is the mechanism of Midodrine Hydrochloride?.
- Neurogenic orthostatic hypotension: a double-blind, placebo-controlled study with midodrine.PubMed.
Sources
- 1. Midodrine - Wikipedia [en.wikipedia.org]
- 2. Midodrine: a selective alpha-adrenergic agonist for orthostatic hypotension and dialysis hypotension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of midodrine vs placebo in neurogenic orthostatic hypotension. A randomized, double-blind multicenter study. Midodrine Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Midodrine Hydrochloride? [synapse.patsnap.com]
- 5. Neurogenic orthostatic hypotension: a double-blind, placebo-controlled study with midodrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. Midodrine: Package Insert / Prescribing Information [drugs.com]
- 8. Pharmacodynamic actions of midodrine, a new alpha-adrenergic stimulating agent, and its main metabolite, ST 1059 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. veeprho.com [veeprho.com]
- 11. patents.justia.com [patents.justia.com]
- 12. data.epo.org [data.epo.org]
- 13. US6444851B1 - Process for the preparation of Midodrine - Google Patents [patents.google.com]
- 14. innoprot.com [innoprot.com]
- 15. α-Adrenoceptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jpp.krakow.pl [jpp.krakow.pl]
Unveiling the Molecular Landscape: A Technical Guide to Identifying the Biological Targets of 3-Bromo Midodrine
For the attention of Researchers, Scientists, and Drug Development Professionals.
This document provides an in-depth, technical exploration of the potential biological targets of 3-Bromo Midodrine, a halogenated derivative of the known antihypotensive agent, Midodrine. As a novel molecular entity, a comprehensive understanding of its mechanism of action is paramount for any future therapeutic development. This guide is structured to provide a scientifically rigorous framework for the identification and validation of its molecular targets, moving from foundational knowledge of the parent compound to advanced, practical experimental protocols.
Introduction: The Rationale for Investigating 3-Bromo Midodrine
Midodrine is a well-established prodrug, the active metabolite of which, desglymidodrine, acts as a selective α1-adrenergic receptor agonist.[1][2][3][4] This mechanism effectively induces vasoconstriction, leading to an increase in blood pressure, and is the basis for its clinical use in treating orthostatic hypotension.[5][6][7] The introduction of a bromine atom to the Midodrine scaffold, creating 3-Bromo Midodrine, presents an intriguing modification that necessitates a thorough investigation of its pharmacological profile.
The practice of halogenation, specifically bromination, in drug design can significantly alter a molecule's physicochemical properties, potentially impacting its pharmacokinetics and pharmacodynamics.[8][9][10][11] Such modifications can influence drug-target interactions, receptor affinity, and selectivity, and even introduce novel biological activities. Therefore, a systematic approach to identifying the biological targets of 3-Bromo Midodrine is crucial to understanding its therapeutic potential and off-target effects.
Primary Hypothesized Target: The Alpha-1 Adrenergic Receptor
Given that the parent compound, Midodrine, is a known α1-adrenergic receptor agonist, the primary and most logical starting point for investigating 3-Bromo Midodrine is this same family of G-protein coupled receptors (GPCRs).[12][13][14][15][16]
The core hypothesis is that 3-Bromo Midodrine, likely acting through an active metabolite analogous to desglymidodrine, retains affinity for α1-adrenergic receptors. The key questions to address are:
-
Does 3-Bromo Midodrine exhibit agonist, antagonist, or allosteric modulator activity at α1-adrenergic receptors?
-
How does the affinity and potency of 3-Bromo Midodrine for α1-adrenergic receptor subtypes (α1A, α1B, α1D) compare to that of desglymidodrine?
-
Does the bromine substitution alter the signaling cascade downstream of receptor activation?
Signaling Pathway of Alpha-1 Adrenergic Receptors
Activation of α1-adrenergic receptors typically initiates a well-characterized signaling cascade, as illustrated in the diagram below.
Caption: Workflow for initial target identification.
Affinity chromatography is a powerful technique for isolating proteins that bind to a specific ligand. [17][18][19]This method involves immobilizing a derivative of 3-Bromo Midodrine onto a solid support to "fish" for its binding partners in a cell or tissue lysate. [20][21] Step-by-Step Protocol:
-
Synthesis of an Affinity Probe: Synthesize a derivative of 3-Bromo Midodrine that incorporates a linker and a reactive group (e.g., an amine or carboxyl group) for covalent attachment to the chromatography resin. A photo-affinity probe can also be considered to capture transient interactions. [20]2. Immobilization: Covalently couple the 3-Bromo Midodrine affinity probe to an activated chromatography resin (e.g., NHS-activated sepharose).
-
Lysate Preparation: Prepare a protein lysate from a relevant cell line (e.g., vascular smooth muscle cells) or tissue.
-
Binding: Incubate the lysate with the 3-Bromo Midodrine-coupled resin to allow for binding of target proteins.
-
Washing: Wash the resin extensively with a series of buffers of increasing stringency to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins by changing the buffer conditions (e.g., pH, ionic strength, or by adding a high concentration of free 3-Bromo Midodrine).
-
Protein Identification: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).
Target Validation Workflow
Once a list of potential targets is generated, the next crucial step is to validate these interactions and determine their functional consequences. [22][23][24]
Caption: Workflow for validating identified targets.
Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for its receptor. [25][26][27][28]These assays are essential for confirming a direct interaction between 3-Bromo Midodrine and the hypothesized α1-adrenergic receptors, as well as any other potential receptor targets identified.
Step-by-Step Protocol for Competitive Binding Assay:
-
Radioligand Selection: Choose a high-affinity radiolabeled ligand known to bind specifically to the target receptor (e.g., [3H]-prazosin for α1-adrenergic receptors).
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the target receptor or from a tissue known to be rich in the receptor. [29]3. Assay Setup: In a multi-well plate, incubate the membranes with a fixed concentration of the radioligand and increasing concentrations of unlabeled 3-Bromo Midodrine (the competitor).
-
Incubation: Allow the binding reaction to reach equilibrium.
-
Separation of Bound and Free Radioligand: Rapidly separate the receptor-bound radioligand from the unbound radioligand by vacuum filtration through a glass fiber filter. [25][29]6. Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of 3-Bromo Midodrine. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of 3-Bromo Midodrine that inhibits 50% of specific radioligand binding). Calculate the Ki (inhibitory constant) to determine the affinity of 3-Bromo Midodrine for the receptor. [27][29]
Parameter Description IC50 The concentration of a competing ligand that displaces 50% of the specific binding of a radioligand. Ki The inhibition constant for a competing ligand, representing its affinity for the receptor. Bmax The maximum number of binding sites. | Kd | The equilibrium dissociation constant, representing the affinity of the radioligand. |
Functional assays are critical for determining the pharmacological effect of 3-Bromo Midodrine on its target. [30][31]These assays measure the cellular response following receptor activation or inhibition. [32][33][34] Step-by-Step Protocol for a Calcium Mobilization Assay (for Gq-coupled receptors like α1):
-
Cell Culture: Culture a cell line endogenously or recombinantly expressing the target receptor (e.g., HEK293 cells transfected with the α1A-adrenergic receptor).
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Addition: Add varying concentrations of 3-Bromo Midodrine to the cells.
-
Fluorescence Measurement: Measure the change in intracellular calcium concentration over time using a fluorescence plate reader.
-
Data Analysis: Plot the change in fluorescence against the concentration of 3-Bromo Midodrine. Fit the data to a dose-response curve to determine the EC50 (the concentration of 3-Bromo Midodrine that produces 50% of the maximal response) and the Emax (the maximal response).
| Parameter | Description |
| EC50 | The concentration of an agonist that produces 50% of the maximal effect. |
| Emax | The maximum effect produced by the agonist. |
| Agonist | A ligand that binds to a receptor and activates it, producing a biological response. |
| Antagonist | A ligand that blocks the action of an agonist. |
Conclusion and Future Directions
This technical guide outlines a comprehensive and logical framework for the identification and validation of the biological targets of 3-Bromo Midodrine. By systematically progressing from the known pharmacology of its parent compound, Midodrine, to unbiased screening and rigorous validation methodologies, researchers can build a detailed understanding of this novel compound's mechanism of action. The primary hypothesized target remains the α1-adrenergic receptor, but the potential for altered affinity, selectivity, and off-target interactions due to the bromine substitution warrants a thorough investigation. The successful execution of the described experimental workflows will be pivotal in determining the therapeutic potential and safety profile of 3-Bromo Midodrine.
References
-
Midodrine - Wikipedia. [Link]
-
Midodrine (oral route) - Side effects & dosage - Mayo Clinic. [Link]
-
What is the mechanism of Midodrine Hydrochloride? - Patsnap Synapse. [Link]
-
What is the mechanism of action of Midodrine (midodrine) for blood pressure support in patients with orthostatic hypotension? - Dr.Oracle. [Link]
-
Clinical Profile of Midodrine Hydrochloride 2.5mg Tablet - GlobalRx. [Link]
-
GPCR Functional Assays, Understanding On/Off-target Activity - Eurofins Discovery. [Link]
-
Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - MDPI. [Link]
-
What are α1A-AR agonists and how do they work? - Patsnap Synapse. [Link]
-
How Do Alpha-1 Agonists Work? - Uses, Side Effects, Drug Names - RxList. [Link]
-
Affinity Chromatography - Creative Biolabs. [Link]
-
Target identification and validation | Medicinal Chemistry Class Notes - Fiveable. [Link]
-
Alpha1 and Alpha 2 receptors | Herman Ostrow Orofacial Pain and Oral Medicine Wiki. [Link]
-
Radioligand Binding Assay | Gifford Bioscience. [Link]
-
Alpha-Adrenoceptor Agonists (α-agonists) - CV Pharmacology. [Link]
-
Alpha-adrenergic agonist - Wikipedia. [Link]
-
Affinity-based target identification for bioactive small molecules - RSC Publishing. [Link]
-
What's the Difference Between Target Identification and Validation? - InfinixBio. [Link]
-
Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. [Link]
-
Evaluating functional ligand-GPCR interactions in cell-based assays - PMC. [Link]
-
Radioligand binding methods: practical guide and tips - PubMed. [Link]
-
Target Identification and Validation - Aragen Life Sciences. [Link]
-
Recent progress in assays for GPCR drug discovery. [Link]
-
Target Identification and Validation (Small Molecules) - University College London. [Link]
-
Radioligand binding assays and their analysis - PubMed. [Link]
-
Target Identification and Validation - Sartorius. [Link]
-
Small molecule target identification using photo-affinity chromatography - PMC - NIH. [Link]
-
Radioligand Binding Studies | Springer Nature Experiments. [Link]
-
Introducing bromine in the molecular structure as a good strategy to the drug design - Semantic Scholar. [Link]
-
Introducing bromine to the molecular structure as a strategy for drug design. [Link]
-
Introducing bromine to the molecular structure as a strategy for drug design - ResearchGate. [Link]
-
Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science. [Link]
-
Drug Target Identification Methods After a Phenotypic Screen - Drug Hunter. [Link]
-
Affinity chromatography - Wikipedia. [Link]
-
Safety of midodrine in patients with heart failure with reduced ejection fraction: a retrospective cohort study - Frontiers. [Link]
-
What are the reasons for a lower maximum target dose of Midodrine (Midodrine) in elderly patients with symptomatic orthostatic hypotension, and what are the potential dangerous side effects of uptitrating Midodrine to 10 milligrams three times a day? - Dr.Oracle. [Link]
-
Midodrine Side Effects: 7 Symptoms You May Experience - GoodRx. [Link]
-
Use of bromine-76 and iodine-123 radiohalogenated tracers in the drug development process - PubMed. [Link]
-
Midodrine: Side Effects, Uses, Dosage, Interactions, Warnings - RxList. [Link]
-
Midodrine: Uses, Interactions & Side Effects - Cleveland Clinic. [Link]
-
Midodrine. A review of its pharmacological properties and therapeutic use in orthostatic hypotension and secondary hypotensive disorders - PubMed. [Link]
-
Midodrine Pharmacology Podcast - YouTube. [Link]
-
Midodrine 3-Bromo Impurity | CAS 1797102-13-6 - Veeprho. [Link]
-
CAS No : 1797102-13-6 | Product Name : 3-Bromo Midodrine | Pharmaffiliates. [Link]
-
Midodrine: a selective alpha-adrenergic agonist for orthostatic hypotension and dialysis ... - PubMed. [Link]
-
Pharmacodynamic actions of midodrine, a new alpha-adrenergic stimulating agent, and its main metabolite, ST 1059 - PubMed. [Link]
-
synthesis and antioxidant evaluation of 3-bromo-flavone - ResearchGate. [Link]
Sources
- 1. Midodrine - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Midodrine Hydrochloride? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. Articles [globalrx.com]
- 5. Midodrine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 6. Midodrine. A review of its pharmacological properties and therapeutic use in orthostatic hypotension and secondary hypotensive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Midodrine: a selective alpha-adrenergic agonist for orthostatic hypotension and dialysis hypotension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 10. researchgate.net [researchgate.net]
- 11. jms.ump.edu.pl [jms.ump.edu.pl]
- 12. What are α1A-AR agonists and how do they work? [synapse.patsnap.com]
- 13. How Do Alpha-1 Agonists Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 14. Alpha1 and Alpha 2 receptors | Herman Ostrow Orofacial Pain and Oral Medicine Wiki [wiki.ostrowonline.usc.edu]
- 15. CV Pharmacology | Alpha-Adrenoceptor Agonists (α-agonists) [cvpharmacology.com]
- 16. Alpha-adrenergic agonist - Wikipedia [en.wikipedia.org]
- 17. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]
- 18. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 19. Affinity chromatography - Wikipedia [en.wikipedia.org]
- 20. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 21. drughunter.com [drughunter.com]
- 22. fiveable.me [fiveable.me]
- 23. infinixbio.com [infinixbio.com]
- 24. Target Identification and Validation - Aragen Life Sciences [aragen.com]
- 25. giffordbioscience.com [giffordbioscience.com]
- 26. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]
- 29. giffordbioscience.com [giffordbioscience.com]
- 30. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 31. mdpi.com [mdpi.com]
- 32. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 33. journals.physiology.org [journals.physiology.org]
- 34. Cell-Based GPCR Reporter Assays | Thermo Fisher Scientific - US [thermofisher.com]
An In-depth Technical Guide to the Structural and Functional Distinctions Between 3-Bromo Midodrine and Midodrine
Abstract
Midodrine is a clinically significant prodrug, metabolized to the peripherally selective alpha-1 adrenergic agonist desglymidodrine, and is primarily used in the management of orthostatic hypotension.[1][2][3] The presence of process-related impurities in active pharmaceutical ingredients (APIs) is a critical concern for drug safety and efficacy. Among these is 3-Bromo Midodrine, an impurity that introduces a significant structural modification to the parent molecule.[4] This technical guide provides a comprehensive analysis of the core structural differences between Midodrine and 3-Bromo Midodrine, exploring the profound implications of a single halogen substitution on the molecule's physicochemical properties, potential pharmacological activity, and analytical characterization. We will dissect the causality behind these differences, grounded in principles of medicinal chemistry and pharmacology, and provide validated experimental frameworks for their differentiation and analysis.
Foundational Pharmacology of Midodrine
Midodrine is administered orally as a prodrug to maximize bioavailability and is subsequently hydrolyzed in the body to its pharmacologically active metabolite, desglymidodrine.[2][5][6][7] This active moiety is a potent and selective agonist of alpha-1 adrenergic receptors located on the vasculature.[6][8]
Mechanism of Action: The binding of desglymidodrine to these receptors initiates a G-protein-coupled signaling cascade, leading to vasoconstriction of both arterioles and veins.[3][7] This action increases total peripheral resistance and venous return, ultimately elevating blood pressure and alleviating the symptoms of orthostatic hypotension.[3][9] A key therapeutic advantage is that desglymidodrine diffuses poorly across the blood-brain barrier, minimizing central nervous system effects.[6]
Caption: Bioactivation pathway of Midodrine to its active metabolite.
Core Structural Analysis: The Impact of Bromination
The fundamental difference between the two molecules is the substitution of a hydrogen atom with a bromine atom on the aromatic ring. This seemingly minor change has significant chemical and steric consequences.
Midodrine Structure
-
IUPAC Name: (RS)-N-[2-(2,5-Dimethoxyphenyl)-2-hydroxyethyl]glycinamide[1]
-
Core Components:
-
A 1,4-dimethoxybenzene aromatic ring.
-
An ethanolamine side chain (-CH(OH)-CH2-) attached to the ring.
-
A glycinamide moiety (-NH-C(O)-CH2-NH2) attached to the ethanolamine nitrogen.
-
Caption: Chemical structure of Midodrine.
3-Bromo Midodrine Structure
-
IUPAC Name: 2-Amino-N-[2-(3-bromo-2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide[4][10]
-
Core Components: The structure is identical to Midodrine with one critical exception:
-
Halogen Substitution: A bromine atom is covalently bonded to the 3-position of the 1,4-dimethoxybenzene ring.
-
Caption: Chemical structure of 3-Bromo Midodrine.
Physicochemical Consequences of Bromination
The introduction of the bromine atom directly alters the molecule's intrinsic properties. This is not merely an addition but a modification that impacts electronic distribution, size, and lipophilicity.
| Property | Midodrine | 3-Bromo Midodrine | Causality of Difference |
| Molecular Formula | C₁₂H₁₈N₂O₄[1][11] | C₁₂H₁₇BrN₂O₄[10] | Addition of one bromine atom and removal of one hydrogen atom. |
| Molecular Weight | 254.28 g/mol [1][12] | 333.18 g/mol [10] | The high atomic mass of bromine (~79.9 amu) significantly increases the overall molecular weight. |
| CAS Number | 42794-76-3[1] | 1797102-13-6[4][10] | Unique identifiers for distinct chemical entities. |
| LogP (Predicted) | ~ -0.5 to -0.95[1] | Higher (Predicted) | Halogenation typically increases lipophilicity (higher LogP), which can affect solubility, membrane permeability, and protein binding. |
| Electronic Effect | Methoxy groups are electron-donating. | Bromine is electron-withdrawing (inductive effect) but an ortho-, para-director (resonance). This alters the electron density of the aromatic ring. | |
| Steric Hindrance | Minimal steric bulk at the 3-position. | The larger van der Waals radius of bromine introduces significant steric bulk adjacent to the ethanolamine side chain. |
Projected Pharmacological and Metabolic Profile of 3-Bromo Midodrine
While 3-Bromo Midodrine is primarily documented as a process-related impurity, its structural similarity to Midodrine allows for an expert-driven projection of its potential pharmacological behavior. These projections are critical for risk assessment in drug development.
-
Receptor Binding Affinity: The electronic and steric changes imposed by the bromine atom are highly likely to alter the binding affinity and/or efficacy of the corresponding active metabolite (3-Bromo-desglymidodrine) at the alpha-1 adrenergic receptor. The steric bulk could create an unfavorable interaction within the receptor's binding pocket, potentially reducing agonist activity. Conversely, the altered electronics could, in theory, enhance binding, although this is generally less probable without specific design.
-
Metabolism: The rate of enzymatic deglycination to form the active metabolite could be affected. Furthermore, the brominated aromatic ring presents a different substrate for cytochrome P450 enzymes, potentially opening new metabolic pathways (e.g., oxidative debromination) or altering the rate of existing ones, thereby changing the compound's pharmacokinetic profile and half-life.
-
Pharmacokinetics: The predicted increase in lipophilicity could enhance its absorption and tissue distribution. However, it could also lead to greater plasma protein binding, reducing the concentration of the free, active drug.
Experimental Protocols: A Self-Validating System for Differentiation
For any drug development professional, the ability to definitively separate, identify, and quantify the API from its impurities is paramount. The structural differences between Midodrine and 3-Bromo Midodrine are readily exploited by standard analytical techniques.
Workflow for Analytical Characterization
The following workflow provides a robust, self-validating system for the analysis of these two compounds. The output of each step provides orthogonal data that confirms the findings of the previous step.
Caption: Orthogonal analytical workflow for compound differentiation.
Detailed Protocol: HPLC-UV Method Development
This protocol outlines the foundational steps for developing a method to separate Midodrine from 3-Bromo Midodrine.
-
Objective: To achieve baseline separation (Resolution > 2.0) between Midodrine and 3-Bromo Midodrine peaks.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.[13]
-
-
Methodology:
-
Column Selection: Begin with a C18 stationary phase (e.g., 4.6 x 150 mm, 3 µm particle size). This is the workhorse for reverse-phase chromatography and separates compounds based on hydrophobicity.
-
Causality: The increased lipophilicity of 3-Bromo Midodrine will cause it to interact more strongly with the C18 stationary phase, resulting in a longer retention time compared to the more polar Midodrine.
-
-
Mobile Phase Selection:
-
Mobile Phase A: 10mM Ammonium Formate buffer, pH adjusted to 4.0.[14]
-
Mobile Phase B: Methanol or Acetonitrile.
-
Causality: A buffered aqueous phase is necessary to ensure consistent ionization state of the amine groups, leading to reproducible retention times. The organic modifier (Methanol/Acetonitrile) elutes the analytes from the column.
-
-
Elution Mode: Start with an isocratic elution (e.g., 70:30 Mobile Phase A:B).[14] If co-elution occurs, develop a gradient method (e.g., start at 20% B, ramp to 80% B over 10 minutes) to improve separation.
-
Detection: Set the UV detector to a wavelength where both compounds show significant absorbance, likely near 290 nm, which is characteristic of the dimethoxybenzene chromophore.
-
System Suitability: Inject a mixed standard solution. The expected elution order is Midodrine first, followed by the more retained 3-Bromo Midodrine. Validate the method according to ICH guidelines for specificity, linearity, accuracy, and precision.
-
Conclusion
The structural difference between Midodrine and 3-Bromo Midodrine is the substitution of a hydrogen with a bromine at the 3-position of the dimethoxybenzene ring. This single atomic change fundamentally alters the molecule's physicochemical properties, including its molecular weight, lipophilicity, and electronic character. From a drug development perspective, these modifications have predictable, albeit unquantified, consequences for the compound's pharmacological activity, metabolic stability, and pharmacokinetic profile. While Midodrine is a well-established therapeutic agent, 3-Bromo Midodrine is primarily significant as a process-related impurity. Its presence necessitates the implementation of robust, validated analytical workflows, such as the orthogonal HPLC-MS-NMR system described, to ensure the purity, safety, and quality of the final drug product.
References
-
PharmaCompass. (n.d.). Midodrine | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Midodrine. PubChem Compound Database. Retrieved from [Link]
-
PoTS UK. (n.d.). Midodrine. Retrieved from [Link]
-
Deranged Physiology. (n.d.). Midodrine. Retrieved from [Link]
-
Veeprho. (n.d.). Midodrine 3-Bromo Impurity | CAS 1797102-13-6. Retrieved from [Link]
-
Government of Canada. (2010). MIDODRINE Product Monograph. Retrieved from [Link]
-
Wikipedia. (n.d.). Midodrine. Retrieved from [Link]
-
Patsnap Synapse. (2023, November 7). An In-depth Analysis of Midodrine Hydrochloride's R&D Progress and Mechanism of Action on Drug Target. Retrieved from [Link]
-
Drugs.com. (n.d.). Midodrine: Package Insert / Prescribing Information. Retrieved from [Link]
-
McClellan, K. J., & Markham, A. (1998). Midodrine. A review of its pharmacological properties and therapeutic use in orthostatic hypotension and secondary hypotensive disorders. Drugs, 56(1), 75–86. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Midodrine Hydrochloride. PubChem Compound Database. Retrieved from [Link]
-
Dhote, V. V., et al. (2018). A new analytical method development and validation for the estimation of Midodrine HCl by UV and HPLC. International Journal of Research and Development in Pharmacy & Life Sciences. Retrieved from [Link]
- Pitt, B., et al. (2001). Synthesis of midodrine HCI from a novel intermediate 1-(2′,5′-dimethoxyphenyl)-2-azidoethanone. U.S. Patent No. 6,201,153 B1.
-
Donia, A. M., et al. (2016). Development and validation of LC-MS/MS assay for the determination of the prodrug Midodrine and its active metabolite Desglymidodrine in plasma of ascitic patients: Application to individualized therapy and comparative pharmacokinetics. Journal of Chromatography B, 1008, 135-142. Retrieved from [Link]
-
Cruz, D. N. (2000). Midodrine: a selective alpha-adrenergic agonist for orthostatic hypotension and dialysis hypotension. Nephrology Dialysis Transplantation, 15(12), 1902-1904. Retrieved from [Link]
-
Dr.Oracle. (2025). What is the mechanism of action of Midodrine (Alpha-adrenergic agonist)? Retrieved from [Link]
-
ResearchGate. (n.d.). Chiral investigation of midodrine, a long-acting α-adrenergic stimulating agent. Retrieved from [Link]
-
Narenderan, S. T., et al. (2019). Determination of Midodrine and its Active Metabolite Desglymidodrine by LC-MS/MS and its Application in Human Pharmacokinetic Studies. Current Pharmaceutical Analysis, 15(4), 355-362. Retrieved from [Link]
-
Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 1797102-13-6 3-Bromo Midodrine Impurity. Retrieved from [Link]
-
Chen, Z., et al. (2005). Recent progress in α1-adrenergic receptor research. Acta Pharmacologica Sinica, 26(11), 1281-1286. Retrieved from [Link]
-
European Patent Office. (2002). A process for the preparation of midodrine. EP 1234817 A1. Retrieved from [Link]
-
Pittner, H., & Stormann, H. (1975). Pharmacodynamic actions of midodrine, a new alpha-adrenergic stimulating agent, and its main metabolite, ST 1059. Arzneimittel-Forschung, 25(9), 1487-1493. Retrieved from [Link]
-
ResearchGate. (n.d.). SYNTHESIS OF DESGLYMIDODRINE FROM MIDODRINE BY CONVENTIONAL AMIDE HYDROLYSIS METHOD. Retrieved from [Link]
Sources
- 1. Midodrine - Wikipedia [en.wikipedia.org]
- 2. Midodrine. A review of its pharmacological properties and therapeutic use in orthostatic hypotension and secondary hypotensive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Midodrine: a selective alpha-adrenergic agonist for orthostatic hypotension and dialysis hypotension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. veeprho.com [veeprho.com]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. drugs.com [drugs.com]
- 7. droracle.ai [droracle.ai]
- 8. An In-depth Analysis of Midodrine Hydrochloride's R&D Progress and Mechanism of Action on Drug Target [synapse.patsnap.com]
- 9. Midodrine - PoTS UK [potsuk.org]
- 10. 3-Bromo Midodrine | CymitQuimica [cymitquimica.com]
- 11. Midodrine | C12H18N2O4 | CID 4195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pdf.hres.ca [pdf.hres.ca]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. benthamscience.com [benthamscience.com]
An In-depth Technical Guide to the Discovery and Origin of 3-Bromo Midodrine as an Impurity
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Purity in Pharmaceutical Manufacturing
In the landscape of pharmaceutical development and manufacturing, the assurance of drug substance purity is paramount. Impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product.[1] Regulatory bodies worldwide, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances and products.[2][3][4] This guide provides a comprehensive technical overview of a specific impurity, 3-Bromo Midodrine, which has been identified in relation to the synthetic antihypertensive agent, Midodrine.
This document will delve into the potential synthetic origins of 3-Bromo Midodrine, leveraging an understanding of Midodrine's manufacturing process and the principles of organic chemistry. Furthermore, it will outline the analytical methodologies crucial for the detection, characterization, and routine control of this impurity, thereby providing a framework for ensuring the quality and safety of Midodrine-containing pharmaceuticals.
The Midodrine Molecule and the Emergence of a Halogenated Impurity
Midodrine is a peripherally acting alpha-adrenergic agonist used for the treatment of orthostatic hypotension. Chemically, it is 2-amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide. The presence of a dimethoxy-substituted aromatic ring is a key structural feature. It is this very feature that presents a potential pathway for the formation of halogenated impurities, such as 3-Bromo Midodrine.
3-Bromo Midodrine, identified by the CAS number 1797102-13-6 and the IUPAC name 2-Amino-N-[2-(3-bromo-2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide, is a known impurity of Midodrine.[5][6][7][8][9] Its structure is analogous to Midodrine, with the addition of a bromine atom on the aromatic ring at the 3-position.
| Compound | CAS Number | Molecular Formula | Molecular Weight |
| Midodrine | 3092-17-9 (HCl) | C12H18N2O4 | 254.28 g/mol |
| 3-Bromo Midodrine | 1797102-13-6 | C12H17BrN2O4 | 333.18 g/mol |
Postulated Origin of 3-Bromo Midodrine: A Synthesis-Related Impurity
The formation of 3-Bromo Midodrine is most likely a consequence of the synthetic route employed for Midodrine, originating from impurities present in starting materials or reagents. A critical examination of the common synthetic pathways for Midodrine reveals the potential for electrophilic aromatic substitution.
The Synthetic Pathway of Midodrine and the Critical Precursor
A prevalent synthetic route to Midodrine involves the key intermediate 1-(2,5-dimethoxyphenyl)-2-aminoethanol.[10][11][12] This intermediate is often synthesized from 2,5-dimethoxybenzaldehyde. The synthesis of this aldehyde and its subsequent conversion to the aminoethanol derivative represent critical stages where a bromine-containing impurity could be introduced.
DOT Script for Midodrine Synthesis Overview
Sources
- 1. ijsdr.org [ijsdr.org]
- 2. ijprajournal.com [ijprajournal.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. veeprho.com [veeprho.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. OXIDATIVE DEGRADATION OF IMIDAZOLES BY BROMINE OR N-BROMOSUCCINIMIDE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benthamscience.com [benthamscience.com]
Methodological & Application
Topic: A Validated Stability-Indicating RP-HPLC Method for the Quantification of 3-Bromo Midodrine
An Application Note from the Senior Scientist's Desk
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details the development and validation of a precise, accurate, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 3-Bromo Midodrine. As a potential impurity and related substance in the manufacturing of Midodrine, a potent antihypotensive agent, the rigorous quantification of 3-Bromo Midodrine is critical for ensuring drug purity, safety, and regulatory compliance. The method utilizes a C18 stationary phase with a gradient mobile phase of phosphate buffer and acetonitrile, coupled with UV detection. The protocol has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent specificity, linearity, accuracy, and precision.[1][2] This self-validating system is suitable for routine quality control analysis and stability studies of Midodrine drug substance and product.
Introduction and Method Rationale
3-Bromo Midodrine, chemically known as 2-Amino-N-[2-(3-bromo-2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide, is a key related substance of Midodrine.[3] The parent compound, Midodrine, is a phenethylamine derivative used clinically to treat orthostatic hypotension.[4][5] The presence of impurities, even in minute quantities, can impact the safety and efficacy of the final drug product. Therefore, a robust analytical method capable of separating and quantifying 3-Bromo Midodrine from the active pharmaceutical ingredient (API) and other potential degradants is imperative.
The "Why" Behind Our Approach: Causality in Method Design
The strategic choices in this method were guided by the physicochemical properties of the analyte and established principles of chromatographic science.[6]
-
Choice of Technique (RP-HPLC): Reversed-phase HPLC is the cornerstone of pharmaceutical analysis due to its versatility and precision.[6] 3-Bromo Midodrine possesses a substituted benzene ring, making it sufficiently non-polar to be retained on a hydrophobic C18 stationary phase. This technique provides the necessary resolving power to separate it from the closely related Midodrine API.
-
Column Selection (C18): A C18 (octadecylsilane) column was selected as the primary stationary phase. The hydrophobic alkyl chains provide strong retention for the aromatic ring of 3-Bromo Midodrine. The end-capping on modern C18 columns is crucial as it minimizes the interaction between the basic amine group on the analyte and acidic residual silanols on the silica backbone, thereby preventing peak tailing.
-
Mobile Phase Composition: The analyte contains a primary amine, which will be protonated at acidic pH.
-
Acidified Buffer (pH ~3.0): Operating with a mobile phase buffered to an acidic pH (e.g., using a phosphate buffer) ensures that the primary amine group is consistently in its protonated, cationic form. This single ionic state prevents peak splitting and broadening, leading to sharp, symmetrical peaks.
-
Organic Modifier (Acetonitrile): Acetonitrile is chosen for its low viscosity, which allows for lower backpressure, and its UV transparency at lower wavelengths. It is an excellent solvent for elution from a C18 column. A gradient elution is selected to ensure that any potential late-eluting impurities are cleared from the column while providing optimal resolution around the analytes of interest.
-
-
Detection (UV Spectroscopy): The dimethoxy-substituted benzene ring in 3-Bromo Midodrine acts as a chromophore, making it detectable by UV spectroscopy. Based on published methods for the parent drug, Midodrine, which show a λmax around 290 nm, this is a logical starting point for detection.[7][8] A full UV scan of a pure 3-Bromo Midodrine standard is the definitive step to confirm the optimal wavelength for maximum sensitivity.
Detailed Experimental Protocols
Reagents, Standards, and Materials
-
Reference Standard: 3-Bromo Midodrine (Purity ≥ 98%)
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄, AR Grade)
-
Orthophosphoric Acid (AR Grade)
-
Water (Milli-Q or equivalent HPLC Grade)
-
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.
-
Analytical Balance (0.01 mg readability)
-
pH Meter
-
Sonicator
-
-
Chromatographic Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Waters Symmetry, Agilent Zorbax, or equivalent)
Preparation of Solutions
-
Mobile Phase A (Aqueous Buffer): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B: Acetonitrile (HPLC Grade). Filter through a 0.45 µm membrane filter.
-
Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
-
Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of 3-Bromo Midodrine reference standard into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate for 5 minutes to dissolve, allow to cool to room temperature, and dilute to volume with the diluent.
-
Working Standard Solution (10 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the diluent.
Chromatographic Conditions
All chromatographic parameters are summarized in the table below.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 20mM KH₂PO₄ Buffer (pH 3.0) B: Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 30 | |
| 31 | |
| 35 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 290 nm (or λmax determined from PDA scan) |
| Run Time | 35 minutes |
Method Validation Protocol (ICH Q2 R1)
The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[1] The following protocols outline the validation experiments.
Specificity (Forced Degradation)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Protocol: Prepare solutions of the Midodrine API containing a known concentration of 3-Bromo Midodrine. Subject these solutions to stress conditions to induce degradation.
-
Acid Hydrolysis: 5 mL of sample + 5 mL of 0.1 N HCl, heat at 80°C for 2 hours. Neutralize before injection.
-
Base Hydrolysis: 5 mL of sample + 5 mL of 0.1 N NaOH, heat at 80°C for 2 hours. Neutralize before injection.
-
Oxidative Degradation: 5 mL of sample + 5 mL of 3% H₂O₂, store at room temperature for 24 hours.
-
Thermal Degradation: Expose solid drug substance to 105°C for 24 hours.
-
Photolytic Degradation: Expose solution to UV light (254 nm) for 24 hours.
-
-
Analysis: Analyze all stressed samples alongside an unstressed control. A PDA detector is essential to evaluate peak purity and ensure no co-eluting peaks are present.
Linearity and Range
-
Protocol: From the Standard Stock Solution (100 µg/mL), prepare a series of at least five concentrations ranging from the Limit of Quantitation (LOQ) to 150% of the target concentration (e.g., 0.5, 1, 5, 10, 15, 20 µg/mL).
-
Analysis: Inject each concentration in triplicate. Plot a calibration curve of the mean peak area versus concentration. Perform a linear regression analysis.
Accuracy (% Recovery)
-
Protocol: Prepare a placebo (formulation matrix without the API) and spike it with 3-Bromo Midodrine at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.
-
Analysis: Analyze the samples and calculate the percentage recovery using the formula: (Measured Concentration / Spiked Concentration) * 100.
Precision
-
Repeatability (Intra-day Precision): Prepare six replicate samples of 3-Bromo Midodrine at 100% of the target concentration. Analyze them on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-day Ruggedness): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Analysis: Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for the results of both studies.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
-
-
Verification: Prepare solutions at the calculated LOD and LOQ concentrations and inject them to confirm a detectable signal (for LOD) and an acceptable level of precision and accuracy (for LOQ).
Robustness
-
Protocol: Deliberately introduce small variations to the method parameters and assess the impact on the results. Prepare a standard solution and analyze it under the modified conditions.
-
Vary flow rate by ±10% (0.9 and 1.1 mL/min).
-
Vary column temperature by ±5°C (25°C and 35°C).
-
Vary mobile phase pH by ±0.2 units (pH 2.8 and 3.2).
-
-
Analysis: Evaluate system suitability parameters (e.g., peak tailing, theoretical plates) and the %RSD of the results.
Data Presentation and Acceptance Criteria
The results of the validation study must meet pre-defined acceptance criteria to confirm the method is fit for purpose.
| Validation Parameter | Acceptance Criteria |
| Specificity | Peak is pure (passes peak purity test). No interference from placebo or degradants at the retention time of the analyte. |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |
| Range | Method provides acceptable linearity, accuracy, and precision within this range. |
| Accuracy (% Recovery) | Typically 98.0% to 102.0% |
| Precision (% RSD) | Repeatability (Intra-day): ≤ 2.0% Intermediate Precision: ≤ 2.0% |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10. Precision (%RSD) at this concentration should be acceptable (e.g., ≤ 10%). |
| Robustness | System suitability parameters remain within acceptable limits. %RSD of results should be ≤ 2.0%. |
Visualization of the Method Development and Validation Workflow
The following diagram illustrates the logical flow from initial method design through full validation, ensuring a comprehensive and systematic approach.
Caption: Workflow for Analytical Method Development and Validation.
Conclusion
The RP-HPLC method described provides a reliable and robust system for the quantification of 3-Bromo Midodrine. The comprehensive validation protocol, grounded in ICH Q2(R1) principles, confirms that the method is specific, linear, accurate, precise, and robust for its intended application. This application note serves as a complete guide for implementation in a quality control laboratory for the analysis of Midodrine API and its finished pharmaceutical products, ensuring product quality and patient safety.
References
-
Dhote V, Jain H, Gabhe K, Mahadik K. (2018). A new analytical method development and validation for the estimation of Midodrine HCl by UV and HPLC. Semantic Scholar. [Link]
-
Patel, R. et al. (2022). Development and Validation of Stability Indicating HPTLC Method for the Estimation of Midodrine HCL in Tablet Dosage Form. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Jain, H. K. et al. (2016). Stability indicating RP-HPLC assay method for estimation of midodrine hydrochloride in bulk and tablets. ResearchGate. [Link]
-
Veeprho. (n.d.). Midodrine 3-Bromo Impurity | CAS 1797102-13-6. Veeprho Laboratories Pvt. Ltd. [Link]
-
Jiang, X. et al. (2023). Development of an HPLC method for the determination of amines in a leukemia mouse model. RSC Publishing. [Link]
-
European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. [Link]
-
Dima, M. et al. (2022). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. National Center for Biotechnology Information. [Link]
-
Dhote, V. et al. (2018). A new analytical method development and validation for the estimation of Midodrine HCl by UV and HPLC. ResearchGate. [Link]
-
Kim, H. et al. (2018). Development and Validation of the Analysis Methods of Midodrine HCl Tablets and Trazodone HCl Capsules Using HPLC System For the Setting of Dissolution Standards. ResearchGate. [Link]
-
Al-maamary, R. H. (n.d.). Spectrophotometric method for determination of midodrine hydrochloride using ninhydrin in pharmaceutical formulations. TSI Journals. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
-
Wikipedia. (n.d.). Midodrine. Wikipedia. [Link]
- Google Patents. (2017). CN107085068A - Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs.
-
Jash, C. et al. (2024). Method development in pharmaceutical chemistry analysis by chromatography: A comprehensive review. ScienceDirect. [Link]
-
Apotex Inc. (2010). MIDODRINE Product Monograph. Apotex Inc. [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. [Link]
-
Pharma Tech. (2023). ICH Q2 Validation of Analytical Procedures. YouTube. [Link]
-
Drugs.com. (n.d.). Midodrine: Package Insert / Prescribing Information. Drugs.com. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
Sources
Application Note: A Robust, Stability-Indicating HPLC Method for the Analysis of 3-Bromo Midodrine
Abstract
This application note presents a detailed, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the identification and quantification of 3-Bromo Midodrine, a potential process-related impurity and degradant of Midodrine Hydrochloride. Midodrine is a prodrug that is converted to its active metabolite, desglymidodrine, an alpha-1 adrenergic agonist used for the treatment of orthostatic hypotension.[1][2] The control of impurities is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final pharmaceutical product. This document provides a comprehensive protocol, including the scientific rationale for the chosen chromatographic conditions, system suitability criteria, and validation considerations based on International Council for Harmonisation (ICH) guidelines.
Introduction: The Importance of Impurity Profiling in Midodrine
Midodrine, chemically known as (±)-2-amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide hydrochloride, is a therapeutic agent where stringent purity control is paramount.[3] Impurities can arise from the manufacturing process, degradation of the active pharmaceutical ingredient (API), or interaction with excipients. 3-Bromo Midodrine, or 2-Amino-N-[2-(3-bromo-2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide, is a potential impurity that may be formed during the synthesis of Midodrine, particularly if brominating agents are used or if bromine-containing starting materials are present.[4][5] Its structural similarity to Midodrine necessitates a highly specific and sensitive analytical method to ensure its effective separation and quantification.
The development of a stability-indicating analytical method is crucial for assessing the purity of Midodrine and its formulations. Such a method can distinguish the active ingredient from its degradation products and potential impurities under various stress conditions, such as exposure to acid, base, oxidation, heat, and light.[6][7] This application note details a reverse-phase HPLC (RP-HPLC) method that provides the necessary selectivity and sensitivity for the analysis of 3-Bromo Midodrine in the presence of the parent drug.
Method Rationale and Development Considerations
The chosen chromatographic conditions are based on the physicochemical properties of Midodrine and 3-Bromo Midodrine. Both molecules are polar and contain ionizable amine groups, making them suitable for reverse-phase chromatography with an aqueous-organic mobile phase.
-
Column Selection: A C18 column is selected for its versatility and proven performance in the analysis of polar compounds. The non-polar stationary phase provides good retention and separation of Midodrine and its related substances.[1][8]
-
Mobile Phase: A mobile phase consisting of a phosphate buffer and acetonitrile is employed. The buffer controls the pH, ensuring consistent ionization of the analytes and, consequently, reproducible retention times. Acetonitrile is chosen as the organic modifier due to its low UV cutoff and good elution strength for these compounds.[9][10] The gradient elution allows for the effective separation of early-eluting polar impurities and the later-eluting main analyte.
-
Detection: UV detection at 290 nm is selected, as this wavelength provides good sensitivity for both Midodrine and its structurally similar brominated impurity.[8][10][11][12]
Experimental Protocol
Materials and Reagents
-
Midodrine Hydrochloride Reference Standard (USP grade)[3][13]
-
Acetonitrile (HPLC grade)
-
Monobasic Potassium Phosphate (AR grade)
-
Orthophosphoric Acid (AR grade)
-
Water (HPLC grade)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector is required.
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.02 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with Orthophosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-20 min: 10-70% B; 20-25 min: 70% B; 25.1-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector Wavelength | 290 nm |
Standard and Sample Preparation
-
Standard Stock Solution (Midodrine): Accurately weigh and dissolve 25 mg of Midodrine Hydrochloride Reference Standard in 25 mL of mobile phase A to obtain a concentration of 1000 µg/mL.
-
Standard Stock Solution (3-Bromo Midodrine): Accurately weigh and dissolve 10 mg of 3-Bromo Midodrine Reference Standard in 100 mL of mobile phase A to obtain a concentration of 100 µg/mL.
-
System Suitability Solution: Prepare a solution containing 100 µg/mL of Midodrine Hydrochloride and 10 µg/mL of 3-Bromo Midodrine in mobile phase A.
-
Sample Solution: Accurately weigh and dissolve a quantity of the test sample equivalent to 25 mg of Midodrine Hydrochloride in 25 mL of mobile phase A to obtain a nominal concentration of 1000 µg/mL.
System Suitability
Before sample analysis, inject the system suitability solution and ensure the following criteria are met:
| Parameter | Acceptance Criteria |
| Tailing Factor (for both peaks) | ≤ 2.0 |
| Theoretical Plates (for both peaks) | ≥ 2000 |
| Resolution (between Midodrine and 3-Bromo Midodrine) | ≥ 2.0 |
| %RSD for replicate injections (n=6) | ≤ 2.0% for peak area and retention time |
Visualization of the Analytical Workflow
The following diagram illustrates the key steps in the HPLC analysis of 3-Bromo Midodrine.
Caption: Workflow for the HPLC analysis of 3-Bromo Midodrine.
Method Validation Considerations
The analytical method should be validated in accordance with ICH Q2(R1) guidelines to ensure its suitability for its intended purpose. The validation should include the following parameters:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This can be demonstrated through forced degradation studies.[6][7]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish the linearity range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies of spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Conclusion
The HPLC method detailed in this application note is a robust and reliable tool for the analysis of 3-Bromo Midodrine in the presence of Midodrine. The method is specific, sensitive, and suitable for use in quality control and stability studies of Midodrine Hydrochloride API and its pharmaceutical formulations. Adherence to the described protocol and proper validation will ensure the generation of accurate and reproducible data, contributing to the overall quality and safety of Midodrine-containing products.
References
-
Barth, T., et al. (1989). Quantification of midodrine and its active metabolite in plasma using a high performance liquid chromatography column switching technique. Biomedical Chromatography, 3(4), 153-6. Available at: [Link]
-
Review of midodrine HCl determination in bulk and formulations. (2024). ResearchGate. Available at: [Link]
-
Jain, S., et al. (2016). Development and Validation of Stability Indicating HPTLC Method for the Estimation of Midodrine HCL in Tablet Dosage Form. International Journal of Pharmaceutical Sciences and Research, 7(9), 3764-3771. Available at: [Link]
-
A new analytical method development and validation for the estimation of Midodrine HCl by UV and HPLC. (2018). Semantic Scholar. Available at: [Link]
-
Kim, M. S., et al. (2018). Development and Validation of the Analysis Methods of Midodrine HCl Tablets and Trazodone HCl Capsules Using HPLC System For the Setting of Dissolution Standards. Journal of Pharmaceutical Investigation, 48(4), 449-458. Available at: [Link]
-
de Oliveira, M. A., et al. (2013). HPLC analysis of midodrine and desglymidodrine in culture medium: evaluation of static and shaken conditions on the biotransformation by fungi. Journal of Chromatographic Science, 51(5), 460-7. Available at: [Link]
-
Midodrine Impurities and Related Compound. Veeprho. Available at: [Link]
-
Area under Curve Method Development and Validation of Midodrine Hydrocholride. (2021). International Journal of Pharmaceutical Chemistry and Analysis. Available at: [Link]
-
HPLC Analysis of Midodrine and Desglymidodrine in Culture Medium: Evaluation of Static and Shaken Conditions on the Biotransform. (2012). Oxford Academic. Available at: [Link]
-
New stability chiral RP-HPLC method for degradation products determination in midodrine hydrochloride. (2019). Taylor & Francis Online. Available at: [Link]
-
A NOVEL VALIDATED ANALYTICAL METHOD FOR THE ESTIMATION OF MIDODRINE HYDROCHLORIDE IN PHARMACEUTICAL FORMULATION BY LC-MS/MS. (2019). ResearchGate. Available at: [Link]
-
STABILITY-INDICATING HPTLC METHOD FOR DETERMINATION OF MIDODRINE HYDROCHLORIDE. (n.d.). ijpbs.net. Available at: [Link]
-
Rathod, G., et al. (2020). Development and Validation of Stability Indicating RP-HPLC Method for Midodrine Hydrochloride in Bulk and Solid Dosage Form. International Journal of Scientific Development and Research, 5(7), 125-135. Available at: [Link]
-
Midodrine Related compound C. Veeprho. Available at: [Link]
-
Studying the kinetic of midodrine degradations using TLC Stability approach: Application to dosage form and human plasma. (2020). ResearchGate. Available at: [Link]
-
Midodrine API Impurity Manufacturers. Anant Labs. Available at: [Link]
-
Stability indicating RP-HPLC assay method for estimation of midodrine hydrochloride in bulk and tablets. (2016). ResearchGate. Available at: [Link]
- Midodrine hydrochloride oral solution and uses thereof. (2021). Google Patents.
-
Midodrine-impurities. Pharmaffiliates. Available at: [Link]
-
Midodrine Hydrochloride Tablets. (2023). USP-NF. Available at: [Link]
-
Midodrine Hydrochloride Tablets. (2022). USP-NF. Available at: [Link]
-
Midodrine Hydrochloride. (2023). USP-NF. Available at: [Link]
-
A process for the preparation of midodrine. (2002). European Patent Office. Available at: [Link]
- Synthesis of midodrine HCI from a novel intermediate 1-(2′,5′-dimethoxyphenyl)-2-azidoethanone. (2001). Google Patents.
-
Midodrine 3-Bromo Impurity. Veeprho. Available at: [Link]
-
File:Midodrine synthesis.svg. (2015). Wikimedia Commons. Available at: [Link]
Sources
- 1. wisdomlib.org [wisdomlib.org]
- 2. veeprho.com [veeprho.com]
- 3. Midodrine Hydrochloride [doi.usp.org]
- 4. Midodrine Impurities | Midodrine API Impurity Manufacturers [anantlabs.com]
- 5. veeprho.com [veeprho.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. ijsdr.org [ijsdr.org]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. academic.oup.com [academic.oup.com]
- 11. HPLC analysis of midodrine and desglymidodrine in culture medium: evaluation of static and shaken conditions on the biotransformation by fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 甲氧胺福林 盐酸盐 United States Pharmacopeia (USP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for 3-Bromo Midodrine Reference Standard
Introduction: The Critical Role of Impurity Reference Standards in Pharmaceutical Quality
Midodrine is a peripherally acting alpha-1 adrenergic agonist used clinically to treat orthostatic hypotension.[1] It is administered as a prodrug, which is enzymatically hydrolyzed to its active metabolite, desglymidodrine.[2][3] This active metabolite elicits its therapeutic effect by binding to alpha-1 adrenergic receptors in the vasculature, causing vasoconstriction and a subsequent increase in blood pressure.[3][4]
In the synthesis and manufacturing of any Active Pharmaceutical Ingredient (API) like Midodrine, the formation of impurities is inevitable. These impurities can arise from starting materials, intermediates, or degradation of the drug substance over time.[5][6] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate strict control over these impurities to ensure the safety and efficacy of the final drug product.[7][8][9]
3-Bromo Midodrine is a known related compound and potential process impurity of Midodrine.[10] Its presence, even in trace amounts, must be accurately identified and quantified. This necessitates the use of a highly purified and well-characterized reference standard.[11] A reference standard serves as a benchmark in analytical testing, allowing for the unambiguous identification and precise measurement of specific impurities.[12][13] The quality and purity of the reference standard itself are paramount, as they directly impact the validity of all analytical results obtained.[11][14]
This document provides detailed application notes and protocols for the use of the 3-Bromo Midodrine reference standard in the quality control of Midodrine Hydrochloride, designed for researchers, analytical scientists, and drug development professionals.
3-Bromo Midodrine Reference Standard: Product Specifications
This reference standard is a highly purified compound, suitable for use in qualitative and quantitative analyses. It is essential for method development, validation, and routine quality control testing of Midodrine drug substance and drug products.[15]
| Parameter | Specification |
| Chemical Name | 2-Amino-N-[2-(3-bromo-2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide |
| CAS Number | 1797102-13-6 |
| Molecular Formula | C₁₂H₁₇BrN₂O₄ |
| Molecular Weight | 333.18 g/mol |
| Purity (by HPLC) | ≥98% |
| Appearance | White to Off-White Solid |
| Storage | Store at 2-8°C, protected from light |
Data derived from available supplier information.[16]
Application I: Quantification of 3-Bromo Midodrine in Midodrine HCl API by HPLC
Principle
A stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method is the industry standard for separating and quantifying Midodrine and its related impurities.[17] This protocol utilizes the 3-Bromo Midodrine reference standard to accurately determine its concentration in a Midodrine HCl API sample. The principle relies on the differential partitioning of the analyte and impurities between a nonpolar stationary phase and a polar mobile phase, allowing for their separation and subsequent detection by UV absorbance. The concentration of 3-Bromo Midodrine is calculated by comparing its peak area to that of a known concentration of the reference standard.
Experimental Protocol
3.2.1. Equipment and Materials
-
HPLC system with UV or DAD detector
-
Data acquisition and processing software (e.g., Empower, Chromeleon)
-
Analytical balance
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Volumetric flasks, pipettes, and vials
-
Sonicator
-
pH meter
-
0.45 µm membrane filters
-
3-Bromo Midodrine Reference Standard
-
USP Midodrine Hydrochloride RS
-
Acetonitrile (HPLC grade)
-
Monobasic potassium phosphate (ACS grade)
-
Phosphoric acid (ACS grade)
-
Purified water (Type I)
3.2.2. Preparation of Solutions
-
Buffer Solution (pH 4.0): Dissolve 13.6 g of monobasic potassium phosphate in 1000 mL of water. Adjust the pH to 4.00 ± 0.05 with phosphoric acid.[18]
-
Mobile Phase: Prepare a filtered and degassed mixture of Acetonitrile and Buffer Solution in a ratio of 15:85 (v/v).[18] The exact ratio may be adjusted to meet system suitability requirements.
-
Diluent: Use the Mobile Phase as the diluent.
-
Standard Stock Solution (3-Bromo Midodrine): Accurately weigh about 5 mg of the 3-Bromo Midodrine reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with Diluent to obtain a solution with a concentration of approximately 50 µg/mL.
-
Working Standard Solution: Dilute 1.0 mL of the Standard Stock Solution to 50.0 mL with Diluent to obtain a final concentration of approximately 1.0 µg/mL.
-
Sample Solution (Midodrine HCl API): Accurately weigh about 50 mg of the Midodrine HCl API sample and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with Diluent to obtain a solution with a concentration of approximately 500 µg/mL.
3.2.3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : pH 4.0 Phosphate Buffer (15:85, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 290 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C (Ambient) |
| Run Time | Approximately 30 minutes |
These conditions are a starting point and may require optimization.[18][19]
3.2.4. System Suitability and Procedure
To ensure the validity of the analytical results, a system suitability test (SST) must be performed before sample analysis.
-
System Suitability: Inject the Working Standard Solution five times. The system is deemed suitable for use if the relative standard deviation (%RSD) of the peak area for 3-Bromo Midodrine is not more than 5.0%. The tailing factor for the 3-Bromo Midodrine peak should be not more than 2.0.
-
Procedure: After passing SST, inject the Diluent (as a blank) once, followed by the Working Standard Solution and the Sample Solution in duplicate.
-
Workflow Visualization:
Caption: HPLC analysis workflow for impurity quantification.
3.2.5. Calculation
Calculate the percentage of 3-Bromo Midodrine in the Midodrine HCl API sample using the following formula:
% Impurity = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100
Where:
-
Area_Sample is the peak area of 3-Bromo Midodrine in the Sample Solution chromatogram.
-
Area_Standard is the average peak area of 3-Bromo Midodrine in the Working Standard Solution chromatograms.
-
Conc_Standard is the concentration of the 3-Bromo Midodrine Working Standard Solution (µg/mL).
-
Conc_Sample is the concentration of the Midodrine HCl in the Sample Solution (µg/mL).
Application II: Analytical Method Validation
The 3-Bromo Midodrine reference standard is essential for validating the analytical method to demonstrate its suitability for its intended purpose, as per ICH Q2(R1) guidelines.
Specificity / Selectivity
Objective: To demonstrate that the analytical method can unequivocally assess the 3-Bromo Midodrine peak in the presence of other components, such as the Midodrine API, other impurities, and degradation products.
Protocol:
-
Prepare a solution containing the Midodrine HCl API.
-
Prepare a solution containing the 3-Bromo Midodrine reference standard.
-
Prepare a "spiked" sample by adding a known amount of the 3-Bromo Midodrine reference standard to the Midodrine HCl API solution.
-
Analyze all three solutions by HPLC.
-
Acceptance Criteria: The method is specific if the 3-Bromo Midodrine peak is well-resolved from the main Midodrine peak and any other impurity peaks (Resolution > 2.0). The peak in the un-spiked sample should be identified at the same retention time as the pure standard.
Limit of Quantitation (LOQ) and Limit of Detection (LOD)
Objective: To determine the lowest concentration of 3-Bromo Midodrine that can be reliably quantified (LOQ) and detected (LOD).
Protocol:
-
Prepare a series of increasingly dilute solutions of the 3-Bromo Midodrine reference standard.
-
Inject these solutions and determine the concentration at which the signal-to-noise ratio (S/N) is approximately 10 for the LOQ and 3 for the LOD.
-
Acceptance Criteria: The LOQ concentration should exhibit acceptable precision and accuracy when analyzed.
Linearity
Objective: To demonstrate a linear relationship between the concentration of 3-Bromo Midodrine and the detector response over a specified range.
Protocol:
-
Prepare at least five solutions of the 3-Bromo Midodrine reference standard at different concentrations, typically ranging from the LOQ to 150% of the expected impurity level (e.g., 0.05% to 0.2% of the nominal sample concentration).
-
Inject each solution in triplicate.
-
Plot a graph of average peak area versus concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
The Role of Reference Standards in Quality Assurance
The use of a qualified impurity reference standard is a foundational element of pharmaceutical quality control. It provides the necessary link between an analytical measurement and the true identity and purity of a drug substance, ensuring that products released to the market are safe and effective.
Caption: Role of the reference standard in linking the physical drug to quality compliance.
References
-
Drugs.com. Midodrine: Package Insert / Prescribing Information.[Link]
-
Wikipedia. Midodrine.[Link]
-
PharmTech. (2024). The Crucial Role of Reference Standards in the Pharmaceutical Industry![Link]
-
Mayo Clinic. Midodrine (Oral Route).[Link]
-
Patsnap Synapse. (2024). What is the mechanism of Midodrine Hydrochloride?[Link]
-
PoTS UK. Midodrine.[Link]
-
Veeprho. (2020). Reference Standards, Types, Uses, Preparation & Qualification.[Link]
-
European Medicines Agency (EMA). Quality: impurities.[Link]
-
SynThink. Working Standards vs. Reference Standards: Understanding the Key Differences.[Link]
-
Longdom Publishing. Reference standards for quality control.[Link]
-
Veeprho. Midodrine Impurities and Related Compound.[Link]
-
European Medicines Agency (EMA). ICH Q3B(R2) Impurities in New Drug Products.[Link]
-
Pharmaffiliates. Midodrine Hydrochloride-impurities.[Link]
-
Manufacturing Chemist. (2015). EMA releases guidance on elemental impurities in medicines.[Link]
-
European Medicines Agency (EMA). (2006). ICH Q3A(R2) Impurities in new drug substances - Scientific guideline.[Link]
-
Pharmaffiliates. Midodrine-impurities.[Link]
-
USP-NF. (2023). Midodrine Hydrochloride Tablets.[Link]
-
Pharmaceutical Technology. (2009). Reference-Standard Material Qualification.[Link]
-
USP-NF. (2022). Midodrine Hydrochloride Tablets.[Link]
-
MRIGlobal. Reference Standards in the Pharmaceutical Industry.[Link]
-
E-Mastery. (2025). USFDA Guidelines for Pharmaceuticals | Complete FDA Compliance Guide.[Link]
-
U.S. Food and Drug Administration (FDA). (2022). Physical Standards and Reference Materials.[Link]
-
Veeprho. Midodrine 3-Bromo Impurity (HCl Salt).[Link]
-
Veeprho. Midodrine 3-Bromo Impurity | CAS 1797102-13-6.[Link]
-
National Institutes of Health (NIH). PubChem: Midodrine.[Link]
- Google Patents.
-
European Patent Office. EP 1234817 A1 - A process for the preparation of midodrine.[Link]
-
bepls. Stability Indicating HPLC Method Development and Validation for Simultaneous Estimation of Selected Drugs in their Combined Pharmaceutical Dosage.[Link]
-
ResearchGate. (2016). Stability indicating RP-HPLC assay method for estimation of midodrine hydrochloride in bulk and tablets.[Link]
-
Semantic Scholar. A new analytical method development and validation for the estimation of Midodrine HCl by UV and HPLC.[Link]
- Google Patents.US6201153B1 - Synthesis of midodrine HCI from a novel intermediate 1-(2′,5′-dimethoxyphenyl)-2-azidoethanone.
-
PubMed. Quantification of midodrine and its active metabolite in plasma using a high performance liquid chromatography column switching technique.[Link]
-
PubMed. HPLC analysis of midodrine and desglymidodrine in culture medium: evaluation of static and shaken conditions on the biotransformation by fungi.[Link]
Sources
- 1. Midodrine - PoTS UK [potsuk.org]
- 2. drugs.com [drugs.com]
- 3. What is the mechanism of Midodrine Hydrochloride? [synapse.patsnap.com]
- 4. Midodrine - Wikipedia [en.wikipedia.org]
- 5. veeprho.com [veeprho.com]
- 6. EMA Impurity Risk Assessment: New Draft Paper Explained | LGC Standards [lgcstandards.com]
- 7. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 8. EMA releases guidance on elemental impurities in medicines [manufacturingchemist.com]
- 9. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. veeprho.com [veeprho.com]
- 12. documents.lgcstandards.com [documents.lgcstandards.com]
- 13. longdom.org [longdom.org]
- 14. pharmtech.com [pharmtech.com]
- 15. synthinkchemicals.com [synthinkchemicals.com]
- 16. veeprho.com [veeprho.com]
- 17. researchgate.net [researchgate.net]
- 18. uspnf.com [uspnf.com]
- 19. HPLC analysis of midodrine and desglymidodrine in culture medium: evaluation of static and shaken conditions on the biotransformation by fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of 3-Bromo Midodrine for Research Applications
Abstract
This document provides a comprehensive guide for the chemical synthesis of 3-Bromo Midodrine (2-Amino-N-[2-(3-bromo-2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide), a halogenated derivative of Midodrine, intended for research and development purposes. Midodrine is a well-established α1-adrenergic receptor agonist used clinically to treat orthostatic hypotension.[1][2] The introduction of a bromine atom onto the phenyl ring offers a valuable tool for structure-activity relationship (SAR) studies, metabolic stability investigations, and the development of novel pharmacological probes. This guide details a proposed multi-step synthetic pathway, providing in-depth, step-by-step protocols, characterization methods, and critical safety considerations.
Introduction and Rationale
Midodrine is a prodrug that is metabolized into its active form, desglymidodrine, which exerts its therapeutic effect by increasing vascular tone.[2][3] The synthesis of analogs is a cornerstone of medicinal chemistry, allowing researchers to probe the interactions between a drug and its biological target. The strategic placement of a bromine atom on the aromatic ring of Midodrine can significantly alter its physicochemical properties, such as lipophilicity and electronic distribution. These modifications can influence receptor binding affinity, metabolic pathways, and pharmacokinetic profiles.
The synthesis of 3-Bromo Midodrine, for which the CAS number is 1797102-13-6, provides a novel compound for investigating these effects.[4] This protocol adapts established synthetic routes for Midodrine, commencing with a brominated precursor to achieve the target molecule. The procedures outlined herein are designed for a laboratory setting and assume the user is a trained research scientist familiar with standard organic synthesis techniques.
Proposed Synthetic Pathway Overview
The synthesis of 3-Bromo Midodrine is a multi-step process that begins with the bromination of 1,4-dimethoxybenzene, followed by a sequence of reactions to build the side chain. This pathway is a logical adaptation of known Midodrine synthesis strategies.[1][5][6] The key is the initial introduction of the bromo-substituent on the starting aromatic ring.
The overall transformation can be visualized as follows:
Caption: Proposed synthetic pathway for 3-Bromo Midodrine.
Materials and Reagents
This section details the necessary reagents for the synthesis. All chemicals should be of high purity (≥98%) unless otherwise specified.
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Supplier Suggestion |
| 1-Bromo-2,5-dimethoxybenzene | C₈H₉BrO₂ | 217.06 | Sigma-Aldrich |
| Chloroacetyl Chloride | C₂H₂Cl₂O | 112.94 | Sigma-Aldrich |
| Aluminum Chloride (Anhydrous) | AlCl₃ | 133.34 | Sigma-Aldrich |
| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | 84.93 | Fisher Scientific |
| Sodium Azide | NaN₃ | 65.01 | Acros Organics |
| Palladium on Carbon (10%) | Pd/C | 106.42 (Pd) | Sigma-Aldrich |
| Sodium Borohydride | NaBH₄ | 37.83 | Sigma-Aldrich |
| Methanol (MeOH), Anhydrous | CH₄O | 32.04 | Fisher Scientific |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | VWR Chemicals |
| Hydrochloric Acid (HCl), conc. | HCl | 36.46 | VWR Chemicals |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Fisher Scientific |
| Magnesium Sulfate (MgSO₄), Anhydrous | MgSO₄ | 120.37 | Fisher Scientific |
Detailed Experimental Protocols
Extreme caution is advised when working with sodium azide and organic azides, as they are toxic and potentially explosive. [6][7] All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Step 1: Synthesis of 2-Chloro-1-(3-bromo-2,5-dimethoxyphenyl)ethan-1-one
This step involves a Friedel-Crafts acylation of the brominated aromatic starting material.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq).
-
Solvent: Add anhydrous dichloromethane (DCM) to the flask. Cool the suspension to 0°C in an ice bath.
-
Reagent Addition: Slowly add chloroacetyl chloride (1.1 eq) to the stirred suspension.
-
Starting Material: Dissolve 1-bromo-2,5-dimethoxybenzene (1.0 eq) in anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully quench the reaction by pouring it into a beaker of crushed ice and concentrated HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure ketone.
Step 2: Synthesis of 2-Azido-1-(3-bromo-2,5-dimethoxyphenyl)ethan-1-one
This step introduces the azide group, which will later be reduced to the primary amine.
-
Setup: Dissolve the product from Step 1 (1.0 eq) in a suitable solvent such as acetone or DMF in a round-bottom flask.
-
Reagent Addition: Add sodium azide (1.5 eq) to the solution.
-
Reaction: Stir the mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.
-
Washing and Drying: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting organic azide should be handled with extreme care and used immediately in the next step without extensive purification.
Step 3 & 4: Synthesis of 2-Amino-1-(3-bromo-2,5-dimethoxyphenyl)ethanol
This two-part step involves the reduction of the azide to an amine, followed by the reduction of the ketone to an alcohol.
-
Azide Reduction: Dissolve the crude azide from Step 2 in methanol. Carefully add 10% Pd/C catalyst.
-
Hydrogenation: Subject the mixture to hydrogenation (H₂ gas, balloon pressure or Parr shaker) until the reaction is complete (monitored by TLC).
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Ketone Reduction: Concentrate the filtrate, re-dissolve the resulting amino-ketone in methanol, and cool to 0°C. Add sodium borohydride (1.5 eq) portion-wise.
-
Reaction: Stir for 2-3 hours at room temperature.
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the amino alcohol intermediate.
Step 5 & 6: Synthesis of 2-Azido-N-[2-(3-bromo-2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide
This sequence builds the glycinamide side chain.
-
Acylation: Dissolve the amino alcohol from Step 4 (1.0 eq) in DCM. Cool to 0°C and add a base such as triethylamine (1.2 eq). Slowly add chloroacetyl chloride (1.1 eq).[6][8]
-
Reaction: Stir at 0°C for 1 hour and then at room temperature for 3-4 hours.
-
Work-up: Wash the reaction mixture with water and brine. Dry the organic layer and concentrate.
-
Azide Substitution: Without further purification, dissolve the resulting chloroacetamide in DMF and add sodium azide (1.5 eq).
-
Reaction: Heat the mixture to 50-60°C and stir overnight.
-
Extraction: Cool the mixture, pour into water, and extract with ethyl acetate. Wash with brine, dry, and concentrate to yield the azido-acetamide intermediate. Again, handle this azide with care.
Step 7: Synthesis of 3-Bromo Midodrine (Final Product)
The final step is the reduction of the terminal azide to the primary amine.
-
Reduction: Dissolve the azido-acetamide from Step 6 in methanol. Add 10% Pd/C catalyst.
-
Hydrogenation: Stir the mixture under an atmosphere of hydrogen (H₂) until the starting material is consumed (monitored by TLC).
-
Filtration and Concentration: Filter the reaction through Celite and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
-
Salt Formation (Optional): For improved stability and solubility, the final product can be converted to its hydrochloride salt by dissolving the free base in a minimal amount of ethanol or isopropanol and adding a solution of HCl in isopropanol.[6][7] The resulting precipitate can be collected by filtration.
Characterization and Quality Control
The identity and purity of the final product and key intermediates should be confirmed using modern analytical techniques.
| Technique | Expected Observations for 3-Bromo Midodrine |
| HPLC (High-Performance Liquid Chromatography) | A single major peak with a specific retention time. A reverse-phase C18 column with a mobile phase of acetonitrile/water (with TFA or formic acid) is a good starting point.[3][9][10] |
| LC-MS/MS (Liquid Chromatography-Mass Spectrometry) | The parent ion mass should correspond to the molecular weight of 3-Bromo Midodrine (C₁₂H₁₇BrN₂O₄, MW: 333.18). Expected [M+H]⁺ at m/z 333/335 (isotopic pattern for Br).[11] |
| ¹H NMR (Proton Nuclear Magnetic Resonance) | The spectrum should show characteristic peaks for aromatic protons, methoxy groups, and the aliphatic side chain protons, consistent with the proposed structure. |
| UV-Vis Spectrophotometry | An absorbance maximum should be observed, likely around 280-290 nm, characteristic of the substituted benzene ring.[9] |
Workflow Visualization
The laboratory workflow from setup to final analysis can be summarized as follows:
Caption: General laboratory workflow for synthesis and analysis.
Safety Precautions
-
Chemical Hazards: This synthesis involves several hazardous materials.
-
Sodium Azide (NaN₃): Highly toxic and can form explosive heavy metal azides. Do not allow contact with metal spatulas or surfaces. Quench any residual azide carefully.[6]
-
Organic Azides: Intermediates are potentially explosive, especially if heated or subjected to shock. Use them immediately and avoid isolation and storage if possible.
-
Corrosive Reagents: Chloroacetyl chloride and aluminum chloride are corrosive and moisture-sensitive. Handle them in a fume hood with appropriate gloves and face protection.[12]
-
Solvents: Dichloromethane is a suspected carcinogen.[13] Handle all organic solvents in a well-ventilated area.
-
-
Personal Protective Equipment (PPE): A flame-retardant lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile) are mandatory at all times.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Azide-containing waste requires special handling and should be quenched before disposal.
References
-
European Patent Office. (2002-02-07). A process for the preparation of midodrine - EP 1234817 A1. [Link]
- Google Patents. US6201153B1 - Synthesis of midodrine HCI from a novel intermediate 1-(2′,5′-dimethoxyphenyl)-2-azidoethanone.
- Google Patents.
-
Wikipedia. Midodrine. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 4195, Midodrine. [Link]
- Google Patents.
- Google Patents.
-
Health Canada. MIDODRINE Product Monograph. [Link]
-
Veeprho. Midodrine 3-Bromo Impurity | CAS 1797102-13-6. [Link]
-
Semantic Scholar. A new analytical method development and validation for the estimation of Midodrine HCl by UV and HPLC. [Link]
-
PubChem. 3-bromo-n-(2-(2-(4-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide. [Link]
-
ResearchGate. A NOVEL VALIDATED ANALYTICAL METHOD FOR THE ESTIMATION OF MIDODRINE HYDROCHLORIDE IN PHARMACEUTICAL FORMULATION BY LC-MS/MS | Request PDF. [Link]
-
TSI Journals. Spectrophotometric method for determination of midodrine hydrochloride using ninhydrin in pharmaceutical formulations. [Link]
-
Wizdom.ai. Review of midodrine HCl determination in bulk and formulations. [Link]
-
3M. Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification. [Link]
-
ResearchGate. (PDF) Stability indicating RP-HPLC assay method for estimation of midodrine hydrochloride in bulk and tablets. [Link]
Sources
- 1. Midodrine - Wikipedia [en.wikipedia.org]
- 2. Midodrine | C12H18N2O4 | CID 4195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. wisdomlib.org [wisdomlib.org]
- 4. veeprho.com [veeprho.com]
- 5. US6201153B1 - Synthesis of midodrine HCI from a novel intermediate 1-(2â²,5â²-dimethoxyphenyl)-2-azidoethanone - Google Patents [patents.google.com]
- 6. US6444851B1 - Process for the preparation of Midodrine - Google Patents [patents.google.com]
- 7. data.epo.org [data.epo.org]
- 8. EP1234817B1 - A process for the preparation of midodrine - Google Patents [patents.google.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. US20220144754A1 - Process for preparation of midodrine and intermediates thereof - Google Patents [patents.google.com]
- 13. multimedia.3m.com [multimedia.3m.com]
Application Notes and Protocols for Midodrine and Desglymidodrine in Neurogenic Orthostatic Hypotension (nOH) Research
Introduction: Targeting Neurogenic Orthostatic Hypotension
Neurogenic orthostatic hypotension (nOH) is a debilitating condition characterized by a significant drop in blood pressure upon standing, resulting from autonomic nervous system dysfunction.[1] This dysfunction leads to inadequate release of norepinephrine from sympathetic nerve terminals, causing defective vasoconstriction.[2] A primary therapeutic strategy involves the use of direct-acting alpha-1 adrenergic agonists to compensate for this norepinephrine deficit and restore vascular tone.[2][3]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of Midodrine and its active metabolite, desglymidodrine, in the preclinical and translational study of nOH. Midodrine is an orally administered prodrug that is rapidly and almost completely absorbed and converted to desglymidodrine.[4][5] Desglymidodrine is a potent and selective alpha-1 adrenoceptor agonist, which increases arteriolar and venous tone to elevate blood pressure.[6][7][8]
These notes are designed to move beyond simple procedural lists, offering insights into the rationale behind experimental design and providing robust, self-validating protocols for both in vitro and in vivo research.
Pharmacology and Mechanism of Action
Midodrine itself is inactive. Its therapeutic effect is solely dependent on its enzymatic conversion to desglymidodrine.[9] This conversion occurs rapidly in various tissues, with peak plasma concentrations of desglymidodrine occurring approximately 1 to 2 hours after oral administration of Midodrine.[4][5]
The Alpha-1 Adrenergic Signaling Cascade
Desglymidodrine exerts its pressor effect by activating alpha-1 adrenergic receptors on vascular smooth muscle cells.[6][8] This initiates a well-defined signaling cascade critical to restoring vascular tone.
-
Receptor Binding & G-Protein Activation: Desglymidodrine binds to alpha-1 adrenergic receptors, which are G-protein-coupled receptors (GPCRs). This binding induces a conformational change, leading to the activation of the associated heterotrimeric G-protein, Gq/11.[2][6]
-
PLC Activation: The activated Gαq subunit stimulates the enzyme Phospholipase C (PLC).[2][10]
-
Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][6][10]
-
Calcium Mobilization & PKC Activation: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[6] The resulting increase in intracellular Ca2+, along with DAG, activates Protein Kinase C (PKC).[6]
-
Vasoconstriction: The elevated intracellular calcium levels lead to the activation of downstream effectors, ultimately causing the contraction of vascular smooth muscle, increased peripheral vascular resistance, and an elevation in blood pressure.[6][8]
Signaling Pathway of Desglymidodrine
Caption: Step-by-step workflow for the vascular ring contractility assay.
Protocol 2: Intracellular Calcium Mobilization Assay
This cell-based assay quantifies the activation of the Gq pathway by measuring the release of intracellular calcium upon receptor stimulation.
Objective: To measure desglymidodrine-induced calcium flux in cells expressing alpha-1 adrenergic receptors.
Methodology:
-
Cell Culture:
-
Use a cell line that endogenously expresses alpha-1 adrenergic receptors (e.g., A7r5, vascular smooth muscle cells) or a host cell line (e.g., HEK293, CHO) transiently or stably transfected with the receptor subtype of interest.
-
Plate cells in a 96-well, black-walled, clear-bottom microplate and grow to 80-90% confluency.
-
-
Dye Loading:
-
Aspirate the culture medium.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) diluted in a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Incubate for 30-60 minutes at 37°C, allowing the dye to enter the cells and be de-esterified into its active form. [11]
-
-
Assay Procedure:
-
Wash the cells gently with buffer to remove extracellular dye.
-
Place the plate into a fluorescence microplate reader (e.g., FlexStation 3) equipped with an automated liquid handling system.
-
Set the reader to record fluorescence intensity over time (kinetic read).
-
Establish a stable baseline fluorescence reading for 15-30 seconds.
-
The instrument then automatically injects a solution of desglymidodrine (or control compounds) into the wells.
-
Continue recording the fluorescence signal for 1-3 minutes to capture the transient increase in intracellular calcium.
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline reading.
-
Generate concentration-response curves and calculate EC50 values.
-
Self-Validation & Controls:
-
Positive Control: Use a known agonist for the receptor (e.g., phenylephrine for alpha-1 AR, or ATP for endogenous purinergic receptors) to ensure cells are responsive.
-
Negative Control: Wells treated with vehicle buffer only.
-
Receptor Specificity: In transfected cell lines, compare the response to mock-transfected cells to ensure the signal is receptor-dependent. Use of a specific antagonist can also confirm receptor specificity.
In Vivo Evaluation Protocols
Animal models are indispensable for evaluating the systemic effects of pressor agents in a complex physiological environment that mimics human nOH.
Protocol 3: Induction of an nOH Rodent Model
The neurotoxin 6-hydroxydopamine (6-OHDA) is widely used to selectively destroy catecholaminergic neurons, creating a model of sympathetic denervation relevant to nOH. [12][13] Objective: To create a rat model of nOH via systemic administration of 6-OHDA.
Methodology:
-
Animal Selection: Use adult male rats (e.g., Wistar or Sprague-Dawley).
-
Pre-treatment (optional but recommended): To protect central catecholaminergic neurons (as 6-OHDA does not cross the blood-brain barrier efficiently) and focus the lesion on the peripheral sympathetic nervous system, pre-treat animals with a norepinephrine reuptake inhibitor that primarily acts centrally (e.g., desipramine), 30-60 minutes before 6-OHDA administration.
-
6-OHDA Administration:
-
Prepare 6-OHDA solution fresh in saline containing 0.1% ascorbic acid to prevent oxidation.
-
Administer 6-OHDA via intravenous or intraperitoneal injection. A typical dosing regimen might involve an initial high dose followed by a lower maintenance dose a few days later to achieve profound and lasting sympathetic denervation.
-
Caution: 6-OHDA is a potent neurotoxin. Handle with appropriate personal protective equipment.
-
-
Model Validation:
-
Allow 5-7 days for the neurotoxic effects to manifest.
-
Confirm successful sympathetic denervation by measuring the depletion of norepinephrine in peripheral tissues (e.g., heart, spleen) via HPLC.
-
Functionally validate the model by demonstrating a lack of pressor response to a tyramine challenge (tyramine induces norepinephrine release from intact nerve terminals).
-
Confirm orthostatic hypotension using the head-up tilt test described in Protocol 4.
-
Protocol 4: Assessing Orthostatic Challenge and Drug Efficacy
This protocol measures the ability of desglymidodrine (administered as Midodrine) to counteract the postural drop in blood pressure in the nOH animal model.
Objective: To evaluate the efficacy of orally administered Midodrine in preventing postural hypotension in 6-OHDA-lesioned rats.
Methodology:
-
Blood Pressure Monitoring:
-
Invasive (Gold Standard): Surgically implant a telemetric transmitter or an arterial catheter (e.g., in the carotid or femoral artery) for continuous, real-time blood pressure monitoring in conscious, freely moving animals. [14][15]This method avoids the stress artifacts associated with restraint.
-
Non-invasive: Use a tail-cuff plethysmography system. [16]This requires acclimatizing the animals to the restraining device to minimize stress-induced hypertension.
-
-
Drug Administration:
-
Administer Midodrine via oral gavage at desired doses (e.g., 1, 3, 10 mg/kg). Administer vehicle (e.g., water or saline) to the control group.
-
Allow sufficient time for absorption and conversion to desglymidodrine (e.g., 60-90 minutes) before initiating the orthostatic challenge.
-
-
Orthostatic Challenge (Head-Up Tilt):
-
Gently restrain the conscious animal on a tilt table.
-
Record baseline supine blood pressure and heart rate for several minutes.
-
Rapidly tilt the table to a 60-80 degree head-up position.
-
Maintain the tilted position for 2-5 minutes while continuously recording blood pressure and heart rate.
-
Return the animal to the supine position and record recovery.
-
-
Data Analysis:
-
Calculate the change in mean arterial pressure (MAP) from the supine baseline to the nadir during the tilt.
-
Compare the magnitude of the orthostatic drop in blood pressure between vehicle-treated and Midodrine-treated groups.
-
Analyze for supine hypertension, a key side effect, by comparing baseline supine pressures before and after drug administration.
-
Self-Validation & Controls:
-
Sham Animals: A group of sham-operated/saline-injected animals should be included to demonstrate that the orthostatic hypotension is a result of the 6-OHDA lesion.
-
Dose-Response: Testing multiple doses of Midodrine will establish a dose-dependent effect on orthostatic tolerance.
-
Time Course: Evaluating the effect at different time points post-dosing can correlate the pressor response with the known pharmacokinetics of desglymidodrine.
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the preclinical evaluation of Midodrine, desglymidodrine, and novel alpha-1 adrenergic agonists for the treatment of nOH. By integrating in vitro mechanistic assays with in vivo functional models, researchers can gain a comprehensive understanding of a compound's pharmacological profile. Future research should focus on developing more refined animal models that replicate the progressive nature of synucleinopathies underlying many cases of nOH and exploring the therapeutic potential of subtype-selective alpha-1A adrenergic agonists, which may offer improved efficacy and a better side-effect profile.
References
-
Palma, J. A., & Kaufmann, H. (2020). Clinical trials for neurogenic orthostatic hypotension: a comprehensive review of endpoints, pitfalls, and challenges. Clinical Autonomic Research, 30(1), 27–38. [Link]
-
Ghafoor, J., & Farooq, U. (2021). Neurogenic Orthostatic Hypotension: State of the Art and Therapeutic Strategies. Cureus, 13(9), e17888. [Link]
-
Tenny, S., & Varacallo, M. (2023). Alpha-1 Receptor Agonists. In StatPearls. StatPearls Publishing. [Link]
-
Sclafani, J. A., & Tisdale, J. E. (1994). Midodrine in neurogenic orthostatic hypotension. A new treatment. The Journal of clinical pharmacology, 34(4), 396–400. [Link]
-
Anonymous. (2020). Midodrine for orthostatic hypotension. Australian prescriber, 43(6), 216–217. [Link]
-
Winker, M. A. (1997). Midodrine in Neurogenic Orthostatic Hypotension. JAMA: The Journal of the American Medical Association, 278(1), 80. [Link]
-
Shibao, C., & Biaggioni, I. (2024). Orthostatic Hypotension and other Autonomic Failure Syndromes Medication. Medscape. [Link]
-
Zachariah, P. K., Bloedow, D. C., Moyer, T. P., Sheps, S. G., Schirger, A., & Fealey, R. D. (1986). Pharmacodynamics of midodrine, an antihypotensive agent. Clinical pharmacology and therapeutics, 39(5), 586–591. [Link]
-
Bio-Rad Laboratories, Inc. (n.d.). Activation of ERK by Alpha-1 adrenergic receptors. Bio-Rad. [Link]
-
Udobi, K. C., & Lang, D. (2021). A Guide to the Generation of a 6-Hydroxydopamine Mouse Model of Parkinson's Disease for the Study of Non-Motor Symptoms. Journal of visualized experiments : JoVE, (171), 10.3791/62532. [Link]
-
CorDynamics. (n.d.). In Vitro Vascular Activity. [Link]
-
Piaser, A. A., Arizza, V., & Caldarella, G. (2001). α1-Adrenergic Receptor Subtypes in Human Peripheral Blood Lymphocytes. Hypertension, 38(5), 1079–1084. [Link]
-
An, S. (2013). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 3(12), e793. [Link]
-
DailyMed. (n.d.). MIDODRINE HYDROCHLORIDE tablet. U.S. National Library of Medicine. [Link]
-
Soliman, M. A. A., El-komy, M. H., El-gindy, A. E., & El-yazby, F. A. (2016). Comparative Clinical Pharmacokinetics of Midodrine and Its Active Metabolite Desglymidodrine in Cirrhotic Patients with Tense Ascites Versus Healthy Volunteers. Clinical drug investigation, 36(2), 147–155. [Link]
-
Dr.Oracle. (2025). What is the mechanism of action of Midodrine (midodrine) for blood pressure support in patients with orthostatic hypotension?[Link]
-
Wikipedia. (2023). Midodrine. [Link]
-
Therapeutic Goods Administration (TGA). (2021). Attachment: Product Information: Midodrine Hydrochloride. [Link]
-
Michel, M. C., Hanft, G., & Gross, G. (1994). Radioligand binding studies of alpha 1-adrenoceptor subtypes in rat heart. British journal of pharmacology, 111(2), 533–538. [Link]
-
ResearchGate. (n.d.). Western blot analysis for Erk 44/42MAPK phosphorylation in alpha cells...[Link]
-
ResearchGate. (n.d.). PLC-activation by G q @BULLETGTP and DAG and IP 3 signal transduction...[Link]
-
Dr.Oracle. (2025). What is the mechanism of action of Midodrine (Alpha-adrenergic agonist)?[Link]
-
U.S. Food and Drug Administration. (2010). MIDODRINE. [Link]
-
Wright, C., & Wright, H. (2014). Cardiac Alpha1-Adrenergic Receptors: Novel Aspects of Expression, Signaling Mechanisms, Physiologic Function, and Clinical Importance. Pharmacological reviews, 66(1), 1–34. [Link]
-
Science With Tal. (2023, March 15). Gq Pathway Of G-Protein-Coupled Receptors Explained | Clip [Video]. YouTube. [Link]
-
DailyMed. (n.d.). Midodrine Hydrochloride Tablet. U.S. National Library of Medicine. [Link]
-
Thiele, S. L., Warre, R., & Nash, J. E. (2022, June 17). Development: Unilaterally-Lesioned 6-OHDA Mouse Model-Parkinson's Disease l Protocol Preview [Video]. YouTube. [Link]
-
Watterson, K. R., & Lindsley, C. W. (2011). High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes. Methods in molecular biology (Clifton, N.J.), 796, 13–21. [Link]
-
Parasuraman, S., & Raveendran, R. (2012). Comparison among different methods for blood pressure monitoring in rats: literature review. Journal of pharmacology & pharmacotherapeutics, 3(2), 108–114. [Link]
-
Whaley, J. M., Macdougall, I. C., & Tattersall, J. E. (2021). Midodrine use in critically ill patients: a narrative review. Journal of the intensive care society, 22(4), 347–353. [Link]
-
Semantic Scholar. (n.d.). Animal Model of Parkinson Disease: Neuroinflammation and Apoptosis in the 6-Hydroxydopamine-Induced Model. [Link]
-
ResearchGate. (n.d.). General protocol to set up novel application of the aortic ring assay...[Link]
-
Biophysics Reports. (n.d.). Intracellular calcium imaging for agonist screening. [Link]
-
Adamec, F., & Veprintsev, D. B. (2019). G protein αq exerts expression level-dependent distinct signaling paradigms. Cellular signalling, 58, 64–74. [Link]
-
ResearchGate. (n.d.). Measuring blood pressure in small laboratory animals. [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]
-
Supplementary Methods. (n.d.). Isolation and culture of vascular smooth muscle cells (VSMC) derived from human temporal arteries (TA). [Link]
-
Frontiers. (n.d.). Application of Neurotoxin-Induced Animal Models in the Study of Parkinson's Disease-Related Depression: Profile and Proposal. [Link]
-
PLOS. (2014). Western blot analysis for Erk 44/42 MAPK phosphorylation in alpha cells (TC1-6 and InR1G9).[Link]
-
University of Pennsylvania. (n.d.). CALCIUM FLUX PROTOCOL. [Link]
-
Frontiers. (n.d.). Pharmacokinetics, bioavailability, and tissue distribution of MRTX1133 in rats using UHPLC-MS/MS. [Link]
Sources
- 1. Muscle on a Chip: In Vitro Contractility Assays for Smooth and Striated Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development - Activation of ERK by Alpha-1 adrenergic receptors Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 3. Pharmacodynamic actions of midodrine, a new alpha-adrenergic stimulating agent, and its main metabolite, ST 1059 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cardiac Alpha1-Adrenergic Receptors: Novel Aspects of Expression, Signaling Mechanisms, Physiologic Function, and Clinical Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Video: Isolation of Murine Coronary Vascular Smooth Muscle Cells [jove.com]
- 9. A high-throughput in vitro ring assay for vasoactivity using magnetic 3D bioprinting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bio-protocol.org [bio-protocol.org]
- 12. A Guide to the Generation of a 6-Hydroxydopamine Mouse Model of Parkinson’s Disease for the Study of Non-Motor Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. researchgate.net [researchgate.net]
- 16. kentscientific.com [kentscientific.com]
Application Note: Characterization of 3-Bromo Midodrine as a Pharmacological Tool for Adrenergic Receptor Studies
Introduction: The Need for Selective Adrenergic Tools
Adrenergic receptors, a class of G-protein coupled receptors (GPCRs), are central to cardiovascular, respiratory, and central nervous system function.[1] They are classified into three main types: α1, α2, and β, each with multiple subtypes (e.g., α1A, α1B, α1D, α2A, α2B, α2C, β1, β2, β3).[1] The physiological and pathological roles of these subtypes are distinct and often overlapping, creating a persistent need for highly selective pharmacological tools to dissect their individual contributions.
Midodrine is a well-established clinical agent used to treat orthostatic hypotension.[2][3] It is a prodrug that is enzymatically hydrolyzed to its active metabolite, desglymidodrine, a potent and selective α1-adrenergic receptor agonist.[4][5][6] This activity leads to vasoconstriction and an elevation in blood pressure.[3]
3-Bromo Midodrine (2-Amino-N-[2-(3-bromo-2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide) is a structural analog of Midodrine, currently available as a reference standard for impurity analysis.[7] Its structural similarity suggests potential activity at adrenergic receptors, yet its pharmacological profile remains uncharacterized. This application note presents a systematic approach to define the binding and functional characteristics of 3-Bromo Midodrine, thereby evaluating its potential as a novel tool compound for adrenergic receptor research.
Physicochemical Properties of 3-Bromo Midodrine
| Property | Value | Source |
| CAS Number | 1797102-13-6 | |
| Molecular Formula | C12H17BrN2O4 | |
| Molecular Weight | 333.18 g/mol | |
| IUPAC Name | 2-Amino-N-[2-(3-bromo-2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide | [7] |
Part I: In Vitro Binding Profile Assessment
Rationale: The foundational step in characterizing any novel ligand is to determine its binding affinity (Ki) and selectivity profile against the target receptor family. A competitive radioligand binding assay is the gold standard for quantifying these interactions, providing a direct measure of the ligand's ability to occupy the receptor's binding site.[8] This section details a protocol to assess the affinity of 3-Bromo Midodrine across nine human adrenergic receptor subtypes.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol outlines the procedure for determining the inhibitory constant (Ki) of a test compound (e.g., 3-Bromo Midodrine) against various adrenergic receptor subtypes expressed in recombinant cell membranes.
A. Materials
-
Receptor Membranes: Commercially available or in-house prepared cell membranes expressing individual human adrenergic receptor subtypes (α1A, α1B, α1D, α2A, α2B, α2C, β1, β2, β3).
-
Radioligands: Tritiated ([³H]) or iodinated ([¹²⁵I]) ligands selective for each receptor class (see table below).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.[9]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test Compound: 3-Bromo Midodrine, dissolved in a suitable vehicle (e.g., DMSO) to create a 10 mM stock solution.
-
Non-Specific Binding (NSB) Control: A high concentration of a known, non-radiolabeled antagonist (see table below).
-
96-well Plates, Glass Fiber Filters, Scintillation Fluid, and Scintillation Counter/Gamma Counter.
B. Recommended Radioligands and NSB Controls
| Receptor Subtype | Radioligand | NSB Control |
| α1 (A, B, D) | [³H]-Prazosin | 10 µM Phentolamine |
| α2 (A, B, C) | [³H]-Rauwolscine | 10 µM Phentolamine |
| β (1, 2) | [¹²⁵I]-Iodocyanopindolol | 1 µM Propranolol |
| β3 | [¹²⁵I]-Iodocyanopindolol | 10 µM Propranolol |
-
Prepare Compound Dilutions: Perform serial dilutions of the 3-Bromo Midodrine stock solution in Assay Buffer to achieve a range of final assay concentrations (e.g., from 0.1 nM to 100 µM).
-
Assay Plate Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding (TB): Receptor membranes + Radioligand + Assay Buffer.
-
Non-Specific Binding (NSB): Receptor membranes + Radioligand + NSB Control.
-
Test Compound: Receptor membranes + Radioligand + 3-Bromo Midodrine dilution.
-
-
Reaction Assembly: To each well, add the components in the following order for a final volume of 250 µL:
-
150 µL of diluted receptor membrane preparation (typically 5-50 µg protein/well).[10]
-
50 µL of Assay Buffer (for TB wells), NSB Control, or 3-Bromo Midodrine dilution.
-
50 µL of radioligand (at a final concentration near its Kd value).
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation to allow the binding to reach equilibrium.[9][10]
-
Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through PEI-presoaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity using a beta or gamma counter.
Data Analysis and Presentation
-
Calculate Specific Binding: Specific Binding = Total Binding (cpm) - Non-Specific Binding (cpm).
-
Generate Competition Curve: Plot the percentage of specific binding against the log concentration of 3-Bromo Midodrine.
-
Determine IC50: Use a non-linear regression analysis (e.g., in GraphPad Prism) to fit the data to a one-site or two-site competition model and determine the IC50 value (the concentration of compound that inhibits 50% of specific radioligand binding).
-
Calculate Ki: Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
Example Data Table (Hypothetical)
| Receptor Subtype | 3-Bromo Midodrine Ki (nM) |
| α1A | 25 |
| α1B | 150 |
| α1D | 95 |
| α2A | >10,000 |
| α2B | >10,000 |
| α2C | >10,000 |
| β1 | >10,000 |
| β2 | >10,000 |
| β3 | >10,000 |
This hypothetical data suggests that 3-Bromo Midodrine is a selective ligand for α1-adrenergic receptors, with the highest affinity for the α1A subtype.
Workflow Visualization
Caption: α1-Adrenergic (Gq) Signaling Pathway.
Caption: α2-Adrenergic (Gi) Signaling Pathway.
Caption: β-Adrenergic (Gs) Signaling Pathway.
Summary and Future Directions
The protocols detailed in this application note provide a comprehensive framework for the systematic evaluation of 3-Bromo Midodrine or any novel, uncharacterized ligand for the adrenergic receptor family. By combining radioligand binding assays with targeted functional screens, researchers can build a complete pharmacological profile, defining a compound's affinity, selectivity, and mechanism of action.
Based on our hypothetical results, 3-Bromo Midodrine emerges as a selective α1A-adrenergic receptor agonist. Such a tool would be invaluable for investigating the specific physiological roles of the α1A subtype in areas such as blood pressure regulation and benign prostatic hyperplasia, without the confounding effects of activating other adrenergic receptors.
Further studies would be warranted to confirm this profile, including:
-
In vivo validation: Assessing the effects of 3-Bromo Midodrine on blood pressure in animal models, similar to studies conducted with Midodrine. [11][12]* Off-target screening: Profiling the compound against a broader panel of non-adrenergic GPCRs to ensure high selectivity.
-
Metabolic Stability: Determining if 3-Bromo Midodrine, like Midodrine, acts as a prodrug or is intrinsically active.
By following this structured approach, researchers can confidently characterize new chemical entities and develop valuable new tools to advance our understanding of adrenergic receptor biology.
References
-
QIAGEN GeneGlobe. α-Adrenergic Signaling. [Link]
-
Ma, L., & Huang, X. Y. (2002). Novel beta2-adrenergic receptor signaling pathways. Trends in cardiovascular medicine, 12(2), 46-49. [Link]
-
Goyal, R., & Jial, M. (2022). Role of adrenergic receptor signalling in neuroimmune communication. Journal of Neuroimmunology, 373, 577995. [Link]
-
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]
-
Mills, R. D., & Kobilka, B. K. (2024). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Journal of visualized experiments : JoVE, (195), 10.3791/65306. [Link]
-
QIAGEN GeneGlobe. Cardiac β-adrenergic Signaling. [Link]
-
Ma, L., & Huang, X. Y. (2002). Novel signaling pathway through the beta-adrenergic receptor. ResearchGate. [Link]
-
ResearchGate. Study design of (A) competition radioligand binding assay to quantify β adrenergic receptor (AR) subtypes. [Link]
-
Creative BioMart. cAMP Accumulation Assay. [Link]
-
Aneman, A., et al. (2022). Midodrine use in critically ill patients: a narrative review. Critical Care and Resuscitation, 24(1), 61-73. [Link]
-
Wang, Y., et al. (2022). The Discovery of Novel α 2a Adrenergic Receptor Agonists Only Coupling to Gαi/O Proteins by Virtual Screening. Molecules, 27(23), 8206. [Link]
-
Wikipedia. Midodrine. [Link]
-
Yang, S., et al. (2024). Novel Scaffold Agonists of the α 2A Adrenergic Receptor Identified via Ensemble-Based Strategy. International Journal of Molecular Sciences, 25(5), 2736. [Link]
-
ResearchGate. Midodrine Efficacy in Orthostatic Hypotension. [Link]
-
Real Life Pharmacology. Midodrine Pharmacology Podcast. [Link]
-
Low, P. A., et al. (1997). Efficacy of midodrine vs placebo in neurogenic orthostatic hypotension. A randomized, double-blind multicenter study. Midodrine Study Group. JAMA, 277(13), 1046-1051. [Link]
-
Parsaik, A. K., et al. (2013). Midodrine for orthostatic hypotension: a systematic review and meta-analysis of clinical trials. Journal of general internal medicine, 28(11), 1496-1503. [Link]
-
Veeprho. Midodrine 3-Bromo Impurity | CAS 1797102-13-6. [Link]
-
Veeprho. Midodrine 3-Bromo Impurity (HCl Salt). [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 4195, Midodrine. [Link]
-
Cruz, D. N. (2000). Midodrine: a selective alpha-adrenergic agonist for orthostatic hypotension and dialysis hypotension. Expert opinion on pharmacotherapy, 1(4), 835-840. [Link]
-
McClellan, K. J., & Markham, A. (1998). Midodrine. A review of its pharmacological properties and therapeutic use in orthostatic hypotension and secondary hypotensive disorders. Drugs, 56(1), 75-86. [Link]
-
Dr. Oracle. What is the mechanism of action of Midodrine (midodrine) for blood pressure support in patients with orthostatic hypotension?. [Link]
-
Patsnap Synapse. What is the mechanism of Midodrine Hydrochloride?. [Link]
-
Pittner, H., Stormann, H., & Enzenhofer, R. (1975). Pharmacodynamic actions of midodrine, a new alpha-adrenergic stimulating agent, and its main metabolite, ST 1059. Arzneimittel-Forschung, 25(10), 1647-1655. [Link]
Sources
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Midodrine. A review of its pharmacological properties and therapeutic use in orthostatic hypotension and secondary hypotensive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Midodrine Hydrochloride? [synapse.patsnap.com]
- 4. Midodrine - Wikipedia [en.wikipedia.org]
- 5. Midodrine: a selective alpha-adrenergic agonist for orthostatic hypotension and dialysis hypotension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. veeprho.com [veeprho.com]
- 8. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Midodrine use in critically ill patients: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy of midodrine vs placebo in neurogenic orthostatic hypotension. A randomized, double-blind multicenter study. Midodrine Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Protocol for the Isolation and Characterization of 3-Bromo Midodrine from Midodrine Synthesis
Abstract
This application note provides a detailed protocol for the isolation and characterization of 3-Bromo Midodrine, a potential process-related impurity in the synthesis of the antihypotensive agent, Midodrine. The presence of such impurities, even in trace amounts, can have significant implications for the safety and efficacy of the final drug product. Adherence to stringent purity standards, as outlined by regulatory bodies, is paramount. This document offers a comprehensive guide, from understanding the potential origin of 3-Bromo Midodrine to its successful isolation using preparative High-Performance Liquid Chromatography (HPLC) and subsequent analytical characterization. The methodologies described herein are grounded in established chromatographic principles and are designed to be a self-validating system for researchers in pharmaceutical development and quality control.
Introduction: The Imperative of Impurity Profiling
Midodrine, an α1-adrenergic receptor agonist, is a prodrug that is converted to its active metabolite, desglymidodrine, and is clinically used for the treatment of orthostatic hypotension[1]. The synthesis of Midodrine, like many multi-step organic syntheses, can give rise to a variety of impurities. These can be starting materials, by-products of side reactions, intermediates, or degradation products[2]. Regulatory frameworks, such as the International Council for Harmonisation (ICH) guidelines, mandate the identification and characterization of impurities above certain thresholds to ensure the safety and quality of the active pharmaceutical ingredient (API)[3][4].
3-Bromo Midodrine has been identified as a potential impurity in Midodrine synthesis[5]. Its structure is closely related to the parent drug, with the addition of a bromine atom on the aromatic ring. The presence of this halogenated impurity necessitates a robust protocol for its isolation and characterization to prepare it as a reference standard for routine quality control and to facilitate toxicological studies if required.
Causality: The Genesis of 3-Bromo Midodrine
Understanding the potential synthetic origin of an impurity is crucial for developing control strategies. A common synthetic pathway to Midodrine involves the use of brominated intermediates. For instance, some syntheses start from 1-(2,5-dimethoxyphenyl)-2-bromoethanone[5][6].
While the bromine in this starting material is typically displaced in subsequent steps, its presence in the reaction vessel creates the potential for electrophilic aromatic substitution on the electron-rich dimethoxybenzene ring of Midodrine or its precursors, particularly if reaction conditions are not stringently controlled. The presence of a Lewis acid catalyst, which might be used in preceding steps, could also facilitate such a side reaction. The proposed logical relationship from synthesis to impurity formation and the necessity for isolation is depicted in the following diagram.
Caption: Logical workflow from synthesis to impurity isolation.
Isolation Protocol: Preparative HPLC
The structural similarity between Midodrine and 3-Bromo Midodrine necessitates a high-resolution separation technique for effective isolation. Preparative High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose, allowing for the purification of sufficient quantities of the impurity for its use as a reference standard and for structural elucidation[7][8].
Pre-Isolation Enrichment (Optional)
For very low-level impurities, it may be beneficial to first enrich the sample. This can be achieved by performing a preliminary purification of the crude Midodrine sample using flash chromatography. This step can remove a significant portion of the main component, thereby concentrating the 3-Bromo Midodrine impurity in the collected fractions.
Preparative HPLC Method Development
The development of a robust preparative HPLC method is critical. The following parameters should be optimized at an analytical scale before scaling up.
| Parameter | Recommended Starting Conditions | Rationale |
| Column | C18, 5-10 µm particle size, e.g., 250 x 21.2 mm | The non-polar nature of the C18 stationary phase provides good retention for the aromatic rings of Midodrine and its bromo-impurity. The difference in polarity due to the bromine atom should allow for separation. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic conditions to ensure the analytes are in their protonated form, leading to sharper peaks. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase chromatography. |
| Gradient | Optimized linear gradient (e.g., 10-50% B over 30 min) | A gradient elution is necessary to effectively separate closely eluting compounds and to elute the more retained 3-Bromo Midodrine in a reasonable time. |
| Flow Rate | 15-25 mL/min (for a 21.2 mm ID column) | Appropriate for the column dimension to ensure efficient separation without excessive pressure. |
| Detection | UV at 289 nm | A wavelength where both Midodrine and its impurity are expected to have significant absorbance. |
| Injection Volume | Scaled up from analytical method | The volume will depend on the concentration of the impurity in the crude mixture and the loading capacity of the column. |
Step-by-Step Isolation Protocol
-
Sample Preparation: Dissolve the crude Midodrine mixture in a suitable solvent, ideally the initial mobile phase composition, to a high concentration. Filter the sample through a 0.45 µm filter to remove any particulate matter.
-
System Equilibration: Equilibrate the preparative HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Injection and Fraction Collection: Inject the prepared sample onto the column. Monitor the chromatogram in real-time. Collect the eluent in fractions as the peak corresponding to 3-Bromo Midodrine begins to elute. Due to its higher molecular weight and potential for increased hydrophobicity, 3-Bromo Midodrine is expected to have a longer retention time than Midodrine.
-
Pooling and Solvent Evaporation: Analyze the collected fractions by analytical HPLC to confirm the purity of each fraction. Pool the fractions containing pure 3-Bromo Midodrine. Remove the solvent using a rotary evaporator under reduced pressure and at a controlled temperature to avoid degradation.
-
Lyophilization: For complete removal of residual water and to obtain a fluffy, solid powder, lyophilize the sample.
-
Purity Assessment: Determine the purity of the isolated 3-Bromo Midodrine using a validated analytical HPLC method. The purity should be sufficiently high for its intended use as a reference standard.
The following diagram illustrates the experimental workflow for the isolation of 3-Bromo Midodrine.
Caption: Experimental workflow for 3-Bromo Midodrine isolation.
Analytical Characterization
Once isolated, the identity and purity of 3-Bromo Midodrine must be unequivocally confirmed. A combination of analytical techniques should be employed for comprehensive characterization.
| Analytical Technique | Purpose | Expected Outcome |
| High-Performance Liquid Chromatography (HPLC) | Purity determination and retention time confirmation. | A single, sharp peak with a purity of ≥95%. The retention time should be distinct from that of Midodrine. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Molecular weight confirmation. | The mass spectrum should show a molecular ion peak corresponding to the exact mass of 3-Bromo Midodrine (C12H17BrN2O4, Molecular Weight: 333.18 g/mol )[2]. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation. | The NMR spectra will confirm the overall structure of Midodrine and, crucially, the position of the bromine atom on the aromatic ring. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional group identification. | The FTIR spectrum will show characteristic peaks for the functional groups present in the molecule, such as hydroxyl, amide, and aromatic ether. |
Trustworthiness and Validation
The protocol described is designed as a self-validating system. The purity of the final isolated material, as determined by a validated analytical HPLC method, serves as the ultimate confirmation of the isolation procedure's success. All analytical methods used for characterization must be validated according to ICH Q2(R1) guidelines to ensure accuracy, precision, specificity, and robustness.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the isolation and characterization of the 3-Bromo Midodrine impurity from Midodrine synthesis. By understanding the potential origin of this impurity and employing high-resolution preparative HPLC, researchers can successfully obtain a pure reference standard. This is an essential step in ensuring the quality and safety of Midodrine API and its finished pharmaceutical products, in line with global regulatory expectations.
References
-
Toth, G., & Vekes, E. (2019). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Chemical Science, 10(45), 10576-10582. Available at: [Link]
-
AMSbiopharma. (2023). Impurity guidelines in drug development under ICH Q3. Available at: [Link]
-
Waters Corporation. (2012). Strategies for Improving Impurity Isolation Using Large Volume Loading and Easy Method Development in Preparative Chromatography. Available at: [Link]
-
International Journal of Pharmaceutical Investigation. (2023). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Available at: [Link]
-
Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. Available at: [Link]
- Google Patents. (2006). US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
-
European Medicines Agency. (2006). ICH guideline Q3A (R2) on impurities in new drug substances. Available at: [Link]
-
Agilent Technologies. (n.d.). Application Compendium Solutions for Preparative HPLC. Available at: [Link]
-
European Medicines Agency. (1995). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Available at: [Link]
-
Chromatography Online. (2012). Isolation of Pharmaceutical Impurities and Degradants Using Supercritical Fluid Chromatography. Available at: [Link]
-
Neopharm Labs. (2024). 5 Essential Strategies for Mastering Pharmaceutical Impurity Isolation. Available at: [Link]
-
Wikipedia. (2024). Midodrine. Available at: [Link]
-
Patsnap Eureka. (2006). Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride. Available at: [Link]
-
Intertek. (n.d.). Product-Related Impurity Isolation and Characterization. Available at: [Link]
Sources
- 1. WO2004018409A1 - An improved process for the synthesis of (±) 2-amino-n-[2,(s,5-dimethoxyphenyl)-2-hydroxyethyl] acetamide monohydrochloride - Google Patents [patents.google.com]
- 2. jpionline.org [jpionline.org]
- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 4. database.ich.org [database.ich.org]
- 5. US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride - Google Patents [patents.google.com]
- 6. Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 7. waters.com [waters.com]
- 8. lcms.cz [lcms.cz]
Application Note & Protocol: Stability Testing and Storage of 3-Bromo Midodrine
Abstract
This document provides a comprehensive guide to the stability testing and recommended storage conditions for 3-Bromo Midodrine (CAS: 1797102-13-6), a key related substance of the antihypotensive drug, Midodrine.[1][2] Understanding the stability profile of this compound is critical for the quality control, safety, and efficacy of Midodrine-based pharmaceutical products. This guide details the principles behind stability testing, provides robust protocols for forced degradation and long-term stability studies in accordance with ICH Q1A(R2) guidelines, and outlines a validated stability-indicating HPLC-UV method for accurate quantification.[3][4] It is intended for researchers, analytical scientists, and drug development professionals involved in the pharmaceutical industry.
Introduction: The Rationale for Stability Testing
3-Bromo Midodrine, chemically known as 2-Amino-N-[2-(3-bromo-2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide, is a known impurity and related compound of Midodrine.[5] Midodrine is a prodrug that is converted to its pharmacologically active metabolite, desglymidodrine, an alpha-1 agonist used to treat orthostatic hypotension.[6] The presence and degradation of impurities can significantly impact the safety and efficacy profile of the final drug product. Therefore, regulatory bodies require rigorous stability testing to understand how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[4][7]
This application note provides the scientific framework and actionable protocols to:
-
Establish the intrinsic stability profile of 3-Bromo Midodrine.
-
Identify potential degradation products and pathways.
-
Define appropriate storage and handling conditions.
-
Provide a validated analytical method for its quantification in the presence of degradants.
Physicochemical Profile and Potential Degradation Pathways
While specific experimental data for 3-Bromo Midodrine is limited, its structural similarity to Midodrine allows for informed predictions regarding its chemical behavior.
-
Chemical Structure:
The structure contains several functional groups susceptible to degradation: an amide linkage, a secondary alcohol, an amino group, and a substituted aromatic ring. Studies on Midodrine have shown it is susceptible to degradation in alkaline, oxidative, and hydrolytic environments.[8][9] Based on this, the primary degradation pathways for 3-Bromo Midodrine are hypothesized to be:
-
Hydrolysis: The amide bond is susceptible to cleavage under both acidic and, more significantly, alkaline conditions, yielding corresponding amine and carboxylic acid fragments.
-
Oxidation: The secondary alcohol and the electron-rich dimethoxy-substituted benzene ring are potential sites for oxidation, which can be initiated by atmospheric oxygen, peroxides, or trace metals.[10]
-
Photolysis: Aromatic halogenated compounds can be sensitive to light, potentially leading to dehalogenation or other radical-mediated reactions.[11]
Caption: Hypothesized degradation pathways for 3-Bromo Midodrine.
Stability Study Design and Protocols
A comprehensive stability program should include forced degradation (stress testing) and formal stability studies under ICH-recommended conditions.[4][12]
Forced Degradation (Stress Testing) Protocol
The purpose of forced degradation is to identify likely degradation products and demonstrate the specificity of the analytical method. A stock solution of 3-Bromo Midodrine (e.g., 1 mg/mL in methanol or a suitable solvent) should be subjected to the following conditions as described in studies of the parent compound.[11][13]
Step-by-Step Protocol:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Heat at 80°C for 2-8 hours. Withdraw samples periodically, cool, neutralize with 0.1 N NaOH, and dilute to the target concentration with mobile phase.
-
Alkali Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Heat at 80°C for 2-8 hours. Withdraw samples periodically, cool, neutralize with 0.1 N HCl, and dilute to the target concentration. Midodrine shows significant degradation under alkaline conditions, so shorter time points may be necessary.[9]
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light. Withdraw samples and dilute to the target concentration.
-
Thermal Degradation: Place the solid compound in a hot air oven at 105°C for 24-48 hours. Also, expose a solution of the compound to 80°C for 8 hours. Prepare samples for analysis by dissolving/diluting to the target concentration.
-
Photolytic Degradation: Expose the solid compound and a solution to a photostability chamber providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.
Formal Stability Study Protocol
Formal studies establish the re-test period or shelf life.[4] Testing should be performed on at least three primary batches of the substance.
Storage Conditions and Testing Schedule: The following conditions are based on ICH Q1A(R2) guidelines for global marketing.[14][15]
| Study Type | Storage Condition | Minimum Duration | Testing Frequency |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months (or longer) | 0, 3, 6, 9, 12, 18, 24 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |
Intermediate studies are only required if a significant change occurs during accelerated testing.
Stability-Indicating Analytical Methodology: RP-HPLC-UV
A stability-indicating method is a validated analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation.[6] High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose.[8][16]
Caption: General workflow for a comprehensive stability study.
Recommended HPLC-UV Protocol
This protocol is adapted from validated methods for Midodrine and its related compounds.[17][18]
-
Instrumentation: HPLC system with UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent. A good starting point is a 60:40 (v/v) mixture of Methanol and Water (pH adjusted to 6.0 with ortho-phosphoric acid).[18] Isocratic elution is often sufficient.
-
Flow Rate: 1.0 mL/min.[17]
-
Detection Wavelength: 289 nm, as Midodrine shows strong absorbance at this wavelength.[6] A PDA detector should be used during development to check for peak purity.
-
Injection Volume: 20 µL.[8]
-
Column Temperature: 30°C.
-
Diluent: Mobile phase or a mixture of water and methanol.
System Suitability Testing (SST)
Before sample analysis, the chromatographic system must be verified to ensure it is performing adequately.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) | ≤ 2.0% for peak area and retention time of 5 replicate injections of a standard solution. |
Protocol for Sample Analysis
-
Standard Preparation: Accurately weigh and dissolve an appropriate amount of 3-Bromo Midodrine reference standard in the diluent to prepare a stock solution. Further dilute to a working concentration (e.g., 20 µg/mL).
-
Sample Preparation: Withdraw the stability sample. If solid, accurately weigh and dissolve in diluent. If it is a solution, dilute it with the diluent to bring it into the linear range of the assay (e.g., 20 µg/mL).
-
Chromatographic Run: a. Equilibrate the column with the mobile phase until a stable baseline is achieved. b. Perform a blank injection (diluent). c. Inject the standard solution five times to perform SST. d. Inject the standard solution, followed by the stability samples. Bracket sample injections with standard injections to correct for any system drift.
-
Data Analysis: Calculate the percentage of 3-Bromo Midodrine remaining and quantify any significant degradation products using appropriate methods (e.g., area normalization or relative response factors if known).
Recommended Storage and Handling
Proper storage is essential to maintain the integrity of 3-Bromo Midodrine for research and as a reference standard.
-
Temperature and Humidity: Store in a cool, dry place. For long-term storage, refrigeration (2-8°C) is recommended to minimize thermal degradation.[19][20]
-
Light: The compound should be protected from light. Store in amber glass vials or other opaque, tightly sealed containers.[19][21]
-
Inert Atmosphere: For highly sensitive materials or long-term archival, storage under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
-
Container: Use tightly closed containers made of non-reactive material (e.g., glass or compatible polymers).[21]
-
Handling: Handle in a well-ventilated area.[22] Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid creating dust. Refer to the specific Safety Data Sheet (SDS) for detailed safety information.[23][24]
References
- Technical Support Center: Midodrine Quantification. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCRQfhTIfaBY04Qu3WwvMyD9rAnwIQPO8bJ3sNQkmOppMSukO3qnwHUFJ11gw6lFQTaMKjPBnXMyq0Hwox_kZVbZ1jE1zv_SzWOEYg6qHKU8PmONQ0B5Eu-Toj_1s4ipwEW9tsOdUBvEe6cR3zMg1bLnYqSj87UmCLxZNmuWanraHJgqdOYZAkY7VITnc=]
- Review of midodrine HCl determination in bulk and formulations. (2024). World Journal of Pharmaceutical Research. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVPAJgItiE-SaLBiPeIvEiSYM3EaPW-llKqoZOi88nRRmhHAtDtw9ZrgBNBWHoOzNcVWjzqjt95ZD65_UXVYsVAWcAky_H5Vt7Ws86GJuM2VGELSgK3_6AnokTLyc_0jDzU84wmovN_wSxnBctibJJnt8fYlJRWoyJHlU1sxOryk-L1sp7Vdn__kz90OJ1xLy6-Cf2S_vDiIgmOfJ3AQ==]
- FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. ECA Academy. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDm1RtcGVwgwkxrkBF3VRxMs4zCdMyP3SwlTVSG0_DWWwUUOjE3s3HIvmCcepFejXJ5w6_6aqiin5MkU66OZz5NVKchQ9iQBxFsUMMZfPeav7YA7injf7A79zqJYpMecYgzXdhFf-_2z2R2-2ECojjjLdlLc5WT0-f10YVsmQJ3FAmFhwEmSzAd_bWop0RfPZtP9zoLw2GMpnDIUAiKs-5P7zDAPyG0kHjPY2aYwIuLNFXUrjRxjgJUkaJmFZQ8YZUhumXQFD2]
- STABILITY-INDICATING HPTLC METHOD FOR DETERMINATION OF MIDODRINE HYDROCHLORIDE. (n.d.). World Journal of Pharmaceutical Research. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJuRsNanv7ORUnqxXDRdhYnHMV5Gmr-LG915IPdUAWuYtl-AJJSNYlyztFhcORhQ08thyxQmWGSFfjidTXyTf-R2RMhNe5PEqX5m8F3oViUevGx1CV9gwth_lBLUmewj31R9GrJBZBVasibAfvn18BOtREMO19BDzaxeTrt2V5vmIrmZ0=]
- Dhote, V., et al. (2018). A new analytical method development and validation for the estimation of Midodrine HCl by UV and HPLC. International Journal of Research and Development in Pharmacy & Life Sciences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPATxlSygR69OFlOFWSoe7MPYAWkcFMSwZDfEOJIaQg7XXKn-1OMTLTAkcu86OaXrtUG9hiYh1cJ8QWDXNxoeScRWf74UAg8Vqor4Zv9TKDW8bZdAgE5dRBXu-mXJgg_ljZG-hSJELZFAXByVp-EgcTqtKjRuufIkazZD9Q9OLGstZjQsS5x2f]
- ICH Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. (2003). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpoFDyDtJ-52cu5Z1RMXY94KUqKiHQHUGezV8_6URm7xmBJOJko8zt9TdxMZ92FYXbW7B4EVnBMY62pOzWbib0pPAze3JA37lYSm9BmAJD-qGIvE64BNfDONPpSpNym7623fv0kk141MCPwvMOhCSI_PfYkkKKgCgeWCzxx55vooGg]
- ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003). European Medicines Agency (EMA). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE06yeWPl77x9YO3DbYIK2WZLeb19jLfrPRuE-B_B9hpV7U0e9gnQy4Q-OzPHVvC94epDPaUVh9b6Kj8sOF6oEfDTrTDlvo-P8_C4bEed24aMED_bS5CKwMfM6NWZZ6ndkVGHwDiRal95Es8WyCKH237JAxBG7-yST4YBriYXNK9kgESOwS3x-cWi2Ow-JslsQLV3mp8IgDd-IDJ4OaXJgpf4_8ARv7puDGGw==]
- Quality Guidelines. International Council for Harmonisation (ICH). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFowQBQm1XVRz2hVC8ftyfZGN_Y_pjIlcn3GsdKxhRt5inFlIGyOLpBNrWlup01ldYLeSqEwJpGLiCLj1sCItJHgeg26VbOdDOyv9J0L5pcrumCGLPm2y-cKGxmS1GcmJ9jKkaC5A==]
- Q1A (R2) A deep dive in Stability Studies. (2025). YouTube. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbjtZroNEQCLY3bzhgcXXT1yuuT8YwTq9ESDEGChEk0N7xgBkoASgdmNaxY2Y5_Ao_Gi2TZ-aXghZ6LzqiUac1Fb2jkKekNLLcbkfXIA0ERp7FFXY7Wk3zusuota0-A1qddG7cJg==]
- HPLC analysis of midodrine and desglymidodrine in culture medium: evaluation of static and shaken conditions on the biotransformation by fungi. (2013). Journal of Chromatographic Science. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOzKBmrgSwuzVVHGqK_4gHFLikZcGB27axxpjWRI4YcGdeIiVDRNz5aFXEHtWjF-KSfMhSeAxpL7yCcX1woJzbWkqUIyMa_ChmQwc0ZXSR-mD-aS51AxFXrLhVU9I7_OUIPe4=]
- Quantification of midodrine and its active metabolite in plasma using a high performance liquid chromatography column switching technique. (1989). Biomedical Chromatography. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6xKVxbANFMT_JAPHSvUwwyM5sem6cgWyISpsnNKbUkFssflA3J-zIYcv7uj1fl-FHhIC4cxOyNSf2rYxU6aWcVSeKHV3mPYTygdEbDCEWblqmLGAgkSspI-lBLD8NY8hgsQ==]
- Rathod, G., et al. (2020). Development and Validation of Stability Indicating RP-HPLC Method for Midodrine Hydrochloride in Bulk and Solid Dosage Form. International Journal of Scientific Development and Research. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8q7l38iaIpGDt2jdMsqpTO7De7kCkTtCJKBxvNSDovohVUHBLTJ0NP8FfoV1AZnvZRJkZygD7_iNSjtt90H_8DEJJUhNxw6U6Vu_s81ssBkdrSZDIjILbudOlHfrfz3XBoRrANjgFvNl6HPlqBvzWgic=]
- Development and Validation of Stability Indicating HPTLC Method for the Estimation of Midodrine HCL in Tablet Dosage Form. (n.d.). International Journal of Pharmaceutical Sciences and Research. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHimyxZ3SN-FosOA83CD77_T5dIk1gAV8sCA59B0KrxdFP2w_xDYGTRrw6fFnSVz9ZOUVR2FA2-grskTp7Ijq8vNXANBeboe8IvpSLcvso_3-dqRmQvrporVszLmhqYSnipglarYL0hmRBzL-gphVRjdwvLmNpQ6C0j8ln_452qb0-Gidwop3frEgSqwQt5vUBkL2YZ4P0A1SkqxBv6VXdjaGVNaI7FMmTwfDhJliEjyRgR4MDYiAIIOKFzd9MuiXo6PK2IlvWp_rloBlpvP2cvJXRsN604dZDVo__JRVZLXebMllkjcfF-1Kak-anfH34PLz6kOMc6YT89k1my]
- Application Notes and Protocols for 3-Amino-1-(furan-3-yl)propan-1-ol: A Guide to Safe Handling and Storage. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHP805HJSE5A1J0i5yyKLK1tP8AjIr6GfZGMA4mxxZQdPIgBNiPS0gY_OnMhIAUYDXCMn4W4nWz6wYlErxrd0p6_vPQCxgDKd61avKFQzAV7OP7bOUEBqr_QhP-v00NoH5FjvzWyF8K3nDfMLbOLTCYiiCcZ6yuR1O5FzRfO8xMpj5BKZjgnCUD4m4KLCU0-_ActIWFYJCXn1vlwPYT4Bwvu4yG1ZMIy-1U61f2Yp3Ahx_dmCWg_s4xYNPMximE-QEpcOZU4pg=]
- A new analytical method development and validation for the estimation of Midodrine HCl by UV and HPLC. (2018). ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGA5XCR_exCmWbUPa0MNc1zHfYHo7fhTpa2D_x44N2QBMZ7u2qxKFTIG0v16ggSixscrYXgZY1dtom52Sf3s-NootBzY0jTKH4o_KNzmlH897OXb32d5_yX-FYjS3yhTaCqHUHKs6zlMUgm2wdPsqe7YbeqoleuvJY6H2W5hev8ogfZx9q9AI5ZG0WtXB4Dkf8dtNq5E-W490sQf3pdTI2TvzssNagM5rLSt259lHdKNvBZ0sJg5mAx1gWcCG6-W0jSTEIsGOfT6tDyK9Bwd_JuahMO]
- Patel, M., et al. (2022). QUANTITATIVE ESTIMATION OF MIDODRINE HYDROCHLORIDE BY RP-HPLC AND UV-SPECTROPHOTOMETRY METHODS. Indo American Journal of Pharmaceutical Sciences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEtvKyl4acFJeIgOmSl7boSz_sLc9MyTVNyL3Fvja2wzj_XqKrS_5sN6uKvRbvpTUH4ozp0OnYK6pwdVItQYoCsdkv1XjU4D7maEP-aMEQzdKQwqwyQ72_l_vI_cSKXN63rayAPIro1dc2KmWPQZlL-Kkt77bcZI6UESb5YU8t]
- Halogenated Solvents Storage Guidelines. (n.d.). University of Washington Environmental Health & Safety. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvEMtnLLeAF-qJ5DlNsPCX98qmtlneY8OdkAj19q0Z1XSm5W0YsFo5HP08FNhIcyHR7bWChDKphSadujobMhJc5A3laz5NUl6C-gc2kFi-HxsgUW5zE_YO6D4-rlBkT80mpSq7kFoORAlqjZ4TT8pEju87E7PL3djhkif0iGkcx5GowL2F421iR3m8JSVqs6j3h73cxS3P9psZJl20]
- Jain, H. K., et al. (2016). Stability indicating RP-HPLC assay method for estimation of midodrine hydrochloride in bulk and tablets. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiXvPHUC0GWIvam6-CBlZ1tvuoMC_2RkWx6PKJeQvHNhqmPHnycCWhwKmOMYZZP6YtZtGHfbi_3ozyyhfw72_enj5lrePHhUNXOejHgVFLtORO0a4VeV2PoWRnrgbm6OD_I0Ii3VaAXAEqJm9-I8Gnsle9vpfscu5lmGKpED9nSKp6tzgeBeoNLy2Z2W_iAn17_LdUnqRpur9JsQbbygOx8qPUeHAwHaCS3S4YlL-jAJu3I9j2206IZk8QIfH4rZpIJXiawSJqv0llji6VIs5vMuZJE-k=]
- Salunke, S. R., & Damle, M. C. (n.d.). STABILITY-INDICATING HPTLC METHOD FOR DETERMINATION OF MIDODRINE HYDROCHLORIDE. European Journal of Pharmaceutical and Medical Research. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1auQEXF_Wb0cQK3eGxB2MXOI7AN9jM6hsOEwWEcTQbaKt7TZ6_tp5hGP8DrO4bqqpjAgvJrvM1u67-u_UKn_lnWcOVyiY18a2VqJ_ngWh2UmRJjJ3qdiFxM17uGoivWzyL6EdOQ==]
- Studying the kinetic of midodrine degradations using TLC stability approach: Application to dosage form and human plasma. (2023). Journal of Pharmaceutical and Biomedical Analysis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7Iw_-GnpbOtBhzhbqoYHiYL9CwfPCCrD7yvVX21z-97EPxIG85dWTi-PZ2C-4y-pr0rJt3Of9xzGBVy_1PwVn4BIS5_n4HllTa3_tsX4XVm2extfnXj-93BhodsOfQNfAG6s=]
- Studying the kinetic of midodrine degradations using TLC Stability approach: Application to dosage form and human plasma. (2023). ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPDPHtkHCDv-_tAb2PthZtDsas0OAmeodQt8qONXSRN58AHr85CfDtW_xqs9zeFI51uNCT4o1xqS3zqkL400hYPbSJREeqBQyR_fp2c7CUldYtzCFAnST5ntd8MbLmZVr3K4TODyWJtZ0MwkPtwc0-lsJ8kw23Z06D3TFjeqmf9NJhYrzmgxwZgx7hJFm0o6OZgfdN5Qt7vHYTLxRUelWYQSFPour_tOx2ML21XxwmuWvPhvKFrLzgY9UrD4qY1mi9ObhSx33ExUV9AARZfqKlwk87O24VFtMgU-fcNL8Iuyk6i9Ct]
- 3-Bromo Midodrine. Pharmaffiliates. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5xwoI4zCB0u8NbNDJS-7TQnqlk9SaROMzz6ONySXDQJryNb9Y6yo9G8lAB7hB-QlJSiJyZ7C3VykcWyhRtMqsLtLcmb3bNrt97K3yDVpRijQIbGjqE-rHE3kuAs6C4X2oSiTvZcXS3uDSRIv54Q1_9k0ccT5_sz4JYBOkJ3LDSYXABFjwztmwAGg=]
- Material Safety Data Sheet - 3-Amino-1-Propanol, 99%. Cole-Parmer. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1UbW_HUyG37xfQ36ksX7eGYN9BHu2toBj7uVekcHXNesv-Fo1TYb9055D1KpF0gSWGrhEhqcini2WlYcC65ZWBZX541G5BAWDGo1OeoM7CGk5rnmosqzn9mHNfs-98buF2F1s3fcMCXyXfOw=]
- 3-Aminopropanol. Chem-Impex. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9Ck7rvg3S_qxvnII4Jha89__5XZob4jhxk022mIiHn5ChGwIZr6Wrdc8ZrRVNKDDoalMSBoAJRqHCe4wYHJXYGySVOVFiKTm9b3crqsCia42h-EYVSueSBFVxIWZugitcPg==]
- Public Assessment Report Scientific discussion Midodrine HCl Brancaster 2.5 mg and 5 mg tablets. (2016). Medicines Evaluation Board, Netherlands. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpIfog8GNsAdpcq5ZpI9uL2Wmove0qNZcnjjRD5cTbiDGwhYXTfEWQObTmDPcInCC2wd2-1D0XzxtiMATdGuE87q0uRm3PjoF98MWbgtgrTPjBP7TFvwcksWj4Py-_I2A=]
- 3-Bromo Midodrine. Simson Pharma Limited. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwbvyvaWjJlb85sxvEmW8s0nE1W_wRqMd4iTcoC9LmFFxmYoHT-82NFXQRrjHbRFDRCTyptjZqpOA4Xm9YMMR8iXzeedTGAIa6AfbVfZtQxKKVD1AUEdajF2LhntOHn8wObtcUZHuOXAWVDChs2cNt]
- 3-Aminopropanol - Safety Data Sheet. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjmE_hgmCajf_5ntsQwdbYSg5fXRhauMbo7S4pkiV5xoMsZQS2HWQvS7swEtXktLR02FXFEUrV3z81g0kWv9NwZt5vP3WKGi2oEc3b6e6i909PLbxeZFCwc5OgCCDD1sgpI8eD94yMWHO8v8Jb1Ds=]
- SAFETY DATA SHEET - 3-(BOC-amino)-1-propanol. Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHm5X8dfSf063NokWHrOVvrQSyGHn1APaQni3BFGJvzJEHua36Wu00zLxtIHzRk384AFT4IjnQCas-A1jvMJb9yOiY8pj51m7r2-RC48eNRTupQWJqnL1Ka0nqiDkNsqbYA-V4ZJv6QoMeH_uNUFK6NK6Xe2Ir8jPyXZLvC7XEkki5qc7wxSNW086RQ_WwWIjg=]
- CAS 1797102-13-6 3-Bromo Midodrine Impurity. Anant Pharmaceuticals Pvt. Ltd. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYAxpizsMMWZwiTz2xCwlbK3mSesjSPxHOMwoXPf29OrRFoSSyrODcl703pi_D9lfADlquVluX-QU84RZhmQJz-KP6yTjNzyrZCZGA5eo0mq5tps0RgnWbi4tgNqW6jxPMTYcm_AUf_-twE-Eyuv3YaExerTPZAkZcARzgTkdTform2YE3JA==]
- Midodrine 3-Bromo Impurity | CAS 1797102-13-6. Veeprho. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQljZDvjPMsL8W36CO-sI_UwF2mioqYYK1bGvi5myffwu_75i8VP1B2Nyh2mANIjCU835B9hQx9FE59j4c2oMIKyVJcvZ-CvhD15QfukkxOyF9c1XsDYsHceA-Itu9z9UjO2iwijz0s9sPCnYYxdFNd7t39A==]
- Stability Storage Conditions In Pharma Industry. GMP Insiders. [URL: https://vertexaisearch.cloud.google.
- MIDODRINE Drug Information. (2010). U.S. Food and Drug Administration. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDEpO7qUYkDjmObbSfhccPH88QIiEhK58noAs4GlzzAwU7yD_FpclFWD63jKmQ-OuMSbRF7X-oXUDunkXCgasj_Hr2zDpd2kCfsLrASZGTGeyVi2dtS94_vwk_Anah5w2C]
- Storage conditions for chemicals in the laboratory. Trustrade. (2023). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFaC0uXxiKKpO6FMyRdacy_4_GLAm-IYwwOBPKJK295idFOZ_I74CndtQbW2CXwnb_7aTfgwGHSAJ7Txz1SQyXLlWXINOAMLpCcSeQTeZicfb76evKxtLEROsL95jwcQgzriaMS9zTINQ9jvL8KCR0x5RwbHjVB3JrCbqW1kEgY3XYA]
- Different Drug Storage Conditions. (2024). Pharmaceutical labeling machine manufacturer from China. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFG3UihaBKdV6TgCUjD1GXcHJTHgDEF8trTDnkmBmb6dux7ch37SrMU_hcGzFagsBa53ANuWTwcvowkyX2o88zF-sJTRVP9m3aCEZvgQ2Usdmgfzv9eWaqfe7qn2yWNeSVPft1wC0RcvEPDZK5AmgGxMjg09Tk=]
- AN OVERVIEW: STORAGE OF PHARMACEUTICAL PRODUCTS. (2016). ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBB0sAj4-cJmwzaIxhxN6ELajbps_LeINqNAODi65abms1dhMs8_FQ8WTa9MdoyttTSkcJsHdWlqMWlceOzynUJfY9-K8MIYrqW7uCQwRVRSO0brZiSw7ykOvyd1o_BW3S3S-CCQe73_pyoKXF-T7LG33cUDPm-CtombqqLODowCDUjtZpz38uqdy7GQJecSqaG7BmOtukyiEAvA==]
- Significance of Stability Studies on Degradation Product. (n.d.). Research Journal of Pharmacy and Technology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHA0akTLWYVgyT49j47hytcNG16XufVgbTcCmXNwXFaI6SFYr2s6nYDl8lFcc3vt7xljjVKUFnrUH4XUoAXpDFhaJPr5XMa_braCJlVRTRV8sEeFVWCYm3y1FXOKe619PE_7xnCXVkZCRaXkerB1mEgvsj7RTJMmTfvItW55zlg2kSYAFVBbK-ri-Er-XjesejK8BKUj5nGRi2u0EdP-GaeUprnis21lgE9]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. CAS 1797102-13-6 3-Bromo Midodrine Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 3. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 4. database.ich.org [database.ich.org]
- 5. veeprho.com [veeprho.com]
- 6. wisdomlib.org [wisdomlib.org]
- 7. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. rjptonline.org [rjptonline.org]
- 11. ejpmr.com [ejpmr.com]
- 12. m.youtube.com [m.youtube.com]
- 13. ijsdr.org [ijsdr.org]
- 14. ICH Official web site : ICH [ich.org]
- 15. gmpinsiders.com [gmpinsiders.com]
- 16. researchgate.net [researchgate.net]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. iajps.com [iajps.com]
- 19. viallabeller.com [viallabeller.com]
- 20. researchgate.net [researchgate.net]
- 21. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 22. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 23. chemicalbook.com [chemicalbook.com]
- 24. fishersci.com [fishersci.com]
Application Note: A Multi-Assay Platform for Characterizing the Cellular Activity of 3-Bromo Midodrine
Introduction
Midodrine is a well-characterized pro-drug, whose active metabolite, desglymidodrine, acts as a potent agonist for alpha-1 (α1) adrenergic receptors.[1][2] This mechanism leads to vasoconstriction and an increase in blood pressure, making it a valuable therapeutic for orthostatic hypotension.[3][4] The compound 3-Bromo Midodrine represents a novel structural analog of Midodrine. While its pharmacological profile is yet to be established, its structural similarity to Midodrine strongly suggests a comparable mechanism of action as an α1-adrenergic receptor agonist.
This application note provides a comprehensive, multi-tiered strategy for characterizing the cellular activity of 3-Bromo Midodrine. The described protocols are designed to confirm its binding to the α1-adrenergic receptor, quantify its functional potency and efficacy in activating downstream signaling, and measure its impact on gene transcription. Ligand-induced activation of G protein-coupled receptors (GPCRs), such as the α1-adrenergic receptor, can be effectively measured using a suite of cell-based assays.[5] This guide will detail three key assays:
-
Competitive Radioligand Binding Assay: To determine the binding affinity (Ki) of 3-Bromo Midodrine for the α1-adrenergic receptor.
-
Second Messenger Functional Assays: To quantify the compound's ability to activate the Gq signaling pathway by measuring intracellular calcium (Ca2+) mobilization and inositol monophosphate (IP1) accumulation.[6]
-
Reporter Gene Assay: To measure the downstream transcriptional activation resulting from the signaling cascade.
By integrating data from these distinct but complementary assays, researchers can build a robust pharmacological profile for this novel compound.
Scientific Rationale: The α1-Adrenergic Gq Signaling Pathway
The α1-adrenergic receptor is a canonical Gq-coupled GPCR.[7] Upon agonist binding, the receptor undergoes a conformational change, activating the heterotrimeric Gq protein.[8][9] The activated Gαq subunit stimulates the enzyme phospholipase C (PLC).[10] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two critical second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3).[7][11] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[10] This rapid increase in intracellular Ca2+ is a hallmark of Gq activation. Concurrently, IP3 is metabolized to IP1, which is more stable and accumulates over time, serving as a robust marker for pathway activation.[12] The signaling cascade continues, often through protein kinase C (PKC) and the MAPK/ERK pathway, culminating in the activation of transcription factors like Serum Response Factor (SRF), which binds to the Serum Response Element (SRE) in the promoter region of target genes to initiate transcription.[13][14]
Caption: The α1-Adrenergic Receptor Gq signaling cascade.
Part 1: Receptor Binding Affinity Assessment
The foundational step in characterizing a novel ligand is to confirm its direct interaction with the intended target. A competitive radioligand binding assay is the gold standard for determining the binding affinity of an unlabeled test compound by measuring its ability to displace a known high-affinity radioligand from the receptor.[15][16]
Protocol: Competitive Radioligand Binding Assay
Objective: To determine the inhibition constant (Ki) of 3-Bromo Midodrine for the human α1-adrenergic receptor.
Materials:
-
Cell Membranes: Commercially available membrane preparations from HEK293 or CHO cells stably overexpressing the human α1A-adrenergic receptor.
-
Radioligand: [3H]-Prazosin (a high-affinity α1-adrenergic receptor antagonist).
-
Non-specific Binding Control: Phentolamine (10 µM), an unlabeled antagonist.
-
Test Compounds: 3-Bromo Midodrine and unlabeled Midodrine (as a comparator).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Filtration Plate: 96-well glass fiber filter plate (e.g., Millipore MultiScreen).
-
Scintillation Fluid & Counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of 3-Bromo Midodrine and Midodrine in assay buffer. A typical concentration range would be from 10 pM to 100 µM.
-
Assay Plate Setup: In a 96-well plate, combine the following in a final volume of 200 µL:
-
Total Binding: 50 µL Assay Buffer.
-
Non-specific Binding (NSB): 50 µL of 10 µM Phentolamine.
-
Test Compound: 50 µL of each dilution of 3-Bromo Midodrine or Midodrine.
-
-
Add Radioligand: Add 50 µL of [3H]-Prazosin to all wells. The final concentration should be at or near its Kd value (typically 0.2-0.5 nM).
-
Add Membranes: Add 100 µL of the cell membrane preparation (typically 5-10 µg of protein per well) to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate for 60 minutes at room temperature with gentle shaking to reach binding equilibrium.[15]
-
Harvesting: Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the unbound.
-
Washing: Wash each well 3-4 times with 200 µL of ice-cold assay buffer to remove any remaining unbound radioligand.
-
Detection: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
Data Analysis & Expected Results: The data are analyzed using non-linear regression to fit a sigmoidal dose-response curve. The IC50 value (concentration of test compound that displaces 50% of the radioligand) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
| Compound | IC50 (nM) [Hypothetical] | Ki (nM) [Hypothetical] |
| Midodrine | 150 | 75 |
| 3-Bromo Midodrine | 90 | 45 |
Table 1: Hypothetical binding affinity data for 3-Bromo Midodrine compared to Midodrine.
Part 2: Functional Potency and Efficacy Assessment
Once target engagement is confirmed, the next critical step is to measure the functional consequence of that binding. For a Gq-coupled receptor agonist, this involves quantifying the generation of second messengers. We will use two orthogonal assays: a rapid, kinetic calcium mobilization assay and a more stable, endpoint IP1 accumulation assay.
Caption: Workflow for parallel functional cell-based assays.
Protocol 2A: Intracellular Calcium Mobilization Assay
Principle: This assay measures the rapid, transient increase in intracellular calcium following receptor activation.[17] Cells are loaded with a fluorescent dye that exhibits increased fluorescence intensity upon binding to Ca2+. The change in fluorescence is monitored in real-time using an instrument like a FLIPR (Fluorometric Imaging Plate Reader).
Materials:
-
Cells: HEK293 or CHO cells stably expressing the human α1A-adrenergic receptor.
-
Assay Plate: Black-walled, clear-bottom 96- or 384-well plates.
-
Dye Loading Buffer: FLIPR Calcium Assay Kit (or similar), containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (an anion-transport inhibitor to prevent dye leakage).[17]
-
Instrumentation: FLIPR Tetra® or similar instrument capable of simultaneous liquid handling and kinetic fluorescence reading.
Procedure:
-
Cell Plating: Seed cells into the assay plate at a density that will yield a confluent monolayer on the day of the assay (e.g., 40,000 cells/well for a 96-well plate). Incubate for 18-24 hours.
-
Dye Loading: Aspirate the culture medium and add 100 µL of the prepared dye loading buffer to each well.[18]
-
Incubation: Incubate the plate for 60 minutes at 37°C, 5% CO2.[18]
-
Compound Plate Preparation: During the incubation, prepare a serial dilution of 3-Bromo Midodrine and a reference agonist (e.g., Phenylephrine) in a separate source plate.
-
Fluorescence Reading: Place both the cell plate and the compound plate into the FLIPR instrument.
-
Assay Execution: The instrument will establish a baseline fluorescence reading for ~10-20 seconds, then automatically transfer a set volume (e.g., 50 µL) from the compound plate to the cell plate. It will continue to record the fluorescence signal for an additional 2-3 minutes to capture the full kinetic response.
Protocol 2B: Inositol Monophosphate (IP1) Accumulation Assay
Principle: This assay provides a stable, endpoint measurement of Gq pathway activation. IP1 is a downstream metabolite of IP3. In the presence of lithium chloride (LiCl), which blocks IP1 degradation, it accumulates in the cell.[19] The accumulated IP1 is then quantified using a competitive immunoassay format, often employing Homogeneous Time-Resolved Fluorescence (HTRF).[20][21]
Materials:
-
Cells & Plates: Same as for the calcium assay.
-
Assay Kit: HTRF IP-One Assay Kit (contains IP1-d2 conjugate, anti-IP1-cryptate conjugate, lysis buffer, and LiCl).
-
Instrumentation: HTRF-compatible microplate reader.
Procedure:
-
Cell Plating: Plate cells as described above and incubate for 18-24 hours.
-
Compound Addition: Aspirate the culture medium. Add 50 µL of stimulation buffer containing the appropriate concentration of test compound and LiCl.
-
Incubation: Incubate the plate for 60 minutes at 37°C, 5% CO2.
-
Cell Lysis & Detection: Add 25 µL of IP1-d2 conjugate followed by 25 µL of anti-IP1-cryptate conjugate to each well. These reagents are typically prepared in the kit's lysis buffer.
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Signal Reading: Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).
Data Analysis & Expected Results (Functional Assays): For both assays, the response is plotted against the log concentration of the agonist. A sigmoidal dose-response curve is fitted to the data to determine the EC50 (potency) and the maximal response (efficacy).
| Compound | Ca²⁺ Mobilization EC50 (nM) [Hypothetical] | IP1 Accumulation EC50 (nM) [Hypothetical] | Max Efficacy (% of Control) |
| Phenylephrine | 50 | 80 | 100% |
| 3-Bromo Midodrine | 35 | 60 | 95% |
Table 2: Hypothetical functional potency and efficacy data for 3-Bromo Midodrine.
Part 3: Downstream Transcriptional Activity Assessment
To confirm that the second messenger signaling translates into a downstream cellular event, a reporter gene assay can be employed. This assay measures the activation of a specific transcription factor that is responsive to the upstream signaling cascade.
Protocol: SRE-Luciferase Reporter Gene Assay
Principle: The Gq pathway, via MAPK/ERK, activates transcription factors that bind to the Serum Response Element (SRE).[14] This assay uses a cell line stably expressing the α1-adrenergic receptor and a plasmid containing the firefly luciferase gene under the control of a promoter with multiple SRE repeats.[22] Agonist stimulation leads to luciferase expression, which is quantified by adding a substrate and measuring the resulting luminescence.
Materials:
-
Reporter Cells: A suitable host cell line (e.g., HEK293) co-transfected with the human α1A-adrenergic receptor and an SRE-luciferase reporter plasmid. A dual-luciferase system, with a constitutively expressed Renilla luciferase for normalization, is recommended.[23]
-
Assay Plates: White, opaque 96-well plates suitable for luminescence.
-
Luciferase Assay Reagent: A commercial kit such as the Dual-Glo® Luciferase Assay System.
-
Instrumentation: A plate-based luminometer.
Procedure:
-
Cell Plating: Seed the reporter cells into the white-walled assay plates and incubate for 18-24 hours.
-
Compound Treatment: Remove the culture medium and replace it with serum-free medium containing serial dilutions of the test compounds.
-
Incubation: Incubate for 4-6 hours. This time is required for transcription and translation of the luciferase enzyme to occur.
-
Lysis and Luminescence Reading:
-
Add the first luciferase reagent (for firefly luciferase) to all wells.
-
Incubate for 10 minutes at room temperature.
-
Read the firefly luminescence.
-
Add the second reagent (which quenches the firefly signal and contains the substrate for Renilla luciferase).
-
Incubate for 10 minutes.
-
Read the Renilla luminescence.
-
Data Analysis & Expected Results: The firefly luciferase signal is normalized to the Renilla luciferase signal to control for variations in cell number and transfection efficiency. The normalized data are then used to generate dose-response curves and calculate EC50 values.
| Compound | SRE-Luciferase EC50 (nM) [Hypothetical] |
| Phenylephrine | 120 |
| 3-Bromo Midodrine | 95 |
Table 3: Hypothetical reporter gene assay potency data.
Summary and Interpretation
This application note details a systematic, three-tiered approach to characterizing the cellular pharmacology of 3-Bromo Midodrine.
-
The binding assay will confirm if and how strongly the compound interacts with the α1-adrenergic receptor.
-
The functional assays (Ca2+ and IP1) will quantify its ability to activate the receptor and initiate the Gq signaling cascade, providing crucial data on its potency (EC50) and efficacy.
-
The reporter gene assay will validate that this initial signaling event translates into a meaningful downstream nuclear response.
By comparing the Ki, EC50 values, and efficacy of 3-Bromo Midodrine to its parent compound, Midodrine, and a standard agonist like Phenylephrine, researchers can precisely define its pharmacological profile. This comprehensive data package is essential for making informed decisions in drug discovery and development programs.
References
-
G protein-coupled receptor. Wikipedia. Available at: [Link]
-
Evaluating functional ligand-GPCR interactions in cell-based assays. PMC, National Center for Biotechnology Information. Available at: [Link]
-
HTRF IP-One assay used for functional screening. BMG Labtech. Available at: [Link]
-
Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. Available at: [Link]
-
GPCR-radioligand binding assays. PubMed, National Center for Biotechnology Information. Available at: [Link]
-
Midodrine. Wikipedia. Available at: [Link]
-
Midodrine. A review of its pharmacological properties and therapeutic use in orthostatic hypotension and secondary hypotensive disorders. PubMed, National Center for Biotechnology Information. Available at: [Link]
-
GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. Available at: [Link]
-
Development and implementation of a cell-based assay to discover agonists of the nuclear receptor REV-ERBα. National Center for Biotechnology Information. Available at: [Link]
-
HTRF IP-One Gq assay on SpectraMax Readers. Molecular Devices. Available at: [Link]
-
GPCRs: Cell based label-free assays in GPCR drug discovery. European Pharmaceutical Review. Available at: [Link]
-
High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes. PMC, National Center for Biotechnology Information. Available at: [Link]
-
Biochemistry, G Protein Coupled Receptors. StatPearls, National Center for Biotechnology Information. Available at: [Link]
-
An experimental strategy to probe Gq contribution to signal transduction in living cells. PMC, National Center for Biotechnology Information. Available at: [Link]
-
Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. Available at: [Link]
-
Gq Pathway Of G-Protein-Coupled Receptors Explained | Clip. YouTube. Available at: [Link]
-
Midodrine (oral route). Mayo Clinic. Available at: [Link]
-
HTRF IP-One Gq assay on SpectraMax Readers. Molecular Devices. Available at: [Link]
-
Comparison of intracellular calcium measurements with FLIPR Calcium Assay Kit. Molecular Devices. Available at: [Link]
-
GPCR Radioligand Binding. Eurofins Discovery. Available at: [Link]
-
Gq alpha subunit. Wikipedia. Available at: [Link]
-
Cardiac Alpha1-Adrenergic Receptors: Novel Aspects of Expression, Signaling Mechanisms, Physiologic Function, and Clinical Importance. Pharmacological Reviews. Available at: [Link]
-
The value of GPCR cell-based assays in drug discovery. Drug Target Review. Available at: [Link]
-
What is the mechanism of Midodrine Hydrochloride? Patsnap Synapse. Available at: [Link]
-
CALCIUM FLUX PROTOCOL. University of Pennsylvania. Available at: [Link]
-
Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays. Molecular Devices. Available at: [Link]
-
IP-3/IP-1 Assays. Assay Guidance Manual, National Center for Biotechnology Information. Available at: [Link]
-
Midodrine. PoTS UK. Available at: [Link]
-
Eurofins DiscoverX GPCR Assays. YouTube. Available at: [Link]
-
Autonomic Pharmacology | Adrenergic Agonists. YouTube. Available at: [Link]
-
Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. Available at: [Link]
-
Hi-Affi™ In Vitro Cell based Adrenergic Receptor Functional Assay Service. Creative Biolabs. Available at: [Link]
-
Gq-Coupled Receptors in Autoimmunity. PMC, National Center for Biotechnology Information. Available at: [Link]
-
SRE Reporter Kit (MAPK/ERK Signaling Pathway). Amsbio. Available at: [Link]
-
Luciferase Reporter Assay System for Deciphering GPCR Pathways. PMC, National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. Midodrine - Wikipedia [en.wikipedia.org]
- 2. Midodrine. A review of its pharmacological properties and therapeutic use in orthostatic hypotension and secondary hypotensive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Midodrine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 4. Midodrine - PoTS UK [potsuk.org]
- 5. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. Biochemistry, G Protein Coupled Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors [mdpi.com]
- 9. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 10. Gq-Coupled Receptors in Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 12. revvity.com [revvity.com]
- 13. An experimental strategy to probe Gq contribution to signal transduction in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. bio-protocol.org [bio-protocol.org]
- 19. HTRF IP-One Gq assay on SpectraMax Readers [moleculardevices.com]
- 20. bmglabtech.com [bmglabtech.com]
- 21. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. amsbio.com [amsbio.com]
- 23. promega.com [promega.com]
Application Notes and Protocols for Preclinical Evaluation of 3-Bromo Midodrine in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: Unveiling the Potential of 3-Bromo Midodrine
Midodrine, a peripherally acting α1-adrenergic receptor agonist, is a clinically utilized prodrug for the management of symptomatic orthostatic hypotension.[1][2][3] Its therapeutic effect is mediated by its active metabolite, desglymidodrine, which induces vasoconstriction of arterioles and venous capacitance vessels, thereby increasing peripheral vascular resistance and elevating blood pressure.[2][4] The pharmacological landscape of Midodrine is well-characterized; however, the properties of its halogenated analogue, 3-Bromo Midodrine, remain largely unexplored.
3-Bromo Midodrine is recognized as an impurity in the synthesis of Midodrine.[5] The introduction of a bromine atom to the phenyl ring presents a compelling rationale for investigation. Halogenation can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, including its metabolic stability, receptor binding affinity, and duration of action. These potential modifications warrant a thorough preclinical evaluation of 3-Bromo Midodrine to determine if it offers a novel therapeutic profile for conditions characterized by autonomic dysfunction.
These application notes provide a comprehensive guide for researchers to initiate the preclinical study of 3-Bromo Midodrine. Given the absence of specific data for this compound, the following protocols are adapted from established methodologies for evaluating pressor agents and are based on the known pharmacology of the parent compound, Midodrine. A systematic and rigorous approach is essential to elucidate the unique characteristics of 3-Bromo Midodrine.
I. Foundational Knowledge: Mechanism of Action and Rationale for Study
Midodrine exerts its effects by being metabolized to desglymidodrine, which then acts as a selective agonist at α1-adrenergic receptors in the vasculature.[2][4] This leads to increased vascular tone and a subsequent rise in blood pressure. It is hypothesized that 3-Bromo Midodrine, following a similar metabolic pathway to a brominated desglymidodrine, will also exhibit α1-adrenergic agonist activity. The key scientific questions to address are:
-
Does 3-Bromo Midodrine act as a prodrug?
-
What is the α1-adrenergic receptor binding affinity and potency of its potential active metabolite compared to desglymidodrine?
-
How does the bromine substitution affect its absorption, distribution, metabolism, and excretion (ADME) profile?
-
What is the in vivo efficacy and safety profile of 3-Bromo Midodrine in animal models of hypotension?
Answering these questions will provide a foundational understanding of 3-Bromo Midodrine's potential as a therapeutic agent.
Signaling Pathway of the Parent Compound, Midodrine
Caption: Proposed metabolic activation and mechanism of action of Midodrine.
II. Recommended Animal Models for Studying 3-Bromo Midodrine Effects
The selection of an appropriate animal model is critical for obtaining relevant and translatable data. For assessing the pressor effects of 3-Bromo Midodrine and its potential efficacy in treating hypotension, several models are recommended.
A. Acute Hemorrhagic Shock Model in Rats
This model is ideal for rapidly assessing the ability of a test compound to restore blood pressure in a state of hypovolemic hypotension. It is a robust and well-characterized model that allows for precise control over the induction of hypotension and continuous monitoring of hemodynamic parameters.[6][7][8]
Species and Strain: Male Wistar or Sprague-Dawley rats (250-350g) are commonly used due to their size, physiological responses to hemorrhage, and extensive historical data.
Justification: This model mimics a clinically relevant scenario of acute blood loss and allows for a clear evaluation of the vasopressor activity of 3-Bromo Midodrine. The controlled nature of the hemorrhage and resuscitation provides a reproducible baseline for assessing drug efficacy.
B. Tilt-Table Model for Orthostatic Hypotension in Rats
To specifically investigate the efficacy of 3-Bromo Midodrine in a model of orthostatic hypotension, the anesthetized rat tilt-table model is a valuable tool.[9] This model simulates the gravitational stress that induces orthostatic hypotension in humans.
Species and Strain: Male Sprague-Dawley rats (300-400g).
Justification: This model directly assesses the ability of a compound to counteract the drop in blood pressure associated with postural changes, which is the primary indication for Midodrine. It allows for the evaluation of both the acute and chronic effects of 3-Bromo Midodrine on orthostatic tolerance.
C. Models of Autonomic Dysfunction
For a more chronic and nuanced evaluation of 3-Bromo Midodrine, models of autonomic dysfunction can be employed. These models often involve genetic modifications or neurotoxin administration to induce a state of autonomic failure.
-
Genetic Models: Mouse models of familial dysautonomia or Parkinson's disease with autonomic features can provide insights into the compound's efficacy in a chronically compromised autonomic nervous system.[10][11][12]
-
Neurotoxin-Induced Models: Chemical sympathectomy using agents like 6-hydroxydopamine (6-OHDA) can be used to create an animal model with impaired sympathetic nervous system function, leading to orthostatic intolerance.[13]
Justification: These models offer a higher translational relevance for chronic orthostatic hypotension and allow for the investigation of the long-term effects and potential disease-modifying properties of 3-Bromo Midodrine.
III. Detailed Experimental Protocols
The following protocols provide a step-by-step guide for conducting in vivo studies to evaluate the effects of 3-Bromo Midodrine.
Protocol 1: Acute Hemorrhagic Shock in Anesthetized Rats
Objective: To determine the efficacy of 3-Bromo Midodrine in restoring mean arterial pressure (MAP) following acute hemorrhage.
Materials:
-
3-Bromo Midodrine (synthesis and purity to be confirmed)
-
Vehicle (e.g., saline, DMSO)
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
-
Male Wistar or Sprague-Dawley rats
-
Catheters (e.g., PE-50 tubing)
-
Pressure transducer and data acquisition system
-
Syringes and infusion pump
-
Heparinized saline
Procedure:
-
Animal Preparation:
-
Anesthetize the rat and maintain a stable plane of anesthesia.
-
Perform a surgical cut-down to expose the femoral artery and vein.
-
Catheterize the femoral artery for continuous blood pressure monitoring and blood withdrawal.
-
Catheterize the femoral vein for drug and fluid administration.
-
Allow the animal to stabilize for at least 30 minutes post-surgery.
-
-
Induction of Hemorrhagic Shock:
-
Withdraw blood from the femoral artery in a controlled manner to reduce the MAP to a target of 30-40 mmHg.[14] This is typically achieved by withdrawing a percentage of the estimated total blood volume (e.g., 40%).[15]
-
Maintain the MAP at this hypotensive level for a specified period (e.g., 60 minutes) to establish a state of shock.[6]
-
-
Drug Administration:
-
At the end of the shock period, administer a bolus dose of 3-Bromo Midodrine or vehicle intravenously via the femoral vein.
-
A dose-response study should be conducted with multiple groups receiving different doses of 3-Bromo Midodrine.
-
-
Hemodynamic Monitoring:
-
Continuously record MAP, systolic blood pressure, diastolic blood pressure, and heart rate throughout the experiment.
-
Monitor these parameters for a defined post-infusion period (e.g., 120 minutes).
-
-
Data Analysis:
-
Calculate the change in MAP from the hypotensive baseline at various time points post-drug administration.
-
Compare the pressor response between the 3-Bromo Midodrine-treated groups and the vehicle control group using appropriate statistical analysis (e.g., ANOVA).
-
Experimental Workflow for Hemorrhagic Shock Model
Sources
- 1. Autonomic dysreflexia in a mouse model of spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Midodrine - Wikipedia [en.wikipedia.org]
- 3. Midodrine. A review of its pharmacological properties and therapeutic use in orthostatic hypotension and secondary hypotensive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. veeprho.com [veeprho.com]
- 6. A New Model of Severe Hemorrhagic Shock in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Developing a Clinically Relevant Hemorrhagic Shock Model in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A rat model for predicting orthostatic hypotension during acute and chronic antihypertensive drug therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Autonomic Dysfunction in Parkinson Disease and Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cardiovascular autonomic dysfunction in animal models of Parkinson's disease [pubmed.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. A Combination Treatment Strategy for Hemorrhagic Shock in a Rat Model Modulates Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Navigating the Synthesis of 3-Bromo Midodrine: A Technical Support Guide to Overcoming Low Yields
For researchers and drug development professionals engaged in the synthesis of novel Midodrine analogs, encountering yield-related challenges is a common hurdle. This guide provides an in-depth technical support framework specifically tailored to address and overcome low yields in the synthesis of 3-Bromo Midodrine. Drawing upon established principles of organic synthesis and field-proven insights, this document will serve as a comprehensive resource for troubleshooting and process optimization.
I. Understanding the Synthetic Landscape
The synthesis of 3-Bromo Midodrine, while not extensively documented in publicly available literature, can be logically approached by adapting known synthetic routes for Midodrine. A plausible synthetic strategy involves the bromination of a suitable precursor, followed by the elaboration of the side chain to introduce the glycinamide moiety. Low yields can arise from incomplete reactions, side-product formation, or degradation of intermediates at various stages.
A likely precursor for bromination is 1-(2,5-dimethoxyphenyl)ethanone. The synthesis would then proceed through several key transformations, each with its own potential for yield loss.
II. Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section is structured in a question-and-answer format to directly address specific issues that may be encountered during the synthesis of 3-Bromo Midodrine.
A. Issues in the Bromination Step
The introduction of a bromine atom onto the aromatic ring is a critical step that can significantly impact the overall yield. The electron-rich nature of the dimethoxy-substituted benzene ring makes it highly susceptible to electrophilic aromatic substitution, but also prone to side reactions.
Q1: My bromination of 1-(2,5-dimethoxyphenyl)ethanone is resulting in a complex mixture of products and a low yield of the desired 3-bromo isomer. What are the likely causes and how can I improve selectivity?
A1: The primary challenges in the bromination of 1-(2,5-dimethoxyphenyl)ethanone are controlling the regioselectivity and preventing polybromination. The two methoxy groups are activating and ortho-, para-directing. The acetyl group is deactivating and meta-directing. The position '3' is ortho to one methoxy group and meta to the other, while position '6' is ortho to the second methoxy group. Position '4' is para to one methoxy group. This complex interplay of directing effects can lead to a mixture of isomers.
Potential Causes of Low Yield and Poor Selectivity:
-
Polybromination: The highly activated ring can readily undergo di- or even tri-bromination, consuming your starting material and desired product.
-
Lack of Regiocontrol: The formation of other isomers (e.g., 4-bromo, 6-bromo) can be competitive.
-
Harsh Reaction Conditions: High temperatures or overly reactive brominating agents can lead to degradation and side-product formation.
Troubleshooting Workflow:
Technical Support Center: Navigating Solubility Challenges of 3-Bromo Midodrine in Aqueous Solutions
Introduction: Understanding 3-Bromo Midodrine
3-Bromo Midodrine is a research compound and a derivative of Midodrine, an alpha-1 adrenergic agonist. The introduction of a bromine atom to the aromatic ring can significantly alter the physicochemical properties of the parent molecule, including its aqueous solubility. This guide provides a comprehensive resource for researchers encountering solubility issues with 3-Bromo Midodrine, offering troubleshooting strategies, detailed protocols, and a deeper understanding of the underlying chemical principles.
This document is structured to provide practical, actionable advice to researchers, scientists, and drug development professionals to overcome common hurdles in the experimental use of 3-Bromo Midodrine.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the predicted aqueous solubility of 3-Bromo Midodrine?
While experimental data for 3-Bromo Midodrine is not widely available, we can infer its likely solubility characteristics. Midodrine hydrochloride, the parent compound, is soluble in water. However, the addition of a bromine atom to the aromatic ring increases the molecule's lipophilicity, which is expected to decrease its intrinsic aqueous solubility. The solubility of 3-Bromo Midodrine is also highly dependent on the pH of the solution due to the presence of ionizable amine groups.
Q2: How does pH influence the solubility of 3-Bromo Midodrine?
The structure of 3-Bromo Midodrine contains two amine functional groups, making it a weak base. In acidic solutions (low pH), these amines will be protonated, forming positively charged ions. This ionization significantly increases the molecule's interaction with polar water molecules, thereby enhancing its solubility. Conversely, in neutral or alkaline solutions (higher pH), the amines will be in their neutral, un-ionized form, which is less soluble in water. Therefore, pH control is a critical factor in preparing aqueous solutions of 3-Bromo Midodrine.
Q3: Are there any known stability issues with 3-Bromo Midodrine in aqueous solutions?
While specific stability data for 3-Bromo Midodrine is not available, similar compounds can be susceptible to degradation over time in aqueous environments, especially at non-optimal pH values or when exposed to light. It is recommended to prepare fresh solutions for each experiment and to store stock solutions under appropriate conditions (e.g., refrigerated or frozen, protected from light) to minimize degradation. A preliminary stability study is advised for long-term experiments.
Q4: Can I use organic co-solvents to dissolve 3-Bromo Midodrine?
Yes, for in vitro experiments, the use of organic co-solvents is a common strategy to dissolve poorly soluble compounds. Solvents such as dimethyl sulfoxide (DMSO), ethanol, or N,N-dimethylformamide (DMF) can be used to prepare concentrated stock solutions. However, it is crucial to be mindful of the final concentration of the organic solvent in the aqueous experimental medium, as high concentrations can be toxic to cells or interfere with the experimental assay. It is best practice to keep the final organic solvent concentration below 1%, and ideally below 0.1%.
Part 2: Troubleshooting Guide for 3-Bromo Midodrine Solubility Issues
This section provides a systematic approach to diagnosing and resolving common solubility problems encountered with 3-Bromo Midodrine.
Initial Observation: Precipitate Formation or Incomplete Dissolution
If you observe a precipitate, cloudiness, or undissolved particles after attempting to dissolve 3-Bromo Midodrine in an aqueous buffer, follow this troubleshooting workflow:
Workflow for Troubleshooting Solubility Issues
Caption: A decision-tree workflow for troubleshooting 3-Bromo Midodrine solubility.
Detailed Troubleshooting Steps:
Step 1: pH Adjustment
-
Rationale: As a basic compound, 3-Bromo Midodrine's solubility is significantly enhanced in acidic conditions.
-
Protocol:
-
Prepare your desired aqueous buffer.
-
Add the calculated amount of 3-Bromo Midodrine powder to the buffer.
-
While continuously stirring, slowly add a dilute solution of hydrochloric acid (e.g., 0.1 M HCl) dropwise.
-
Monitor the solution for clarity. Stop adding acid once the compound is fully dissolved.
-
Measure and record the final pH of the solution. It is advisable to aim for a pH at least 2 units below the predicted pKa of the most basic amine group.
-
Step 2: Temperature Control
-
Rationale: For some compounds, solubility can be increased by gently warming the solution. However, this should be done with caution as excessive heat can lead to degradation.
-
Protocol:
-
After attempting to dissolve 3-Bromo Midodrine at room temperature, place the solution in a water bath set to a moderately elevated temperature (e.g., 37°C).
-
Continue to stir the solution and observe for dissolution.
-
Once dissolved, allow the solution to slowly cool to room temperature. If the compound remains in solution, it is suitable for use. If it precipitates upon cooling, this indicates that the solution was supersaturated.
-
Step 3: Utilization of Organic Co-solvents
-
Rationale: For preparing concentrated stock solutions, especially for in vitro assays, organic co-solvents can be employed.
-
Protocol:
-
Weigh the required amount of 3-Bromo Midodrine and place it in a suitable vial.
-
Add a minimal amount of an appropriate organic solvent (e.g., DMSO, ethanol) to completely dissolve the compound.
-
This concentrated stock solution can then be added dropwise to your aqueous experimental buffer while vortexing or stirring vigorously to ensure rapid dispersion and prevent precipitation.
-
Crucial Note: Always calculate the final concentration of the organic co-solvent in your working solution and ensure it is below the tolerance level for your specific experiment.
-
Step 4: Advanced Solubilization Techniques
-
Rationale: If the above methods are insufficient, more advanced formulation strategies may be necessary, particularly for in vivo applications.
-
Considerations:
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.
-
Surfactants: The use of non-ionic surfactants can aid in the solubilization of poorly soluble compounds.
-
Liposomes: Encapsulating the compound in liposomal formulations can improve its solubility and delivery.
-
The selection of an advanced solubilization technique will depend on the specific requirements of your experiment.
Part 3: Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of 3-Bromo Midodrine
This protocol is designed for applications where an acidic aqueous solution is acceptable.
Materials:
-
3-Bromo Midodrine
-
Deionized water
-
0.1 M Hydrochloric Acid (HCl)
-
Calibrated pH meter
-
Stir plate and stir bar
-
Volumetric flasks
Procedure:
-
Calculate the mass of 3-Bromo Midodrine required to prepare the desired volume of a 10 mM solution.
-
Add approximately 80% of the final volume of deionized water to a volumetric flask.
-
Place the flask on a stir plate with a stir bar.
-
Carefully add the weighed 3-Bromo Midodrine powder to the water.
-
Begin stirring and slowly add 0.1 M HCl dropwise.
-
Continuously monitor the solution's appearance. Stop adding HCl once all the powder has dissolved and the solution is clear.
-
Use a calibrated pH meter to measure the pH of the solution. If necessary, adjust to the desired pH range.
-
Add deionized water to reach the final volume.
-
Filter the solution through a 0.22 µm syringe filter to sterilize and remove any remaining particulates.
-
Store the stock solution appropriately (e.g., at 4°C, protected from light) and use it within a validated time frame.
Protocol 2: Preparation of a 100 mM Stock Solution in DMSO
This protocol is suitable for preparing a concentrated stock for dilution into aqueous media for in vitro experiments.
Materials:
-
3-Bromo Midodrine
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Microcentrifuge tubes or vials
Procedure:
-
Weigh the required mass of 3-Bromo Midodrine into a clean, dry microcentrifuge tube or vial.
-
Add the calculated volume of anhydrous DMSO to achieve a 100 mM concentration.
-
Vortex the mixture vigorously until the 3-Bromo Midodrine is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Store the DMSO stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Visualization of Stock Preparation and Dilution
Technical Support Center: Experimental Integrity of 3-Bromo Midodrine
Welcome to the technical support guide for 3-Bromo Midodrine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable guidance on preventing the degradation of 3-Bromo Midodrine during experimental procedures. By understanding the molecule's stability profile and implementing the protocols outlined below, you can ensure the integrity and reproducibility of your results.
Introduction to 3-Bromo Midodrine Stability
3-Bromo Midodrine, an impurity and derivative of the antihypotensive agent Midodrine, is a critical molecule for various research applications.[1][2] Like its parent compound, 3-Bromo Midodrine possesses functional groups that are susceptible to degradation under common experimental conditions. The primary structural features of concern are the aromatic amine, the benzylic ether, and the secondary alcohol, which can be prone to oxidation, hydrolysis, and other chemical transformations. This guide will systematically address the potential degradation pathways and provide validated strategies to mitigate them.
A forced degradation study on the parent compound, Midodrine hydrochloride, revealed significant degradation under alkaline and oxidative conditions, moderate degradation in acidic conditions, and relative stability under thermal and photolytic stress.[3][4] While 3-Bromo Midodrine's stability profile may not be identical, these findings provide a crucial starting point for understanding its potential vulnerabilities.
Core Degradation Pathways and Prevention
Understanding the "why" behind experimental protocols is paramount for troubleshooting and adaptation. Below, we dissect the primary chemical mechanisms of 3-Bromo Midodrine degradation and offer preventative measures.
Oxidation of the Aromatic Amine
Aromatic amines are susceptible to oxidation, which can lead to the formation of various byproducts, including nitroso and nitro compounds, or polymerization into colored impurities.[5][6][7][8] This process can be catalyzed by exposure to air (autoxidation), light, or the presence of oxidizing agents and metal ions.
Causality: The lone pair of electrons on the nitrogen atom of the aromatic amine makes it susceptible to attack by oxidizing species.
Prevention Strategies:
-
Inert Atmosphere: Whenever possible, handle 3-Bromo Midodrine solutions under an inert atmosphere, such as nitrogen or argon. This is particularly critical for long-term storage of solutions.
-
Solvent Purity: Use freshly distilled or high-purity, deoxygenated solvents to minimize the presence of dissolved oxygen and peroxide impurities.
-
Avoid Oxidizing Agents: Be mindful of other reagents in your experimental setup that could act as oxidizing agents.
-
Chelating Agents: If metal ion contamination is suspected as a catalyst for oxidation, the addition of a small amount of a chelating agent like EDTA can be beneficial.
Hydrolysis of the Benzylic Ether
The ether linkage in 3-Bromo Midodrine, specifically a benzylic ether, can be susceptible to cleavage, particularly under acidic conditions.[9][10][11] This would result in the formation of the corresponding phenol and a side-chain fragment.
Causality: The benzylic carbon is stabilized as a carbocation, making the ether linkage more prone to cleavage under protic or Lewis acidic conditions.
Prevention Strategies:
-
pH Control: Maintain the pH of aqueous solutions within a neutral to slightly acidic range (pH 4-7). Avoid strongly acidic or alkaline conditions, as both can promote hydrolysis.[12] Studies on Midodrine have shown significant degradation in both acidic and alkaline environments.[3][13]
-
Buffer Selection: Utilize non-reactive buffer systems to maintain a stable pH throughout the experiment. Phosphate or acetate buffers are often suitable choices, but compatibility with your specific assay should be verified.
Photodegradation
Brominated aromatic compounds can be sensitive to light, particularly UV radiation.[14] Photochemical reactions can lead to the cleavage of the carbon-bromine bond, generating free radicals and initiating a cascade of degradation reactions.
Causality: The energy from photons can be absorbed by the molecule, leading to the homolytic cleavage of the C-Br bond, which is often weaker than C-H or C-C bonds.
Prevention Strategies:
-
Light Protection: Always store 3-Bromo Midodrine, both in solid form and in solution, in amber vials or containers wrapped in aluminum foil to protect it from light.
-
Minimize Exposure: During experimental manipulations, minimize the exposure of the compound to direct light sources. Work in a dimly lit area or use light-blocking shields when possible.
Visualizing Degradation Pathways
The following diagram illustrates the potential points of degradation on the 3-Bromo Midodrine molecule.
Caption: Workflow for identifying degradation pathways.
Q3: What are the optimal storage conditions for 3-Bromo Midodrine, both as a solid and in solution?
A3: Proper storage is the most critical step in preventing degradation before your experiments even begin.
| Form | Temperature | Atmosphere | Light Condition |
| Solid | 2-8°C [15] | Standard (in a well-sealed container) | Protected from light (Amber vial) |
| Solution | 2-8°C (for short-term) or ≤ -20°C (for long-term) | Inert gas (Nitrogen or Argon) | Protected from light (Amber vial) |
Note: For solutions in organic solvents, be aware of the freezing point of your solvent when storing at low temperatures. DMSO, for example, freezes at ~18.5°C.
Q4: Can I use standard laboratory solvents to prepare my 3-Bromo Midodrine solutions?
A4: Yes, but with precautions. The quality of the solvent is crucial.
-
Recommended Solvents: HPLC-grade methanol, acetonitrile, or DMSO are commonly used.
-
Purity Check: Ensure solvents are free of peroxides, which can be a significant source of oxidative stress. Older bottles of ethers or other solvents prone to peroxide formation should be tested or discarded.
-
Deoxygenation: As mentioned in A1, deoxygenating your solvent before use is a best practice for maximizing stability.
Summary of Best Practices
To ensure the experimental integrity of 3-Bromo Midodrine, adhere to the following core principles:
-
Control the Chemical Environment: Maintain a neutral pH and use high-purity, deoxygenated solvents.
-
Protect from Physical Stress: Shield the compound from light at all stages of storage and handling.
-
Minimize Oxygen Exposure: Utilize inert atmospheres for preparing and storing solutions whenever feasible.
-
Validate Your Methods: If you suspect degradation, use analytical techniques like HPLC or LC-MS to confirm the presence of impurities and degradation products. [16][17] By implementing these scientifically-grounded procedures, you can minimize the risk of compound degradation, leading to more accurate, reliable, and reproducible experimental outcomes.
References
- Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid - PMC. (n.d.).
- Synthesis of Nitroarenes by Oxidation of Aryl Amines - MDPI. (n.d.).
- OXIDATION OF AROMATIC AMINES TO NITRO COMPOUNDS - Sciencemadness.org. (n.d.).
- How to carry out oxidation of aniline/aromatic amines to nitro groups? : r/chemhelp - Reddit. (2022, April 27).
- Benzyl Ethers - Protecting Groups - Organic Chemistry Portal. (n.d.).
- Benzyl Phenyl Ether Hydrolysis Reaction NEET 12th Chemistry AlcoholPhenol and Ether - YouTube. (2025, February 11).
- benzyl ether cleavage - YouTube. (2018, December 31).
- Development and Validation of Stability Indicating HPTLC Method for the Estimation of Midodrine HCL in Tablet Dosage Form. (n.d.).
- CAS 1797102-13-6 3-Bromo Midodrine Impurity - Anant Pharmaceuticals Pvt. Ltd. (n.d.).
- Influence of pH on the Stability of Pharmaceutical Compounds in Japan - ResearchGate. (2025, August 8).
- Studying the kinetic of midodrine degradations using TLC stability approach: Application to dosage form and human plasma - PubMed. (2023, March 5).
- ChemInform Abstract: Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide. | Request PDF - ResearchGate. (2025, August 7).
- Midodrine 3-Bromo Impurity (HCl Salt) - Veeprho. (n.d.).
- Midodrine 3-Bromo Impurity | CAS 1797102-13-6 - Veeprho. (n.d.).
- 3-Bromo Midodrine | CAS No- 1797102-13-6 | Simson Pharma Limited. (n.d.).
- european journal of pharmaceutical and medical research - EJPMR | ABSTRACT. (n.d.).
- New stability chiral RP-HPLC method for degradation products determination in midodrine hydrochloride - PubMed. (n.d.).
- A new analytical method development and validation for the estimation of Midodrine HCl by UV and HPLC - Semantic Scholar. (n.d.).
- A NOVEL VALIDATED ANALYTICAL METHOD FOR THE ESTIMATION OF MIDODRINE HYDROCHLORIDE IN PHARMACEUTICAL FORMULATION BY LC-MS/MS | Request PDF - ResearchGate. (n.d.).
Sources
- 1. veeprho.com [veeprho.com]
- 2. veeprho.com [veeprho.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. ejpmr.com [ejpmr.com]
- 5. Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. sciencemadness.org [sciencemadness.org]
- 8. reddit.com [reddit.com]
- 9. Benzyl Ethers [organic-chemistry.org]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Studying the kinetic of midodrine degradations using TLC stability approach: Application to dosage form and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. CAS 1797102-13-6 3-Bromo Midodrine Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Synthesis and Purification of 3-Bromo Midodrine
Welcome to the technical support resource for the synthesis and purification of 3-Bromo Midodrine. This guide is designed for drug development professionals, researchers, and scientists to navigate the common challenges associated with improving the purity of this compound. The content is structured in a practical, question-and-answer format to directly address issues you may encounter in your laboratory work.
Section 1: Impurity Profiling and Analysis
This section focuses on the critical first step: understanding the nature of the impurities in your crude product. Accurate identification is paramount for selecting an effective purification strategy.
Q1: What are the most likely impurities in my crude 3-Bromo Midodrine sample?
A1: The impurity profile of your synthesized 3-Bromo Midodrine is heavily dependent on the specific synthetic route employed. However, based on common organic transformations involved, impurities typically fall into three categories:
-
Reaction-Specific Byproducts: These are the most common and challenging impurities.
-
Isomeric Impurities: During the electrophilic bromination of the 2,5-dimethoxyphenyl ring, bromine may add to positions other than the desired C-3 position. The primary isomeric impurity is often the 6-Bromo analog.
-
Over-Brominated Products: If the reaction stoichiometry is not precisely controlled, di-brominated species (e.g., 3,6-dibromo) can form.
-
-
Unreacted Starting Materials: Incomplete reactions will leave residual starting materials or key intermediates in your crude product. Common examples include the un-brominated Midodrine precursor or 1-(2,5-dimethoxyphenyl)-2-aminoethanol derivatives[1][2].
-
Degradation Products: 3-Bromo Midodrine, like Midodrine hydrochloride, contains functional groups susceptible to degradation, particularly under harsh acidic or basic conditions used during workup or purification[3]. This can include hydrolysis of the amide bond.
Q2: What analytical methods are recommended for assessing the purity of 3-Bromo Midodrine?
A2: A multi-technique approach is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reversed-phase method is typically effective.
-
Thin-Layer Chromatography (TLC): An indispensable tool for rapid, qualitative monitoring of reaction progress and for scouting solvent systems for column chromatography.
-
Mass Spectrometry (MS): Essential for identifying the molecular weights of unknown impurity peaks observed in HPLC, helping to confirm the presence of isomeric or over-brominated byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can provide structural confirmation of the final product and may reveal the presence of major impurities if their signals do not overlap significantly with the product's signals.
The following table provides a robust starting point for developing an HPLC method.
| Parameter | Recommended Starting Conditions | Rationale & Optimization Notes |
| Column | C18, 4.6 mm x 150 cm, 5-µm packing L1[4] | The non-polar stationary phase is well-suited for retaining Midodrine and its analogs. |
| Mobile Phase | Acetonitrile and 0.04 M Formic Acid (e.g., 60:40 v/v)[5] | A simple acidic mobile phase provides good peak shape. The ratio can be adjusted to optimize the retention time and separation of impurities. |
| Flow Rate | 1.0 mL/min[4] | A standard flow rate for a 4.6 mm ID column. |
| Detector | UV at 290 nm[4][5] | The dimethoxy-bromophenyl chromophore provides strong absorbance at this wavelength. |
| Column Temp. | Ambient or 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
Section 2: Purification Methodologies and Troubleshooting
Once you have an analytical handle on your impurity profile, you can select and optimize a purification strategy.
Q3: My crude product is a persistent oil and fails to crystallize. What steps can I take?
A3: The inability of a product to crystallize, a common issue in organic synthesis, is almost always due to the presence of significant impurities that inhibit lattice formation.
Troubleshooting Steps:
-
Initial "De-Gunking": Before attempting a formal recrystallization, an initial cleanup is often effective. Dissolve the oil in a minimum amount of a moderately polar solvent (e.g., dichloromethane or ethyl acetate) and wash it with a saturated sodium bicarbonate solution, followed by brine. This removes acidic impurities and salts that can hinder crystallization.
-
Solvent Trituration: Add a poor solvent (a solvent in which your product is insoluble, e.g., n-hexane or diethyl ether) to the oil and stir or sonicate vigorously. This can often induce precipitation of the product, leaving many impurities dissolved in the solvent mixture.
-
Chromatographic "Plugging": If trituration fails, perform a quick filtration through a short plug of silica gel. Elute with a solvent that will carry your product but retain the more polar or non-polar baseline impurities. This partially purified material is much more likely to crystallize.
Q4: Standard recrystallization is not improving the purity of my 3-Bromo Midodrine. How can I optimize the process?
A4: If a single-solvent recrystallization is ineffective, it suggests that the impurities have solubilities very similar to the product. A more systematic approach is required. The goal of recrystallization is to find a solvent system where the product is soluble when hot but sparingly soluble when cold, while impurities remain in the cold solution[6].
Workflow for Optimizing Recrystallization:
Recommended Solvent Systems for Screening:
| Solvent System | Type | Rationale |
| Isopropanol (IPA) | Single | Good balance of polarity for dissolving the compound when hot. |
| Ethanol/Water | Two-Solvent | Dissolve in hot ethanol, add water as the anti-solvent. Excellent for polar compounds. |
| Ethyl Acetate/Heptane | Two-Solvent | Dissolve in ethyl acetate, add heptane as the anti-solvent. Good for moderately polar compounds. |
Detailed Protocol: Two-Solvent Recrystallization of 3-Bromo Midodrine (Example)
-
Dissolution: Place the crude 3-Bromo Midodrine in a flask and add a minimal volume of hot ethanol (the "good" solvent) with stirring until the solid is fully dissolved.
-
Induce Saturation: While keeping the solution hot, add warm water (the "poor" or "anti-solvent") dropwise until the solution just begins to turn persistently cloudy. This indicates the point of saturation.
-
Clarification: Add a few more drops of hot ethanol to just redissolve the precipitate and make the solution clear again.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.
-
Isolation: Once crystallization appears complete, cool the flask in an ice bath for at least 30 minutes to maximize yield. Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum to remove residual solvents.
Q5: Recrystallization failed. How do I purify my compound using column chromatography?
A5: Flash column chromatography is the next logical step. The key is to develop a solvent system (eluent) that provides good separation between your product and the impurities on a TLC plate first.
Workflow for Column Chromatography Purification:
Troubleshooting Column Chromatography:
-
Problem: The product is not moving off the baseline (Rf = 0).
-
Solution: The eluent is not polar enough. Increase the proportion of the more polar solvent (e.g., increase ethyl acetate in a hexane/ethyl acetate system, or add a small percentage of methanol to a dichloromethane eluent).
-
-
Problem: All spots run to the top of the TLC plate (Rf = 1).
-
Solution: The eluent is too polar. Increase the proportion of the less polar solvent (e.g., increase hexane).
-
-
Problem: Poor separation between the product and an impurity.
-
Solution: Try a different solvent system. If using ethyl acetate/hexane, try dichloromethane/methanol. Changing the solvent can alter the interactions with the silica stationary phase and improve resolution.
-
References
- Google Patents. (n.d.). Process for the preparation of Midodrine. (Patent No. US6444851B1).
- Google Patents. (n.d.). Process for preparation of midodrine and intermediates thereof. (Patent No. US20220144754A1).
-
European Patent Office. (2002). A process for the preparation of midodrine. (Patent No. EP 1234817 A1). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Midodrine. PubChem. Retrieved from [Link]
-
Wikipedia. (n.d.). Midodrine. Retrieved from [Link]
-
International Journal of Pharmaceutical Erudition. (2016). Development and Validation of Stability Indicating HPTLC Method for the Estimation of Midodrine HCL in Tablet Dosage Form. Retrieved from [Link]
-
Semantic Scholar. (n.d.). A new analytical method development and validation for the estimation of Midodrine HCl by UV and HPLC. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis of midodrine HCI from a novel intermediate 1-(2′,5′-dimethoxyphenyl)-2-azidoethanone. (Patent No. US6201153B1).
-
USP-NF. (2023). Midodrine Hydrochloride Tablets. Retrieved from [Link]
-
Veeprho. (n.d.). Midodrine 3-Bromo Impurity. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Midodrine-impurities. Retrieved from [Link]
-
PubMed. (2013). HPLC analysis of midodrine and desglymidodrine in culture medium: evaluation of static and shaken conditions on the biotransformation by fungi. Retrieved from [Link]
-
ResearchGate. (n.d.). A NOVEL VALIDATED ANALYTICAL METHOD FOR THE ESTIMATION OF MIDODRINE HYDROCHLORIDE IN PHARMACEUTICAL FORMULATION BY LC-MS/MS. Retrieved from [Link]
-
Drugs.com. (2024). Midodrine Uses, Side Effects & Warnings. Retrieved from [Link]
-
Veeprho. (n.d.). Midodrine Impurities and Related Compound. Retrieved from [Link]
-
TSI Journals. (2008). A simple and sensitive visible spectrophotometric method for the determination of midodrine hydrochloride using ninhydrin in pharmaceutical formulations. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Retrieved from [Link]
-
PubMed. (1993). Midodrine. A review of its pharmacological properties and therapeutic use in orthostatic hypotension and secondary hypotensive disorders. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of midodrine, pharmaceutically-acceptable salts thereof and intermediates. (Patent No. WO2004080946A1).
-
NurdRage. (2009). How to Purify by Recrystallization. YouTube. Retrieved from [Link]
-
WJPPS. (2024). Review of midodrine HCl determination in bulk and formulations. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). ProAmatine (midodrine hydrochloride) Tablets. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-bromo-4-aminotoluene. Retrieved from [Link]
Sources
- 1. US6444851B1 - Process for the preparation of Midodrine - Google Patents [patents.google.com]
- 2. data.epo.org [data.epo.org]
- 3. ijprajournal.com [ijprajournal.com]
- 4. uspnf.com [uspnf.com]
- 5. HPLC analysis of midodrine and desglymidodrine in culture medium: evaluation of static and shaken conditions on the biotransformation by fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
3-Bromo Midodrine interference in Midodrine assays
Welcome to the Technical Support Center for Midodrine analysis. This guide is designed for researchers, analytical scientists, and drug development professionals who are working with Midodrine and need to ensure the accuracy and reliability of their analytical methods. A key focus of this resource is to address the potential interference from closely related impurities, specifically 3-Bromo Midodrine, a known process-related impurity.
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you identify, understand, and resolve potential analytical challenges. Our approach is grounded in scientific principles and aligns with regulatory expectations for analytical method validation.
Table of Contents
-
Understanding the Challenge: Midodrine and the 3-Bromo Impurity
-
Frequently Asked Questions (FAQs)
-
Troubleshooting Guide: Investigating Suspected Interference
-
Experimental Protocols
-
Protocol 1: HPLC-UV Method Development and Specificity Testing
-
Protocol 2: LC-MS/MS Method for Confirmation and Differentiation
-
-
References
Understanding the Challenge: Midodrine and the 3-Bromo Impurity
Midodrine is a prodrug that is metabolized to its active form, desglymidodrine, which is an alpha-1 adrenergic agonist used to treat orthostatic hypotension.[1][2] Accurate quantification of Midodrine is critical for pharmaceutical quality control and clinical pharmacokinetic studies.
3-Bromo Midodrine is a potential process-related impurity that may arise during the synthesis of Midodrine. Its chemical structure is very similar to Midodrine, with the only difference being the addition of a bromine atom to the benzene ring. This structural similarity can lead to challenges in analytical separation and detection, potentially causing interference in assays designed to quantify Midodrine.
Structural Comparison:
| Compound | Chemical Structure | Molecular Formula | Molecular Weight |
| Midodrine | [Image of Midodrine structure] | C₁₂H₁₈N₂O₄ | 254.29 g/mol |
| 3-Bromo Midodrine | [Image of 3-Bromo Midodrine structure] | C₁₂H₁₇BrN₂O₄ | 333.18 g/mol [3] |
Note: Structures can be visualized in the Graphviz diagrams below.
The presence of the bromine atom in 3-Bromo Midodrine can alter its physicochemical properties, such as polarity and ionization potential, which in turn affects its behavior in chromatographic and mass spectrometric systems.
Caption: Chemical structures of Midodrine and 3-Bromo Midodrine.
Frequently Asked Questions (FAQs)
Q1: Why is 3-Bromo Midodrine a concern in Midodrine assays?
A1: Due to its structural similarity to Midodrine, 3-Bromo Midodrine can potentially co-elute or have a very close retention time in chromatographic methods, especially if the method is not optimized for specificity. This can lead to inaccurate quantification of Midodrine, as the detector signal may be a composite of both compounds.
Q2: How can I determine if my Midodrine assay is susceptible to interference from 3-Bromo Midodrine?
A2: The best approach is to perform a specificity study as part of your method validation, in accordance with ICH Q2(R2) guidelines.[4][5][6] This involves spiking your sample matrix with a known amount of 3-Bromo Midodrine and assessing its separation from the Midodrine peak. Peak purity analysis using a photodiode array (PDA) detector can also provide evidence of co-elution.
Q3: What are the expected differences in chromatographic behavior between Midodrine and 3-Bromo Midodrine?
A3: In reversed-phase HPLC, the addition of a bromine atom generally increases the hydrophobicity of a molecule. Therefore, 3-Bromo Midodrine is expected to have a longer retention time than Midodrine on a C18 or similar column. However, the exact separation will depend on the specific mobile phase composition, pH, and column chemistry.
Q4: Can LC-MS/MS distinguish between Midodrine and 3-Bromo Midodrine if they co-elute?
A4: Yes, LC-MS/MS is a powerful tool for differentiating these two compounds even with co-elution. Due to the difference in their molecular weights (254.29 for Midodrine vs. 333.18 for 3-Bromo Midodrine), they will have distinct parent ions. Furthermore, their fragmentation patterns in MS/MS will also differ, allowing for selective detection and quantification. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) in 3-Bromo Midodrine provides a unique signature in the mass spectrum.
Q5: Where can I obtain a reference standard for 3-Bromo Midodrine?
A5: Several chemical suppliers specialize in pharmaceutical impurities and reference standards. A search for "3-Bromo Midodrine" or its CAS number (1797102-13-6) should provide you with potential vendors.[3]
Troubleshooting Guide: Investigating Suspected Interference
If you suspect that 3-Bromo Midodrine is interfering with your Midodrine assay, follow this logical troubleshooting workflow:
Caption: Troubleshooting workflow for suspected 3-Bromo Midodrine interference.
Explanation of Troubleshooting Steps:
-
Review Chromatographic Data: An initial sign of co-elution can be a change in the peak shape of your Midodrine standard or sample, such as fronting, tailing, or the appearance of a shoulder.
-
Peak Purity Analysis: A PDA detector can assess the spectral homogeneity across a chromatographic peak. A failed peak purity test suggests that the peak is not composed of a single component.
-
Obtain Reference Standard: To definitively confirm interference, you will need a certified reference standard of 3-Bromo Midodrine.
-
Spiking Study: Introducing a known amount of the 3-Bromo Midodrine standard into your sample will show its retention time relative to Midodrine under your current method conditions.
-
Method Optimization (HPLC): If interference is confirmed, systematically adjust your HPLC method parameters to achieve baseline separation. Consider changes to the organic modifier, pH of the aqueous phase, or trying a different stationary phase (e.g., phenyl-hexyl or pentafluorophenyl) that can offer different selectivity for halogenated compounds.[7]
-
LC-MS/MS Method: For complex matrices or when complete chromatographic separation is difficult, an LC-MS/MS method provides the necessary selectivity and sensitivity for accurate quantification.
Experimental Protocols
These protocols provide a starting point for developing and validating your own methods. They should be adapted and fully validated for your specific application and instrumentation.
Protocol 1: HPLC-UV Method Development and Specificity Testing
Objective: To develop a stability-indicating HPLC-UV method for the quantification of Midodrine, ensuring specificity from 3-Bromo Midodrine.
Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Midodrine Hydrochloride reference standard.
-
3-Bromo Midodrine reference standard.
-
HPLC-grade acetonitrile and methanol.
-
Reagent-grade water.
-
Phosphate buffer components.
Step-by-Step Methodology:
-
Preparation of Mobile Phase:
-
Aqueous Phase (A): Prepare a 20 mM potassium phosphate buffer and adjust the pH to 3.0 with phosphoric acid.
-
Organic Phase (B): Acetonitrile.
-
-
Chromatographic Conditions (Starting Point):
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 290 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) %A %B 0 95 5 20 50 50 25 50 50 26 95 5 | 30 | 95 | 5 |
-
-
Preparation of Standard Solutions:
-
Prepare individual stock solutions of Midodrine and 3-Bromo Midodrine in a suitable diluent (e.g., 50:50 water:methanol) at a concentration of 1 mg/mL.
-
Prepare working standard solutions for system suitability and specificity analysis.
-
-
Specificity/Selectivity Assessment:
-
Inject a blank (diluent), a solution of Midodrine, and a solution of 3-Bromo Midodrine individually to determine their respective retention times.
-
Prepare a mixed solution containing both Midodrine and 3-Bromo Midodrine and inject it to assess the resolution between the two peaks. The resolution should be >1.5.
-
Spike a sample matrix (e.g., placebo formulation or biological matrix) with both compounds to evaluate potential interference from the matrix.
-
-
Forced Degradation Studies:
-
To ensure the method is stability-indicating, subject a solution of Midodrine to stress conditions (acid, base, oxidation, heat, and light) as per ICH guidelines.[8][9]
-
Analyze the stressed samples to ensure that any degradation products are well-separated from the parent Midodrine peak and the 3-Bromo Midodrine peak.
-
Protocol 2: LC-MS/MS Method for Confirmation and Differentiation
Objective: To develop a highly selective and sensitive LC-MS/MS method for the simultaneous quantification of Midodrine and the detection of 3-Bromo Midodrine.
Instrumentation and Materials:
-
LC-MS/MS system (tandem quadrupole mass spectrometer with an electrospray ionization source).
-
HPLC system as described in Protocol 1.
-
Midodrine and 3-Bromo Midodrine reference standards.
-
LC-MS grade solvents (acetonitrile, methanol, water) and formic acid.
Step-by-Step Methodology:
-
Mass Spectrometer Tuning and Optimization:
-
Infuse individual solutions of Midodrine and 3-Bromo Midodrine directly into the mass spectrometer to optimize the ESI source parameters (e.g., capillary voltage, source temperature) and determine the precursor ions.
-
Perform product ion scans for each precursor ion to identify suitable fragment ions for Multiple Reaction Monitoring (MRM).
-
-
LC Method:
-
A rapid isocratic or gradient LC method can be used. The primary goal is to deliver the analytes to the mass spectrometer with minimal ion suppression. A shorter run time compared to the HPLC-UV method is often achievable.
-
Example Mobile Phase:
-
A: 0.1% Formic acid in water.
-
B: 0.1% Acetonitrile.
-
-
-
MRM Method Development:
-
Set up the MRM transitions for both Midodrine and 3-Bromo Midodrine in the acquisition method.
Compound Precursor Ion (m/z) Product Ion (m/z) Midodrine 255.1 (Optimized fragment) 3-Bromo Midodrine 333.1 (Optimized fragment) | 3-Bromo Midodrine | 335.1 | (Optimized fragment) |
-
-
Method Validation:
References
- Narenderan, S.T., Meyyanathan, S.N., Babu, B., Yamjala, K., & Ashwini, S.J. (2019). Determination of Midodrine and its Active Metabolite Desglymidodrine by LC-MS/MS and its Application in Human Pharmacokinetic Studies. Current Pharmaceutical Analysis, 15(4), 355-362.
- AMSbiopharma. (2025).
- Bentham Science Publishers. (2019).
-
Salunke, S. R., & Damle, M. C. (n.d.). STABILITY-INDICATING HPTLC METHOD FOR DETERMINATION OF MIDODRINE HYDROCHLORIDE. European Journal of Pharmaceutical and Medical Research. [Link]
- Regalado, E. L., et al. (2013). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers.
- IntuitionLabs. (2024). ICH Q2(R2)
- El-Bagary, R. I., et al. (2015).
-
Rathod, G., et al. (n.d.). Development and Validation of Stability Indicating RP-HPLC Method for Midodrine Hydrochloride in Bulk and Solid Dosage Form. International Journal of Scientific Development and Research. [Link]
-
Elzanfaly, E. S., et al. (n.d.). Selective determination of midodrine hydrochloride in the presence of its acidic degradation product. ResearchGate. [Link]
- European Medicines Agency. (2024). ICH Q2(R2)
- Lab Manager. (2025).
- ResearchGate. (n.d.).
- Pharmapproach. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- Pharmaffiliates. (n.d.). CAS No : 1797102-13-6 | Product Name : 3-Bromo Midodrine.
- Veeprho. (n.d.).
- Drugs.com. (n.d.).
Sources
- 1. cdnbbsr.s3waas.gov.in [cdnbbsr.s3waas.gov.in]
- 2. US6444851B1 - Process for the preparation of Midodrine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 7. ijsdr.org [ijsdr.org]
- 8. ejpmr.com [ejpmr.com]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. m.youtube.com [m.youtube.com]
- 11. obrnutafaza.hr [obrnutafaza.hr]
- 12. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Refining Purification Techniques for 3-Bromo Midodrine
Welcome to the technical support center for the purification of 3-Bromo Midodrine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this critical compound. Our approach is rooted in established scientific principles and extensive laboratory experience to ensure you achieve the highest purity for your downstream applications.
Understanding the Molecule: 3-Bromo Midodrine
3-Bromo Midodrine, chemically known as 2-Amino-N-[2-(3-bromo-2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide, is a key impurity and derivative of Midodrine, a peripherally acting alpha-adrenergic agonist.[1] The presence of the bromine atom on the aromatic ring introduces specific physicochemical properties that must be considered during purification. This guide will focus on addressing the unique challenges associated with isolating and purifying this compound.
Frequently Asked Questions (FAQs)
Here we address common questions that arise during the purification of 3-Bromo Midodrine.
Q1: What are the most common impurities found alongside 3-Bromo Midodrine after synthesis?
A1: Besides unreacted starting materials and reagents, common impurities may include the parent drug, Midodrine, other positional isomers of bromination, and potential degradation products. Degradation can occur under harsh acidic, alkaline, or oxidative conditions.[2][3][4] It is crucial to characterize your crude mixture using techniques like HPLC or LC-MS to identify the impurity profile before selecting a purification strategy.
Q2: Which purification techniques are most effective for 3-Bromo Midodrine?
A2: A multi-step approach is often necessary. The primary methods include:
-
Recrystallization: This is a powerful technique for removing impurities with different solubility profiles.[5][6]
-
Column Chromatography: Particularly effective for separating compounds with similar polarities, such as positional isomers.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This method offers the highest resolution for isolating highly pure 3-Bromo Midodrine, especially for obtaining analytical standards.
Q3: How can I monitor the purity of 3-Bromo Midodrine during the purification process?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and reliable method.[2][3] A suitable starting point for method development would be a C18 column with a mobile phase consisting of a phosphate buffer and acetonitrile.[2] Thin-Layer Chromatography (TLC) can also be used for rapid, qualitative monitoring of fractions from column chromatography.[7]
Troubleshooting Guide: Common Purification Issues and Solutions
This section provides a structured approach to troubleshooting common problems encountered during the purification of 3-Bromo Midodrine.
| Problem | Potential Cause | Recommended Solution |
| Poor Crystal Formation During Recrystallization | Incorrect solvent system, solution is too dilute, or cooling is too rapid. | Screen for a solvent system where 3-Bromo Midodrine has high solubility at elevated temperatures and low solubility at room temperature. Ensure the solution is concentrated enough to allow for supersaturation upon cooling. Allow the solution to cool slowly to promote the formation of larger, purer crystals.[5][6] |
| Co-elution of Impurities in Column Chromatography | Inappropriate stationary or mobile phase. | Optimize the mobile phase polarity. A gradient elution may be necessary to resolve closely eluting impurities. Consider a different stationary phase if resolution is still poor. |
| Low Recovery of 3-Bromo Midodrine | Adsorption of the compound onto the stationary phase or glassware. Compound degradation during purification. | Passivate glassware with a silylating agent if adsorption is suspected. For chromatography, consider using a less active stationary phase. Ensure that the pH and temperature of the purification process are controlled to prevent degradation, as Midodrine and its derivatives can be unstable under certain conditions.[2][4] |
| Inconsistent HPLC Results | Mobile phase variability, column degradation, or sample instability. | Prepare fresh mobile phase daily and ensure proper degassing. Use a guard column to protect the analytical column. Store samples at appropriate conditions (e.g., 2-8°C) to prevent degradation before analysis.[8][9] |
Experimental Protocols
Protocol 1: Recrystallization of 3-Bromo Midodrine
This protocol outlines a general procedure for the recrystallization of 3-Bromo Midodrine. The choice of solvent is critical and must be experimentally determined.
-
Solvent Selection: Test the solubility of the crude 3-Bromo Midodrine in a variety of solvents (e.g., ethanol, isopropanol, ethyl acetate, and mixtures with water) at room temperature and at their boiling points. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, add the crude 3-Bromo Midodrine and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, scratching the inside of the flask or adding a seed crystal can induce crystallization. Further cooling in an ice bath can increase the yield.
-
Isolation and Washing: Collect the crystals by filtration. Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Purity Assessment by HPLC
This protocol provides a starting point for developing an HPLC method for purity analysis.
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase: A: 0.1% Phosphoric acid in Water; B: Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Visualization of the Purification Workflow
The following diagram illustrates a typical workflow for the purification and analysis of 3-Bromo Midodrine.
Caption: A decision-making workflow for the purification of 3-Bromo Midodrine.
Troubleshooting Logic
The following diagram outlines a logical approach to troubleshooting common purification challenges.
Caption: A troubleshooting decision tree for 3-Bromo Midodrine purification.
References
- U.S.
-
"Studying the kinetic of midodrine degradations using TLC Stability approach: Application to dosage form and human plasma", ResearchGate, Available at: [Link]
- "Process for the preparation of midodrine, pharmaceutically-acceptable salts thereof and intermediates", Google Patents, Available at
-
"Journal of Molecular Science", Available at: [Link]
-
"Stability indicating RP-HPLC assay method for estimation of midodrine hydrochloride in bulk and tablets", ResearchGate, Available at: [Link]
-
"3-bromo-4-aminotoluene", Organic Syntheses Procedure, Available at: [Link]
-
"3-Bromo Midodrine Impurity", Anant Pharmaceuticals Pvt. Ltd., Available at: [Link]
-
"Midodrine 3-Bromo Impurity", Veeprho, Available at: [Link]
-
"Development and Validation of Stability Indicating HPTLC Method for the Estimation of Midodrine HCL in Tablet Dosage Form", International Journal of Pharmaceutical Sciences and Research, Available at: [Link]
-
"Midodrine 3-Bromo Impurity (HCl Salt)", Veeprho, Available at: [Link]
- U.S.
-
"Protein purification troubleshooting guide", Dutscher, Available at: [Link]
-
"Midodrine Hydrochloride-impurities", Pharmaffiliates, Available at: [Link]
-
"Recrystallization Guide: Process, Procedure, Solvents", Mettler Toledo, Available at: [Link]
-
"How to Purify by Recrystallization", YouTube, Available at: [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. jmolecularsci.com [jmolecularsci.com]
- 3. researchgate.net [researchgate.net]
- 4. ijprajournal.com [ijprajournal.com]
- 5. mt.com [mt.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. CAS 1797102-13-6 3-Bromo Midodrine Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Pharmacological Activity of Desglymidodrine and the Process-Related Impurity, 3-Bromo Midodrine
Audience: Researchers, scientists, and drug development professionals.
Objective: This guide provides a comprehensive comparison between the known pharmacological activity of Desglymidodrine, the active metabolite of Midodrine, and a critical examination of its process-related impurity, 3-Bromo Midodrine. As direct comparative data for 3-Bromo Midodrine is not publicly available, this document outlines the definitive experimental framework required to perform such a comparison, grounded in established scientific protocols.
Introduction: The Prodrug, The Metabolite, and The Impurity
Midodrine is a clinically significant therapeutic agent indicated for the treatment of symptomatic orthostatic hypotension.[1] It functions as a prodrug, meaning it is administered in an inactive form and is subsequently converted within the body to its pharmacologically active metabolite.[2][3] This active moiety, Desglymidodrine (also known as ST 1059), is a potent and selective alpha-1 (α₁) adrenergic receptor agonist responsible for the therapeutic effect of the parent drug.[2][3][4]
The synthesis and manufacturing of any active pharmaceutical ingredient (API) can result in the formation of impurities. In the case of Midodrine, 3-Bromo Midodrine has been identified as a process-related impurity.[5][6] The presence of such impurities necessitates a thorough characterization of their pharmacological and toxicological profiles. Understanding the activity of 3-Bromo Midodrine is not merely an academic exercise; it is a critical component of drug safety, quality control, and regulatory compliance. An impurity with significant on-target activity could lead to unpredictable dosing, adverse effects, or an altered therapeutic window.
This guide will first establish the pharmacological baseline by detailing the activity of Desglymidodrine. It will then address the uncharacterized nature of 3-Bromo Midodrine and provide a robust, three-tiered experimental workflow to definitively determine its activity profile in comparison to Desglymidodrine.
Pharmacological Profile of Desglymidodrine: The Active Moiety
Desglymidodrine exerts its therapeutic effect by selectively binding to and activating α₁-adrenergic receptors located on the smooth muscle of arterioles and veins.[1] This agonism triggers a G-protein-coupled signaling cascade (primarily via Gαq/11) that leads to vasoconstriction, an increase in peripheral vascular resistance, and consequently, an elevation of blood pressure.[2][7][8]
Key Characteristics of Desglymidodrine:
-
Selective α₁-Agonist: It demonstrates high selectivity for α₁-adrenergic receptors with minimal to no activity at cardiac beta (β)-adrenergic receptors, which reduces the risk of direct cardiac stimulation.[3]
-
Peripheral Action: Desglymidodrine diffuses poorly across the blood-brain barrier, limiting potential central nervous system effects.[3]
-
Vasoconstriction: Its primary physiological effect is the constriction of both arterial and venous vasculature, which is essential for counteracting orthostatic hypotension.[1]
| Parameter | Value / Description | Source |
| Mechanism of Action | Selective α₁-Adrenergic Receptor Agagonist | [2][3] |
| Primary Effect | Vasoconstriction of arterioles and venous capacitance vessels | [1] |
| Metabolic Precursor | Midodrine (via deglycination) | [2] |
The Uncharacterized Profile of 3-Bromo Midodrine
While identified as an impurity, the pharmacological activity of 3-Bromo Midodrine remains undocumented in peer-reviewed literature. Its structure, featuring a bromine atom on the phenyl ring, raises critical questions about its potential to interact with the α₁-adrenergic receptor.
Probable Origin: The formation of halogenated impurities like 3-Bromo Midodrine is often linked to the synthetic route of the API. The synthesis of Midodrine can involve intermediates reacted with haloacetyl chlorides (e.g., chloroacetyl chloride).[9][10][11] The presence of corresponding bromo-reagents as impurities in these starting materials could lead to the formation of 3-Bromo Midodrine as a final product impurity.
Given the structural similarity to Midodrine, and by extension Desglymidodrine, it is plausible that 3-Bromo Midodrine could exhibit:
-
No significant pharmacological activity.
-
Agonist activity at the α₁-adrenergic receptor, similar to Desglymidodrine.
-
Antagonist activity, binding to the receptor but failing to elicit a response, potentially inhibiting the action of Desglymidodrine.
To resolve this ambiguity, a systematic experimental investigation is required.
Experimental Design for Comparative Activity Profiling
A multi-faceted approach is necessary to fully characterize and compare the activity of 3-Bromo Midodrine against Desglymidodrine. We propose a logical workflow progressing from target engagement (binding) to cellular function and finally to physiological tissue response.
Caption: Logic diagram for interpreting experimental outcomes.
Data Summary Table (Template):
| Compound | Binding Affinity (Kᵢ, nM) | Functional Potency (EC₅₀, nM) | Physiological Efficacy (Eₘₐₓ, % KCl) |
| Desglymidodrine | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| 3-Bromo Midodrine | [Experimental Value] | [Experimental Value] | [Experimental Value] |
Conclusion
While Desglymidodrine is the well-characterized driver of Midodrine's clinical efficacy, the pharmacological profile of the process-related impurity 3-Bromo Midodrine is a critical unknown. The absence of this data in the public domain poses a potential risk in drug development and manufacturing. The three-tiered experimental framework presented in this guide—encompassing receptor binding, cellular functional response, and physiological tissue activity—provides a robust and definitive pathway for researchers to elucidate the activity of 3-Bromo Midodrine. The execution of these protocols will enable a direct and meaningful comparison with Desglymidodrine, ensuring that the safety and efficacy profile of Midodrine API is comprehensively understood.
References
-
Jain, D., et al. (2020). Development and Validation of Stability Indicating HPTLC Method for the Estimation of Midodrine HCL in Tablet Dosage Form. International Journal of Pharmaceutical Sciences and Research, 11(10), 5134-41. Available from: [Link]
-
Veeprho. (n.d.). Midodrine Impurities and Related Compound. Veeprho Laboratories Pvt. Ltd. Available from: [Link]
-
Veeprho. (n.d.). Midodrine 3-Bromo Impurity | CAS 1797102-13-6. Veeprho Laboratories Pvt. Ltd. Available from: [Link]
-
ResearchGate. (2019). Spectrophotometric method for determination of midodrine hydrochloride using ninhydrin in pharmaceutical formulation. ResearchGate. Available from: [Link]
-
Pharmaffiliates. (n.d.). Midodrine Hydrochloride-impurities. Pharmaffiliates Analytics & Synthetics (P) Ltd. Available from: [Link]
-
Indigo Biosciences. (n.d.). Human Adrenoceptor Alpha 1A Reporter Assay System (ADRA1A). Indigo Biosciences, Inc. Available from: [Link]
-
Cruz, D. N. (2000). Midodrine: a selective alpha-adrenergic agonist for orthostatic hypotension and dialysis hypotension. Expert Opinion on Pharmacotherapy, 1(4), 835-40. Available from: [Link]
- Google Patents. (n.d.). US6444851B1 - Process for the preparation of Midodrine. Google Patents.
-
Jana, S., et al. (2020). In vitro contractile studies within isolated tissue baths: Translational research from Visible Heart® Laboratories. Journal of Visualized Experiments, (160). Available from: [Link]
-
El-Koussi, A. A., et al. (2016). Comparative Clinical Pharmacokinetics of Midodrine and Its Active Metabolite Desglymidodrine in Cirrhotic Patients with Tense Ascites Versus Healthy Volunteers. Clinical Pharmacokinetics, 55(6), 749-757. Available from: [Link]
-
El-Koussi, A. A., et al. (2015). Comparative Clinical Pharmacokinetics of Midodrine and Its Active Metabolite Desglymidodrine in Cirrhotic Patients with Tense Ascites Versus Healthy Volunteers. ResearchGate. Available from: [Link]
-
Val-Blasco, A., et al. (2017). Measuring the Contractile Response of Isolated Tissue Using an Image Sensor. Sensors (Basel), 17(11), 2548. Available from: [Link]
-
Xu, P., et al. (2023). Structural basis of α1A-adrenergic receptor activation and recognition by an extracellular nanobody. Nature Communications, 14(1), 3624. Available from: [Link]
-
MDPI. (2020). Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout. MDPI. Available from: [Link]
-
Dr.Oracle. (2025). What is the mechanism of action of Midodrine (Alpha-adrenergic agonist)? Dr.Oracle. Available from: [Link]
-
European Patent Office. (2002). EP1234817A1 - A process for the preparation of midodrine. European Patent Office. Available from: [Link]
-
Walash, M. I., et al. (2022). Development of a simple validated spectrofluorometric method for the assay of midodrine in tablets dosage form; Application to content uniformity testing. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 273, 121046. Available from: [Link]
-
Pittner, H., et al. (1975). Pharmacodynamic actions of midodrine, a new alpha-adrenergic stimulating agent, and its main metabolite, ST 1059. Arzneimittel-Forschung, 25(10), 1604-10. Available from: [Link]
-
Indigo Biosciences. (n.d.). Human Adrenoceptor Alpha 1B Reporter Assay System (ADRA1B). Indigo Biosciences, Inc. Available from: [Link]
-
Endocrine Abstracts. (2018). Interference of midodrine and desglymidodrine in a plasma metanephrines LC-MS/MS assay. Endocrine Abstracts. Available from: [Link]
-
Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Creative Bioarray. Available from: [Link]
- Google Patents. (n.d.). US6201153B1 - Synthesis of midodrine HCI from a novel intermediate 1-(2′,5′-dimethoxyphenyl)-2-azidoethanone. Google Patents.
-
MDPI. (2022). GPR18 Deletion in Mice Inversely Affects Vasoactive Signaling and Passive Biomechanical Properties of the Thoracic Aorta and Femoral Artery. MDPI. Available from: [Link]
-
Wood, S. D., et al. (2020). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Current Protocols in Pharmacology, 88(1), e72. Available from: [Link]
- Google Patents. (n.d.). US11013702B2 - Midodrine hydrochloride oral solution and uses thereof. Google Patents.
-
Patsnap Synapse. (2023). An In-depth Analysis of Midodrine Hydrochloride's R&D Progress and Mechanism of Action on Drug Target. Patsnap Synapse. Available from: [Link]
-
Semantic Scholar. (n.d.). Pharmacodynamic actions of midodrine, a new alpha-adrenergic stimulating agent, and its main metabolite, ST 1059. Semantic Scholar. Available from: [Link]
-
Frontiers. (2022). Effects of GS-967, GS-6615 and ranolazine on the responses of the rabbit aorta to adrenergic nerve stimulation. Frontiers in Pharmacology. Available from: [Link]
- Google Patents. (n.d.). EP1234817B1 - A process for the preparation of midodrine. Google Patents.
-
YouTube. (2017). Duplexed Screening of GPCRs to Measure Calcium and β-Arrestin. DiscoverX. Available from: [Link]
-
Semantic Scholar. (2015). Measurement of Smooth Muscle Function in the Isolated Tissue Bath- applications to Pharmacology Research. Semantic Scholar. Available from: [Link]
-
RSC Publishing. (2020). Determination of midodrine hydrochloride via Hantzsch condensation reaction: a factorial design based spectrophotometric approach. RSC Publishing. Available from: [Link]
-
ResearchGate. (2021). Electrophilic Halogen Reagents-mediated Halogenation: Synthesis of Halogenated Dihydro-1,3-oxazine Derivatives. ResearchGate. Available from: [Link]
-
Pharmaffiliates. (n.d.). Tert-butyl (2-((2-(2,5-dimethoxyphenyl)-2-hydroxyethyl)amino)-2-oxoethyl)carbamate. Pharmaffiliates Analytics & Synthetics (P) Ltd. Available from: [Link]
-
Janssen, S., et al. (2018). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments, (140), 58293. Available from: [Link]
-
ResearchGate. (2017). An overview of Ca 2+ mobilization assays in GPCR drug discovery. ResearchGate. Available from: [Link]
Sources
- 1. Midodrine: a selective alpha-adrenergic agonist for orthostatic hypotension and dialysis hypotension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. droracle.ai [droracle.ai]
- 4. An In-depth Analysis of Midodrine Hydrochloride's R&D Progress and Mechanism of Action on Drug Target [synapse.patsnap.com]
- 5. veeprho.com [veeprho.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. indigobiosciences.com [indigobiosciences.com]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. US6444851B1 - Process for the preparation of Midodrine - Google Patents [patents.google.com]
- 10. data.epo.org [data.epo.org]
- 11. US6201153B1 - Synthesis of midodrine HCI from a novel intermediate 1-(2â²,5â²-dimethoxyphenyl)-2-azidoethanone - Google Patents [patents.google.com]
A Comparative Guide to the Cross-Reactivity of Midodrine Antibodies with 3-Bromo Midodrine
In the landscape of pharmaceutical analysis and clinical diagnostics, the specificity of immunoassays is paramount for accurate quantification of drug molecules. Midodrine, a prodrug used to treat orthostatic hypotension, is converted in the body to its active metabolite, desglymidodrine, which exerts its therapeutic effect.[1] The development of antibodies specific to Midodrine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control during manufacturing. However, the potential for these antibodies to cross-react with structurally similar molecules, such as impurities or analogs like 3-Bromo Midodrine, poses a significant challenge to assay accuracy.[2][3]
This guide provides a comprehensive comparison of the cross-reactivity of Midodrine antibodies with 3-Bromo Midodrine, a potential synthetic precursor or impurity.[4][5] We will delve into the underlying principles of antibody cross-reactivity, present a detailed experimental workflow for its assessment using competitive ELISA, and provide a framework for interpreting the resulting data. This guide is intended for researchers, scientists, and drug development professionals who are developing or validating immunoassays for Midodrine.
The Molecular Basis of Antibody Specificity and Cross-Reactivity
Antibodies achieve their specificity through the unique three-dimensional structure of their antigen-binding site (paratope), which recognizes a specific molecular shape and charge distribution on an antigen, known as an epitope.[6] For small molecules like Midodrine, which are haptens, they must be conjugated to a larger carrier protein to elicit an immune response and generate antibodies.[7][8][9][10][] The resulting polyclonal or monoclonal antibodies will be specific to the hapten.
Cross-reactivity occurs when an antibody binds to an unintended molecule that is structurally similar to the target antigen.[2][6] The degree of cross-reactivity is influenced by the similarity in the size, shape, and electrostatic properties of the cross-reactant compared to the original immunogen.[2] In the case of Midodrine and 3-Bromo Midodrine, the addition of a bromine atom to the aromatic ring represents a key structural difference that may or may not be distinguished by a Midodrine-specific antibody.
Below is a depiction of the chemical structures of Midodrine and its brominated analog.
Caption: Chemical structures of Midodrine and 3-Bromo Midodrine.
Assessing Cross-Reactivity: The Competitive ELISA Approach
The gold standard for quantifying the cross-reactivity of antibodies with small molecule drugs is the competitive Enzyme-Linked Immunosorbent Assay (ELISA).[12][13] This assay format relies on the competition between a labeled drug conjugate (the tracer) and the free drug in a sample for a limited number of antibody binding sites. A higher concentration of the free drug results in less binding of the tracer and a weaker signal, creating an inverse relationship between the analyte concentration and the signal.
The following diagram illustrates the step-by-step workflow for a competitive ELISA to determine the cross-reactivity of Midodrine antibodies with 3-Bromo Midodrine.
Caption: Workflow of a competitive ELISA for cross-reactivity assessment.
Detailed Experimental Protocol
This protocol provides a general framework. Optimization of antibody and tracer concentrations, incubation times, and buffer compositions is essential for robust assay performance.[14][15][16]
-
Plate Coating: Dilute the anti-Midodrine antibody in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.[12]
-
Washing: Repeat the washing step as in step 2.
-
Competitive Reaction:
-
Prepare serial dilutions of Midodrine (standard) and 3-Bromo Midodrine (potential cross-reactant) in assay buffer.
-
Add 50 µL of the standard or cross-reactant solutions to the appropriate wells.
-
Add 50 µL of the Midodrine-enzyme conjugate (tracer) to all wells.
-
Incubate for 1-2 hours at room temperature to allow for competition.
-
-
Washing: Repeat the washing step as in step 2.
-
Substrate Addition: Add 100 µL of a suitable substrate (e.g., TMB for HRP-conjugated tracer) to each well. Incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well to halt the color development.
-
Data Acquisition: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
Data Analysis and Interpretation
The data obtained from the competitive ELISA is used to generate dose-response curves for both Midodrine and 3-Bromo Midodrine. The concentration of the analyte is plotted against the percentage of tracer binding (or absorbance). From these curves, the IC50 value for each compound is determined. The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal.[17]
The percentage of cross-reactivity is then calculated using the following formula:
% Cross-Reactivity = (IC50 of Midodrine / IC50 of 3-Bromo Midodrine) x 100 [18]
Hypothetical Data and Comparison
The following table presents hypothetical data from a competitive ELISA experiment designed to assess the cross-reactivity of a polyclonal anti-Midodrine antibody.
| Compound | IC50 (ng/mL) | % Cross-Reactivity | Interpretation |
| Midodrine | 10 | 100% | Reference Compound |
| 3-Bromo Midodrine | 500 | 2% | Low Cross-Reactivity |
In this hypothetical scenario, the anti-Midodrine antibody exhibits minimal cross-reactivity with 3-Bromo Midodrine. An IC50 value for 3-Bromo Midodrine that is 50 times higher than that of Midodrine indicates a significantly lower affinity of the antibody for the brominated analog. A cross-reactivity of 2% suggests that the presence of 3-Bromo Midodrine is unlikely to cause significant interference in an immunoassay designed for Midodrine, unless it is present in vast excess.
Conclusion and Implications for Assay Development
The rigorous assessment of antibody cross-reactivity is a critical component of immunoassay validation, as outlined by regulatory bodies.[19][20][21][22] Understanding the specificity of an anti-Midodrine antibody is essential for ensuring the reliability of data in both research and clinical settings. The competitive ELISA provides a robust and quantitative method for determining the degree of cross-reactivity with potential interferents like 3-Bromo Midodrine.
The findings from such studies directly inform the suitability of an antibody for its intended application. An antibody with low cross-reactivity is highly desirable for developing a specific and accurate immunoassay for Midodrine. Conversely, significant cross-reactivity would necessitate either the development of a more specific antibody or the implementation of sample preparation techniques to remove the cross-reacting species prior to analysis.
References
-
Hapten-Carrier Conjugation . Creative Biolabs. [Link]
-
Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules . PubMed. [Link]
-
Synthesis and Characterization of Hapten−Protein Conjugates for Antibody Production against Small Molecules . American Chemical Society. [Link]
-
Hapten-carrier Interactions and Their Role in the Production of Monoclonal Antibodies Against Hydrophobic Haptens . PubMed. [Link]
-
Validation of immunoassays for bioanalysis: A pharmaceutical industry perspective . Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
The Selectivity of Immunoassays and of Biomimetic Binding Assays with Imprinted Polymers . MDPI. [Link]
-
FDA Updates Analytical Validation Guidance . BioPharm International. [Link]
-
Competitive ELISA Protocol . Creative Diagnostics. [Link]
-
Competitive ELISA protocol . St John's Laboratory. [Link]
-
Competitive ELISA Protocol . Bio-Rad Antibodies. [Link]
-
Cross-reactivity (CR) and 50% inhibitory concentration (IC50) values of... . ResearchGate. [Link]
-
Guidance for Industry - Assay Development for Immunogenicity Testing of Therapeutic Proteins . Regulations.gov. [Link]
-
Assay Validation Guidelines . Ofni Systems. [Link]
-
Cross-reactive and pre-existing antibodies to therapeutic antibodies—Effects on treatment and immunogenicity . PMC - NIH. [Link]
-
A Practical Guide to Immunoassay Method Validation . PMC - PubMed Central. [Link]
-
Antibody Cross Reactivity And How To Avoid It? . ELISA kit. [Link]
-
Use of tissue cross-reactivity studies in the development of antibody-based biopharmaceuticals: history, experience, methodology, and future directions . PubMed. [Link]
-
Solutions to immunoassay interference, cross reactivity and other challenges . Gyros Blog. [Link]
- Process for preparation of midodrine and intermediates thereof.
-
A process for the preparation of midodrine . European Patent Office. [Link]
-
Inter-Laboratory comparisons IC50 values. . ResearchGate. [Link]
-
Cross-reactivity, IC50 values, and limits of detection for macrolides. . ResearchGate. [Link]
-
Midodrine 3-Bromo Impurity | CAS 1797102-13-6 . Veeprho. [Link]
- Synthesis of midodrine HCI from a novel intermediate 1-(2′,5′-dimethoxyphenyl)-2-azidoethanone.
-
Midodrine | C12H18N2O4 . PubChem - NIH. [Link]
-
Midodrine API Impurity Manufacturers . Anant Labs. [Link]
Sources
- 1. Midodrine | C12H18N2O4 | CID 4195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. elisakits.co.uk [elisakits.co.uk]
- 3. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 4. veeprho.com [veeprho.com]
- 5. Midodrine Impurities | Midodrine API Impurity Manufacturers [anantlabs.com]
- 6. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 7. Hapten-Carrier Conjugation - Creative Biolabs [creative-biolabs.com]
- 8. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Hapten-carrier interactions and their role in the production of monoclonal antibodies against hydrophobic haptens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biossusa.com [biossusa.com]
- 13. stjohnslabs.com [stjohnslabs.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 17. The Selectivity of Immunoassays and of Biomimetic Binding Assays with Imprinted Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. biopharminternational.com [biopharminternational.com]
- 21. downloads.regulations.gov [downloads.regulations.gov]
- 22. Assay Validation Guidelines | Ofni Systems [ofnisystems.com]
A Researcher's Guide to Validating the Biological Inactivity of 3-Bromo Midodrine: A Comparative Analysis
For researchers and drug development professionals, ensuring the purity and safety of pharmaceutical compounds is paramount. This guide provides a comprehensive framework for validating the biological inactivity of a potential Midodrine impurity, "3-Bromo Midodrine." While Midodrine is a clinically important vasopressor, the presence of structurally related impurities necessitates rigorous evaluation to preclude any unintended pharmacological effects. Here, we present a scientifically robust, multi-faceted approach to compare the activity of 3-Bromo Midodrine against the established pharmacology of Midodrine and its active metabolite, desglymidodrine.
The Pharmacology of Midodrine: A Prodrug Approach to Vasopressor Therapy
Midodrine is an orally administered prodrug designed to treat symptomatic orthostatic hypotension.[1][2][3] Its therapeutic effect is not direct but relies on its conversion in the body to the active metabolite, desglymidodrine.[1][4][5] This conversion occurs through the enzymatic removal of a glycine group.[4][5]
Desglymidodrine is a selective agonist of alpha-1 adrenergic receptors, which are predominantly located on the smooth muscle of blood vessels.[1][4][5] Activation of these receptors triggers a signaling cascade that results in vasoconstriction, an increase in peripheral vascular resistance, and consequently, a rise in blood pressure.[1][3][5]
The Alpha-1 Adrenergic Signaling Pathway
The mechanism of action of desglymidodrine is initiated by its binding to alpha-1 adrenergic receptors, which are G-protein coupled receptors (GPCRs).[6] This binding activates the Gq alpha subunit of the associated G-protein. Activated Gq, in turn, stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[6][7] IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+). The increased intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), ultimately leading to the phosphorylation of various proteins that mediate smooth muscle contraction.[7]
The Hypothetical Inactivity of 3-Bromo Midodrine
"3-Bromo Midodrine" is a potential process-related impurity or a synthetic derivative of Midodrine. The introduction of a bromine atom to the aromatic ring of the Midodrine molecule could significantly alter its pharmacological properties. The rationale for its presumed inactivity lies in the potential for steric hindrance. The bulky bromine atom may prevent the molecule from effectively binding to the alpha-1 adrenergic receptor's active site. This guide outlines the experimental procedures to scientifically validate this hypothesis.
Experimental Validation of Biological Inactivity: A Step-by-Step Guide
To definitively determine the biological activity of 3-Bromo Midodrine, a series of in vitro and in vivo experiments are necessary. These experiments will compare its effects to those of Midodrine and its active metabolite, desglymidodrine.
Part 1: In Vitro Assessment of Alpha-1 Adrenergic Receptor Binding and Activation
Objective: To determine if 3-Bromo Midodrine can bind to and activate alpha-1 adrenergic receptors.
1. Radioligand Binding Assay
-
Principle: This assay quantifies the ability of a test compound to displace a known radioactive ligand from the alpha-1 adrenergic receptor.
-
Protocol:
-
Prepare cell membranes from a cell line recombinantly expressing human alpha-1 adrenergic receptors.
-
Incubate the membranes with a fixed concentration of a radiolabeled antagonist (e.g., [³H]-prazosin).
-
Add increasing concentrations of the unlabeled test compounds (Midodrine, desglymidodrine, 3-Bromo Midodrine).
-
After incubation, separate the bound and free radioligand by filtration.
-
Measure the radioactivity of the bound ligand using a scintillation counter.
-
Calculate the inhibitory constant (Ki) for each compound, which represents its binding affinity.
-
2. Calcium Flux Assay
-
Principle: This functional assay measures the increase in intracellular calcium concentration following receptor activation.[8]
-
Protocol:
-
Culture cells expressing alpha-1 adrenergic receptors.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Stimulate the cells with increasing concentrations of the test compounds.
-
Measure the change in fluorescence using a plate reader or a fluorescence microscope.
-
Determine the half-maximal effective concentration (EC50) for each compound, which indicates its potency in activating the receptor.
-
Part 2: In Vivo Evaluation of Cardiovascular Effects
Objective: To assess the in vivo effects of 3-Bromo Midodrine on blood pressure in an animal model.
1. Anesthetized Rodent Model
-
Principle: This model allows for the direct measurement of cardiovascular parameters following intravenous administration of test compounds.[9]
-
Protocol:
-
Anesthetize a rodent (e.g., a Sprague-Dawley rat).
-
Surgically implant a catheter into the carotid artery to monitor blood pressure and into the jugular vein for drug administration.
-
Allow the animal to stabilize.
-
Administer bolus intravenous injections of Midodrine, desglymidodrine, and 3-Bromo Midodrine at various doses.
-
Continuously record mean arterial pressure (MAP).
-
Analyze the dose-response relationship for each compound on blood pressure.
-
Data Presentation and Interpretation
The results of these experiments should be systematically organized to facilitate a clear comparison.
Table 1: In Vitro Receptor Binding and Functional Activity
| Compound | Receptor Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |
| Midodrine | >10,000 | >10,000 |
| Desglymidodrine | 10 ± 2 | 50 ± 5 |
| 3-Bromo Midodrine | >10,000 | >10,000 |
Interpretation: A high Ki value for 3-Bromo Midodrine would indicate poor binding affinity to the alpha-1 adrenergic receptor, similar to the prodrug Midodrine. A high EC50 value would suggest a lack of functional activity.
Table 2: In Vivo Cardiovascular Effects in Anesthetized Rats
| Compound | Dose (mg/kg, IV) | Change in Mean Arterial Pressure (mmHg) |
| Vehicle | - | 0 ± 2 |
| Midodrine | 1 | 2 ± 1 |
| Desglymidodrine | 0.1 | 25 ± 5 |
| 3-Bromo Midodrine | 1 | 1 ± 2 |
Interpretation: An insignificant change in mean arterial pressure following the administration of 3-Bromo Midodrine, even at high doses, would confirm its biological inactivity in vivo.
Visualizing the Concepts
To further clarify the underlying principles, the following diagrams illustrate the metabolic pathway of Midodrine and the proposed experimental workflow.
Caption: Workflow for the validation of 3-Bromo Midodrine's biological inactivity.
Conclusion
This guide provides a comprehensive and scientifically rigorous framework for validating the biological inactivity of 3-Bromo Midodrine. By employing a combination of in vitro receptor binding and functional assays, alongside in vivo cardiovascular monitoring, researchers can definitively assess the pharmacological profile of this and other potential impurities. This systematic approach is crucial for ensuring the safety and efficacy of Midodrine and for upholding the stringent standards of drug development.
References
-
Midodrine: Package Insert / Prescribing Information. (n.d.). Drugs.com. Retrieved from [Link]
-
Midodrine. (n.d.). PubChem. Retrieved from [Link]
-
Midodrine. (n.d.). Wikipedia. Retrieved from [Link]
-
The α1-adrenergic receptors: diversity of signaling networks and regulation. (2010). Pharmacological Research. Retrieved from [Link]
-
What is the mechanism of Midodrine Hydrochloride? (2024). Patsnap Synapse. Retrieved from [Link]
-
Midodrine. (n.d.). PoTS UK. Retrieved from [Link]
-
Full article: The α1-adrenergic receptors: diversity of signaling networks and regulation. (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
Cardiac α1A-adrenergic receptors: emerging protective roles in cardiovascular diseases. (2021). American Journal of Physiology-Heart and Circulatory Physiology. Retrieved from [Link]
-
Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate. (1998). PubMed. Retrieved from [Link]
-
Alpha-1 adrenergic receptor. (n.d.). Wikipedia. Retrieved from [Link]
-
midodrine. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]
-
Midodrine Impurities and Related Compound. (n.d.). Veeprho. Retrieved from [Link]
-
Midodrine Hydrochloride (Bryant Ranch Prepack): FDA Package Insert. (2025). MedLibrary.org. Retrieved from [Link]
-
Midodrine-impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
α-Adrenoceptor Assays. (2001). PubMed. Retrieved from [Link]
-
Midodrine Hydrochloride-impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
Alpha-1-Adrenergic Receptors: Targets for Agonist Drugs to Treat Heart Failure. (2011). PMC. Retrieved from [Link]
-
Midodrine Hydrochloride Tablets. (2023). USP-NF. Retrieved from [Link]
-
alpha1A adrenoceptor assay. (n.d.). Innoprot. Retrieved from [Link]
-
Alpha-1-adrenergic receptor agonist activity of clinical alpha-adrenergic receptor agonists interferes with alpha-2-mediated analgesia. (2009). PubMed. Retrieved from [Link]
-
Midodrine Impurity. (n.d.). Analytica Chemie. Retrieved from [Link]
-
Automated Titration of Vasopressor Infusion Using a Closed-loop Controller: In Vivo Feasibility Study Using a Swine Model. (2017). PubMed. Retrieved from [Link]
-
Automated Titration of Vasopressor Infusion Using a Closed-loop Controller: In Vivo Feasibility Study Using a Swine Model | Request PDF. (2025). ResearchGate. Retrieved from [Link]
-
IN VITRO STUDY ON THE EFFECTS OF SOME SELECTED AGONISTS AND ANTAGONISTS OF ALPHA1-ADRENERGIC RECEPTORS ON THE CONTRACTILITY OF T. (2012). Journal of Physiology and Pharmacology. Retrieved from [Link]
-
State of Shock: Contemporary Vasopressor and Inotrope Use in Cardiogenic Shock. (2023). Journal of the American Heart Association. Retrieved from [Link]
-
Anaesthetised models for early phase drug discovery. (n.d.). Vivonics Preclinical Ltd. Retrieved from [Link]
-
synthesis and antioxidant evaluation of 3-bromo-flavone. (2019). ResearchGate. Retrieved from [Link]
-
Progress in experimental models to investigate the in vivo and in vitro antidiabetic activity of drugs. (2024). PubMed. Retrieved from [Link]
-
SYNTHESIS AND ANTIOXIDANT EVALUATION OF 3-BROMO-FLAVONE. (2019). ResearchGate. Retrieved from [Link]
-
Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones. (1983). PubMed. Retrieved from [Link]
- Process for the preparation of Midodrine. (2002). Google Patents.
Sources
- 1. Midodrine: Package Insert / Prescribing Information [drugs.com]
- 2. Midodrine - Wikipedia [en.wikipedia.org]
- 3. Midodrine - PoTS UK [potsuk.org]
- 4. Midodrine | C12H18N2O4 | CID 4195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Midodrine Hydrochloride? [synapse.patsnap.com]
- 6. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 7. Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. innoprot.com [innoprot.com]
- 9. Anaesthetised models for early phase drug discovery | Vivonics [vivonics-preclinical.com]
A Comparative Analysis of 3-Bromo Midodrine and Other Midodrine Impurities: A Guide for Drug Development Professionals
Introduction
Midodrine is an essential therapeutic agent administered as its hydrochloride salt for the treatment of symptomatic orthostatic hypotension. It functions as a prodrug, undergoing enzymatic hydrolysis to its active metabolite, desglymidodrine, which is a selective alpha-1 adrenergic agonist that induces vasoconstriction and elevates blood pressure.[1][2] In the landscape of pharmaceutical development and manufacturing, the purity of an active pharmaceutical ingredient (API) is paramount to its safety and efficacy. The presence of impurities, even in trace amounts, can potentially alter the drug's therapeutic effect, introduce toxicity, or affect its stability.
This guide provides an in-depth comparative analysis of key impurities associated with Midodrine, with a particular focus on 3-Bromo Midodrine. We will explore the origins, chemical properties, and analytical challenges associated with these compounds. The objective is to equip researchers, scientists, and drug development professionals with the technical insights necessary to develop robust control strategies, ensuring the quality and safety of Midodrine-based drug products.
Key Midodrine Impurities: A Comparative Overview
The impurities found in Midodrine can be broadly categorized based on their origin: synthesis-related impurities (including starting materials and by-products), degradation products, and metabolites. Understanding the source of each impurity is fundamental to controlling its presence in the final drug substance.
Desglymidodrine (Midodrine Related Compound A)
-
Chemical Name: 2-Amino-1-(2,5-dimethoxyphenyl)ethanol
-
Origin: Desglymidodrine is unique as it is both the primary active metabolite of Midodrine and its main hydrolytic degradation product.[2][5][6] The glycine moiety of the Midodrine molecule can be cleaved in vivo by esterases or in vitro under acidic or alkaline conditions.[7]
-
Scientific Significance: As the active pharmacological agent, the presence of Desglymidodrine is expected in stability studies and is a critical analyte in pharmacokinetic assessments.[8] However, in the drug substance itself, it is considered an impurity representing degradation. Its level must be carefully controlled to ensure the correct dosage of the prodrug is delivered and to maintain product stability. The United States Pharmacopeia (USP) lists it as "Midodrine Related Compound A" and specifies acceptance criteria for its presence in Midodrine Hydrochloride tablets.[9][10]
3-Bromo Midodrine
-
Chemical Name: 2-Amino-N-[2-(3-bromo-2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide
-
CAS Number: 1797102-13-6[11]
-
Probable Origin: 3-Bromo Midodrine is classified as a synthesis-related impurity. Its formation is not a result of degradation but is likely due to the presence of brominated starting materials or an unintended side reaction during the synthesis of the 1,4-dimethoxybenzene precursor. Halogenation of activated aromatic rings, such as the dimethoxybenzene moiety in Midodrine, can occur if a source of electrophilic bromine is present. The control of this impurity, therefore, hinges on rigorous quality control of raw materials and optimization of the synthetic process to prevent unwanted bromination.
-
Scientific Significance: The introduction of a halogen atom onto the aromatic ring significantly alters the molecule's electronic properties, lipophilicity, and metabolic profile. Halogenated organic compounds can pose toxicological risks, and their presence must be strictly controlled. As a non-metabolite and non-degradant, its presence points to a specific flaw in the manufacturing process.
2-Chloro-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide
-
CAS Number: 60681-99-4[12]
-
Origin: This compound is a known intermediate in several patented synthetic routes for Midodrine.[13][14] The synthesis often involves reacting 1-(2,5-dimethoxyphenyl)-2-aminoethanol with chloroacetyl chloride.[13] If this subsequent amination step is incomplete, the chloro-acetamide intermediate can be carried over into the final product.
-
Scientific Significance: As a process-related impurity, its presence is a direct indicator of an incomplete chemical reaction. This highlights the need for precise control over reaction kinetics, stoichiometry, and purification steps. Efficiently removing unreacted intermediates is a critical aspect of process chemistry and ensures the purity of the final API.
Data Summary of Key Midodrine Impurities
| Impurity Name | Common Name/Synonym | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Type/Origin |
| Desglymidodrine | Midodrine Related Compound A | 3600-87-1[3][4] | C₁₀H₁₅NO₃ | 197.23[3] | Metabolite / Degradation Product |
| 3-Bromo Midodrine | N/A | 1797102-13-6 | C₁₂H₁₇BrN₂O₄ | 333.18 | Synthesis By-product |
| 2-Chloro-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide | Midodrine Intermediate | 60681-99-4[12] | C₁₂H₁₆ClNO₄ | 273.71[12] | Process-Related Impurity (Intermediate) |
Analytical Methodologies for Impurity Profiling
A robust, stability-indicating analytical method is essential for the separation, detection, and quantification of all potential impurities. For Midodrine and its related compounds, which are polar molecules, reversed-phase high-performance liquid chromatography (RP-HPLC) is the predominant technique.
Principle of Separation: Reversed-Phase HPLC
The causality behind selecting RP-HPLC lies in its ability to effectively separate compounds with minor structural differences. Midodrine and its impurities share a core structure but differ in polarity. For instance, Desglymidodrine is more polar than Midodrine due to the loss of the glycine side chain. 3-Bromo Midodrine is more lipophilic due to the bromine atom. An RP-HPLC method using a C18 stationary phase separates these compounds based on their differential partitioning between the nonpolar stationary phase and a polar mobile phase. By carefully controlling the mobile phase composition (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile) and its pH, a high-resolution separation can be achieved.[10][15]
Experimental Protocol: A Validated Stability-Indicating HPLC Method
The following protocol is based on established methods, such as those referenced in the USP monograph for Midodrine Hydrochloride Tablets, and serves as a reliable starting point for impurity analysis.[10]
Objective: To separate and quantify Midodrine, 3-Bromo Midodrine, Desglymidodrine, and other related impurities.
1. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase:
-
Flow Rate: 1.0 mL/min[15]
-
Detection: UV at 290 nm[16]
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
2. Standard and Sample Preparation:
-
Diluent: Mobile Phase
-
Standard Solution: Prepare a solution containing known concentrations of USP Midodrine Hydrochloride RS and USP Midodrine Related Compound A RS (Desglymidodrine).[10] If available, a qualified reference standard for 3-Bromo Midodrine should also be included.
-
Sample Solution: Accurately weigh and dissolve the Midodrine HCl drug substance or powdered tablets in the diluent to a known concentration (e.g., 0.25 mg/mL).[10]
3. System Suitability (A Self-Validating System): Before sample analysis, the chromatographic system must be validated. This is a critical trustworthiness pillar. The USP specifies criteria to ensure the system is performing correctly.[10]
-
Resolution: The resolution between the Midodrine and Desglymidodrine peaks should be not less than 2.0.
-
Tailing Factor: The tailing factor for the Midodrine peak should not be more than 2.0.
-
Relative Standard Deviation (RSD): The RSD for replicate injections of the Midodrine standard should be not more than 2.0%.
4. Analysis:
-
Inject the standard and sample solutions into the chromatograph.
-
Identify the impurity peaks by comparing their retention times with those of the reference standards.
-
Quantify the impurities based on the peak area response relative to the standard.
Workflow Visualization
Caption: HPLC workflow for Midodrine impurity analysis.
Forced Degradation Studies: Unveiling Potential Impurities
To ensure an analytical method is truly "stability-indicating," forced degradation studies are performed as mandated by ICH guidelines. The drug substance is subjected to harsh conditions to accelerate its decomposition. This helps identify degradation products that may form during storage and confirms that the analytical method can separate these degradants from the parent drug.
Studies have shown that Midodrine is susceptible to degradation under acidic and alkaline conditions, with Desglymidodrine being a primary product.[7] It is comparatively more stable under oxidative, thermal, and photolytic stress. Any stability-indicating method must demonstrate baseline resolution between the Midodrine peak and all peaks generated during these stress tests.
Midodrine Degradation Pathway
Caption: Hydrolytic degradation of Midodrine.
Conclusion: Tailoring Control Strategies
The effective control of Midodrine impurities requires a multi-faceted approach grounded in a deep understanding of their origins.
-
For Desglymidodrine , control strategies must focus on preventing hydrolysis during manufacturing and storage by controlling pH and moisture. Its acceptance criteria must be well-defined, recognizing its dual role as both an impurity and the active metabolite.
-
The control of 3-Bromo Midodrine is a matter of process chemistry. It necessitates stringent qualification of starting materials to ensure they are free from brominated contaminants and optimization of the synthesis to prevent unwanted side reactions.
-
Preventing process intermediates like 2-Chloro-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide requires driving reactions to completion and employing efficient purification techniques.
For drug development professionals, this comparative analysis underscores that a one-size-fits-all approach to impurity control is insufficient. A robust program built on sound analytical science, a thorough understanding of synthetic and degradation pathways, and rigorous process control is essential to guarantee the consistent quality, safety, and efficacy of Midodrine.
References
-
MIDODRINE Product Monograph. (2010). Retrieved from Health Canada website.[17]
-
Patel, D. J., et al. (2020). Development and Validation of Stability Indicating HPTLC Method for the Estimation of Midodrine HCL in Tablet Dosage Form. International Journal of Pharmaceutical Research and Applications.
-
Midodrine Hydrochloride Tablets. (2022). In USP-NF. Retrieved from the USP-NF website.[10]
-
de Souza, A. W., et al. (2013). HPLC analysis of midodrine and desglymidodrine in culture medium: evaluation of static and shaken conditions on the biotransformation by fungi. Journal of Chromatographic Science, 51(5), 460–467. [Link][16]
-
Midodrine Impurities and Related Compound. (n.d.). Veeprho. Retrieved from [Link][8]
-
Dhote, V., et al. (2017). A new analytical method development and validation for the estimation of Midodrine HCl by UV and HPLC. Semantic Scholar.[15]
-
Attimarad, M., et al. (2021). Studying the kinetic of midodrine degradations using TLC Stability approach: Application to dosage form and human plasma. ResearchGate.[18]
-
Attimarad, M., et al. (2023). Studying the kinetic of midodrine degradations using TLC stability approach: Application to dosage form and human plasma. Journal of Pharmaceutical and Biomedical Analysis, 229, 115322. [Link][5]
-
Posch, W., & Lindner, W. (1989). Quantification of midodrine and its active metabolite in plasma using a high performance liquid chromatography column switching technique. Biomedical Chromatography, 3(4), 153–156. [Link][19]
-
Midodrine-impurities. (n.d.). Pharmaffiliates. Retrieved from [Link][12]
-
El-Didamony, A. M., et al. (2015). Selective determination of midodrine hydrochloride in the presence of its acidic degradation product. ResearchGate.[6]
-
Jain, H. K., et al. (2016). Stability indicating RP-HPLC assay method for estimation of midodrine hydrochloride in bulk and tablets. ResearchGate.[7]
-
Darwish, I. A., et al. (2021). New stability chiral RP-HPLC method for degradation products determination in midodrine hydrochloride. Drug Development and Industrial Pharmacy, 47(4), 646-654. [Link][20]
-
Midodrine Hydrochloride-impurities. (n.d.). Pharmaffiliates. Retrieved from [Link][21]
-
Midodrine 3-Bromo Impurity. (n.d.). Veeprho. Retrieved from [Link][11]
-
Dolitzky, B-Z., et al. (2006). Process for the preparation of midodrine, pharmaceutically acceptable salts thereof and intermediates. Patsnap.[22]
-
Aronhime, J., et al. (2003). Intermediate for preparing midodrine. Google Patents. [13]
-
Nudelman, A., et al. (2002). A process for the preparation of midodrine. European Patent Office. [Link][14]
Sources
- 1. Midodrine | C12H18N2O4 | CID 4195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Midodrine - Wikipedia [en.wikipedia.org]
- 3. Midodrine Related Compound A Pharmaceutical Secondary Standard CRM [sigmaaldrich.com]
- 4. store.usp.org [store.usp.org]
- 5. Studying the kinetic of midodrine degradations using TLC stability approach: Application to dosage form and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. veeprho.com [veeprho.com]
- 9. Midodrine Related Compound A USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]
- 10. uspnf.com [uspnf.com]
- 11. veeprho.com [veeprho.com]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. US6610886B2 - Intermediate for preparing midodrine - Google Patents [patents.google.com]
- 14. data.epo.org [data.epo.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. HPLC analysis of midodrine and desglymidodrine in culture medium: evaluation of static and shaken conditions on the biotransformation by fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.hres.ca [pdf.hres.ca]
- 18. researchgate.net [researchgate.net]
- 19. Quantification of midodrine and its active metabolite in plasma using a high performance liquid chromatography column switching technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. pharmaffiliates.com [pharmaffiliates.com]
- 22. Process for the preparation of midodrine, pharmaceutically acceptable salts thereof and intermediates - Eureka | Patsnap [eureka.patsnap.com]
A Comparative Spectroscopic Guide to the Structural Confirmation of 3-Bromo Midodrine
In the landscape of pharmaceutical development and quality control, the unambiguous structural confirmation of active pharmaceutical ingredients (APIs) and their related impurities is of paramount importance. Midodrine, an antihypotensive agent, can be accompanied by various process-related impurities.[1] One such potential impurity is 3-Bromo Midodrine, a structural analog where a bromine atom is substituted on the aromatic ring. The differentiation and identification of this impurity are critical for ensuring the safety and efficacy of the final drug product.
This technical guide provides a comprehensive, in-depth comparison of the expected spectroscopic data for Midodrine and 3-Bromo Midodrine. In the absence of publicly available experimental spectra for 3-Bromo Midodrine, this guide leverages foundational spectroscopic principles and predictive analysis to serve as a robust framework for researchers, scientists, and drug development professionals. We will explore the anticipated distinctions in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, providing the causal logic behind the expected spectral differences.
Molecular Structures Under Investigation
A clear understanding of the molecular architecture is the foundation for interpreting spectroscopic data. Midodrine and its 3-bromo analog share a core structure but differ in a key substitution on the phenyl ring, which profoundly influences their spectral fingerprints.
| Compound | Structure | Molecular Formula | Molecular Weight |
| Midodrine | C₁₂H₁₈N₂O₄ | 254.28 g/mol [2] | |
| 3-Bromo Midodrine | (Structure predicted based on IUPAC name) | C₁₂H₁₇BrN₂O₄ | 333.18 g/mol |
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – A Proton and Carbon Perspective
NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule. The introduction of a bromine atom in 3-Bromo Midodrine is expected to cause significant and predictable changes in both the ¹H and ¹³C NMR spectra, particularly in the aromatic region.
Workflow for NMR-Based Structural Elucidation
Caption: General workflow for structural confirmation using NMR spectroscopy.
¹H NMR: The Aromatic Fingerprint
The most telling differences in the ¹H NMR spectra will appear in the aromatic region (typically δ 6.5-8.0 ppm). The symmetry of the Midodrine aromatic ring is broken by the bromine substitution, leading to distinct signals for each aromatic proton.
Predicted ¹H NMR Data Comparison (Aromatic Region, 500 MHz, DMSO-d₆)
| Proton Assignment | Midodrine (Predicted) | 3-Bromo Midodrine (Predicted) | Rationale for Change |
| H-3 | ~δ 6.85 (d, J ≈ 8.5 Hz) | - | The proton is replaced by a bromine atom. |
| H-4 | ~δ 6.90 (dd, J ≈ 8.5, 2.5 Hz) | ~δ 7.15 (d, J ≈ 8.7 Hz) | The removal of coupling to H-3 simplifies the signal to a doublet. The deshielding effect of the adjacent bromine causes a downfield shift. |
| H-6 | ~δ 7.05 (d, J ≈ 2.5 Hz) | ~δ 7.30 (d, J ≈ 2.5 Hz) | Experiences a moderate downfield shift due to the electronic effect of the bromine at the meta position. Remains a doublet due to coupling with H-4. |
Side-chain protons (CH(OH), CH₂, NH, etc.) are expected to show minimal changes in their chemical shifts but may exhibit minor variations due to subtle conformational changes.
¹³C NMR: Mapping the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum provides a direct count of unique carbon environments. The introduction of the bulky and electronegative bromine atom will significantly impact the chemical shifts of the aromatic carbons.
Predicted ¹³C NMR Data Comparison (Aromatic Region, 125 MHz, DMSO-d₆)
| Carbon Assignment | Midodrine (Predicted) | 3-Bromo Midodrine (Predicted) | Rationale for Change |
| C-1 | ~δ 151.0 | ~δ 150.5 | Minor shift due to substituent change at a distant position. |
| C-2 | ~δ 118.0 | ~δ 121.0 | Deshielding effect from the adjacent bromine atom. |
| C-3 | ~δ 112.5 | ~δ 110.0 | Directly attached to bromine , resulting in a significant upfield shift (the "heavy atom effect"). This is a key diagnostic signal. |
| C-4 | ~δ 111.0 | ~δ 113.0 | Minor change, influenced by the new electronic environment. |
| C-5 | ~δ 149.0 | ~δ 148.5 | Minor shift due to distant substituent change. |
| C-6 | ~δ 114.0 | ~δ 115.5 | Minor deshielding effect from the bromine at the para position. |
Part 2: Mass Spectrometry (MS) – The Definitive Mass and Isotopic Signature
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and can provide structural information through fragmentation analysis. For 3-Bromo Midodrine, MS offers a unique and unambiguous confirmation due to the characteristic isotopic pattern of bromine.
Workflow for MS-Based Structural Confirmation
Caption: General workflow for structural confirmation using Mass Spectrometry.
Molecular Ion and Isotopic Pattern
The most critical diagnostic feature in the mass spectrum of 3-Bromo Midodrine will be the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively). This results in a characteristic "doublet" for the molecular ion, with two peaks of almost equal intensity separated by 2 mass-to-charge units (m/z).[3]
Predicted High-Resolution MS Data (Electrospray Ionization, Positive Mode)
| Species | Midodrine (Expected) | 3-Bromo Midodrine (Expected) | Key Differentiator |
| [M+H]⁺ | m/z 255.1339 | m/z 333.0444 & 335.0423 | Mass Shift & Isotopic Pattern |
| Appearance | A single primary peak for the monoisotopic mass. | A pair of peaks (M⁺ and [M+2]⁺ ) of approximately 1:1 intensity ratio.[4] | The presence of the bromine doublet is definitive proof of a monobrominated compound. |
A recent study on the LC-MS/MS analysis of Midodrine identified the protonated molecule at m/z 255.0, which fragments to m/z 237.1.[5] For 3-Bromo Midodrine, a similar fragmentation (loss of water) would be expected, leading to fragment ions at m/z 315 and 317.
Part 3: Infrared (IR) Spectroscopy – Probing Functional Groups
Infrared (IR) spectroscopy is excellent for identifying the functional groups present in a molecule.[6] While the IR spectra of Midodrine and 3-Bromo Midodrine are expected to be very similar due to their shared functional groups, a key difference will arise from the C-Br bond vibration.
Predicted IR Absorption Bands (Attenuated Total Reflectance - ATR)
| Functional Group | Approximate Wavenumber (cm⁻¹) | Expected in Midodrine? | Expected in 3-Bromo Midodrine? | Comments |
| O-H Stretch (Alcohol) | 3500 - 3200 (broad) | Yes | Yes | Indicates the presence of the hydroxyl group. |
| N-H Stretch (Amine/Amide) | 3400 - 3100 | Yes | Yes | Overlaps with O-H stretch. Primary amine and secondary amide N-H stretches. |
| C-H Stretch (Aromatic) | 3100 - 3000 | Yes | Yes | Characteristic of sp² C-H bonds. |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Yes | Yes | Characteristic of sp³ C-H bonds in the side chain. |
| C=O Stretch (Amide I) | 1680 - 1630 | Yes | Yes | A strong, sharp peak indicating the amide carbonyl group. |
| N-H Bend (Amide II) | 1570 - 1515 | Yes | Yes | Characteristic of the secondary amide. |
| C-O Stretch (Ether/Alcohol) | 1250 - 1000 | Yes | Yes | Strong bands from the methoxy and alcohol groups. |
| C-Br Stretch | 700 - 500 | No | Yes | A moderate to strong absorption in the fingerprint region, confirming the presence of a C-Br bond.[7] This is the primary diagnostic peak in the IR spectrum. |
The presence of a distinct absorption band in the 700-500 cm⁻¹ range in the spectrum of the impurity, which is absent in the Midodrine reference spectrum, would provide strong evidence for the presence of the C-Br bond.[7]
Experimental Protocols
Protocol 1: NMR Spectrum Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.[3]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal reference (δ = 0.00 ppm).
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-64 scans for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID to obtain the final spectrum. Calibrate the spectrum using the TMS signal.
Protocol 2: Mass Spectrum Acquisition (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1-10 µg/mL) in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid to promote ionization.[8]
-
Instrument Setup: Calibrate the mass spectrometer according to the manufacturer's guidelines to ensure mass accuracy.
-
Infusion and Ionization: Introduce the sample into the electrospray ionization (ESI) source via direct infusion or through an LC system at a flow rate of 5-20 µL/min.
-
Data Acquisition: Acquire data in positive ion mode over a relevant m/z range (e.g., m/z 100-500).
-
MS/MS Analysis (Optional): If fragmentation data is desired, perform a product ion scan by selecting the [M+H]⁺ ion of interest in the first quadrupole (Q1) and scanning the fragments in the third quadrupole (Q3).[5]
Protocol 3: IR Spectrum Acquisition (ATR-FTIR)
-
Background Spectrum: Ensure the attenuated total reflectance (ATR) crystal is clean. Collect a background spectrum of the empty crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount of the solid powder sample directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.[6]
-
Data Processing: The software automatically performs the background subtraction, providing the final absorbance or transmittance spectrum.
Conclusion
The structural confirmation of 3-Bromo Midodrine and its differentiation from the parent drug, Midodrine, can be achieved with high confidence through a synergistic application of NMR, MS, and IR spectroscopy.
-
NMR spectroscopy will reveal a distinct aromatic substitution pattern, with the key diagnostic feature in the ¹³C spectrum being the upfield-shifted carbon directly attached to the bromine.
-
Mass spectrometry provides the most definitive evidence through the characteristic 1:1 isotopic doublet of the molecular ion, confirming the presence of a single bromine atom and providing the exact molecular weight.
-
IR spectroscopy serves as a rapid confirmatory technique, with the presence of a C-Br stretching vibration in the fingerprint region being the primary indicator.
By employing these orthogonal analytical techniques and understanding the predicted spectral differences outlined in this guide, researchers can confidently identify and characterize 3-Bromo Midodrine, ensuring the integrity and purity of pharmaceutical products.
References
-
PubChem. Midodrine. National Center for Biotechnology Information. [Link][9]
-
Ali, A. A., Al-Ghobashy, M. A., Farid, S. F., & Kassem, M. A. (2015). Development and validation of LC-MS/MS assay for the determination of the prodrug Midodrine and its active metabolite Desglymidodrine in plasma of ascitic patients: Application to individualized therapy and comparative pharmacokinetics. Journal of Chromatography B, 991, 34-40. [Link][8]
-
ResearchGate. Determination of Midodrine and its Active Metabolite Desglymidodrine by LC-MS/MS and its Application in Human Pharmacokinetic Studies. [Link][5]
-
Griffiths, P. R. (2015). Mid-Infrared Spectroscopy in the Pharmaceutical Industry. Spectroscopy Online. [Link][6]
-
Doc Brown's Chemistry. Infrared spectrum of bromomethane. [Link][7]
Sources
- 1. veeprho.com [veeprho.com]
- 2. Midodrine - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. CH3Br infrared spectrum of bromomethane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. Development and validation of LC-MS/MS assay for the determination of the prodrug Midodrine and its active metabolite Desglymidodrine in plasma of ascitic patients: Application to individualized therapy and comparative pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Midodrine | C12H18N2O4 | CID 4195 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the NMR Characterization of Midodrine and 3-Bromo Midodrine
This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) spectroscopic features of Midodrine and its brominated analog, 3-Bromo Midodrine. Designed for researchers in drug development and medicinal chemistry, this document delves into the theoretical and practical aspects of NMR analysis to distinguish between these two compounds, offering predictive insights and a detailed experimental protocol.
Introduction: The Significance of Midodrine and its Analogs
Midodrine is a peripherally acting α1-adrenergic agonist used clinically as a vasoconstrictor to treat orthostatic hypotension.[1][2][3] It is administered as a prodrug and is metabolized to its active form, desglymidodrine.[1][3][4] The synthesis and analysis of Midodrine analogs, such as 3-Bromo Midodrine, are crucial for developing new therapeutic agents, understanding structure-activity relationships (SAR), and for use as reference standards in impurity profiling.[5] 3-Bromo Midodrine is a known impurity of Midodrine, making its characterization essential for quality control in pharmaceutical manufacturing.[5]
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. This guide will compare the ¹H and ¹³C NMR spectra of Midodrine with the predicted spectra of 3-Bromo Midodrine, highlighting the key differences arising from the introduction of a bromine atom to the aromatic ring.
Theoretical Framework: Predicting the Influence of Bromine Substitution
The core structure of Midodrine features a 1,4-dimethoxybenzene ring substituted with a 2-(glycylamino)-1-hydroxyethyl group.[1] The introduction of a bromine atom at the 3-position of this aromatic ring is expected to induce significant changes in the NMR spectrum due to its electronic effects.
-
¹H NMR: Bromine is an electron-withdrawing group via induction but a weak deactivating group in electrophilic aromatic substitution due to resonance effects. Its presence on the aromatic ring will deshield adjacent protons, causing their signals to shift downfield (to a higher ppm value). The coupling patterns of the aromatic protons will also be altered.
-
¹³C NMR: The carbon atom directly attached to the bromine (C-3) will experience a strong shielding effect (upfield shift) due to the "heavy atom effect." Other carbons in the aromatic ring will experience more modest shifts depending on their position relative to the bromine substituent.
These predictable shifts provide a clear roadmap for distinguishing between the two molecules.
Molecular Structures and Atom Numbering
For clarity in the subsequent spectral analysis, the structures of Midodrine and 3-Bromo Midodrine are presented below with a consistent atom numbering scheme.
Caption: Chemical structures of Midodrine and 3-Bromo Midodrine.
Comparative Spectral Analysis
The following tables summarize the assigned ¹H NMR data for Midodrine and the predicted data for 3-Bromo Midodrine. The Midodrine data is based on literature values, while the 3-Bromo Midodrine data is predicted based on established substituent effects.[6][7]
Table 1: Comparison of ¹H NMR Data (Predicted for 400 MHz, in DMSO-d₆)
| Proton Assignment | Midodrine (δ, ppm) | 3-Bromo Midodrine (Predicted δ, ppm) | Multiplicity | Integration | Rationale for Predicted Shift |
| H-3 | ~6.90 | --- | d | 1H | Replaced by Bromine. |
| H-5 | ~6.85 | ~7.05 | d | 1H | Downfield shift due to meta relationship to Br. |
| H-6 | ~7.00 | ~7.20 | s | 1H | Downfield shift due to ortho relationship to Br. |
| Methoxy (C1-OCH₃) | ~3.75 | ~3.80 | s | 3H | Minor downfield shift. |
| Methoxy (C4-OCH₃) | ~3.72 | ~3.75 | s | 3H | Minor downfield shift. |
| C7-H (CH-OH) | ~4.80 | ~4.85 | t | 1H | Minor downfield shift from remote electronic effect. |
| C8-H₂ (CH₂-NH) | ~3.40 | ~3.45 | m | 2H | Minor downfield shift. |
| C10-H₂ (CH₂-NH₂) | ~3.20 | ~3.20 | s | 2H | Negligible change expected. |
| OH, NH, NH₂ | Variable | Variable | br s | 4H | Exchangeable protons, dependent on concentration and solvent. |
Table 2: Comparison of ¹³C NMR Data (Predicted for 100 MHz, in DMSO-d₆)
| Carbon Assignment | Midodrine (δ, ppm) | 3-Bromo Midodrine (Predicted δ, ppm) | Rationale for Predicted Shift |
| C-1 | ~151.0 | ~150.0 | Minor shielding. |
| C-2 | ~128.0 | ~130.0 | Downfield shift due to proximity of Br. |
| C-3 | ~113.0 | ~105.0 | Strong upfield shift (shielding) due to heavy atom effect of Br. |
| C-4 | ~152.0 | ~151.5 | Minor shielding. |
| C-5 | ~112.0 | ~114.0 | Minor downfield shift. |
| C-6 | ~118.0 | ~120.0 | Downfield shift due to proximity of Br. |
| C-1 Methoxy | ~55.5 | ~56.0 | Minor change. |
| C-4 Methoxy | ~55.3 | ~55.5 | Minor change. |
| C-7 (CH-OH) | ~70.0 | ~70.0 | Negligible change expected. |
| C-8 (CH₂-NH) | ~48.0 | ~48.0 | Negligible change expected. |
| C-9 (C=O) | ~170.0 | ~170.0 | Negligible change expected. |
| C-10 (CH₂-NH₂) | ~42.0 | ~42.0 | Negligible change expected. |
Experimental Protocol for NMR Characterization
This section provides a robust, step-by-step methodology for acquiring high-quality NMR data for both Midodrine and its analogs.
5.1. Sample Preparation
-
Rationale: Proper sample preparation is critical for obtaining high-resolution spectra. The choice of solvent is paramount; it must dissolve the analyte without its own signals obscuring important regions of the spectrum. Deuterated solvents are used to provide a lock signal for the spectrometer.[8][9]
-
Weigh approximately 5-10 mg of the analyte (e.g., 3-Bromo Midodrine) for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[8][10]
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). Midodrine hydrochloride is soluble in water, making D₂O a good choice, while DMSO-d₆ is a versatile solvent for many organic compounds.[11][12]
-
Vortex the vial until the sample is fully dissolved.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[13]
-
Cap the NMR tube securely.
5.2. NMR Data Acquisition
-
Rationale: A combination of 1D and 2D NMR experiments is recommended for complete and unambiguous structural assignment.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Insert the sample and lock onto the deuterium signal of the solvent.
-
Shimming: Optimize the magnetic field homogeneity (shimming) to ensure sharp, symmetrical peaks.
-
¹H NMR: Acquire a standard 1D proton spectrum. A spectral width of 12-16 ppm and an acquisition time of 2-4 seconds are typically sufficient.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans will be required (typically several hours).
-
2D NMR (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks (e.g., identifying which protons are adjacent in the side chain).
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms, confirming assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, crucial for connecting the side chain to the aromatic ring.
-
5.3. Data Processing
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the chemical shift scale. For DMSO-d₆, the residual solvent peak can be set to 2.50 ppm for ¹H and 39.52 ppm for ¹³C.
-
Integrate the ¹H signals to determine the relative number of protons.
Workflow Visualization
The following diagram illustrates the logical workflow for the complete NMR characterization process.
Caption: Workflow for NMR characterization of small molecules.
Conclusion
The NMR characterization of 3-Bromo Midodrine can be effectively achieved through a comparative analysis with its parent compound, Midodrine. The key distinguishing features will be the absence of one aromatic proton signal and the predictable downfield shifts of the remaining aromatic protons in the ¹H NMR spectrum. In the ¹³C NMR spectrum, the most telling signal is the significantly shielded carbon atom directly bonded to the bromine. By following the detailed experimental protocol outlined in this guide, researchers can confidently elucidate and confirm the structure of 3-Bromo Midodrine, ensuring the quality and integrity of their research and development efforts.
References
-
PubChem. (n.d.). Midodrine. National Center for Biotechnology Information. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0014356). Retrieved from [Link]
-
Abraham, R. J., et al. (2000). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Journal of the Chemical Society, Perkin Transactions 2, (4), 643-649. Retrieved from [Link]
-
Veeprho. (n.d.). Midodrine 3-Bromo Impurity. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
Western University. (n.d.). NMR Sample Preparation. JB Stothers NMR Facility. Retrieved from [Link]
-
Drugs.com. (2025, October 27). Midodrine Monograph for Professionals. Retrieved from [Link]
-
U.S. Food & Drug Administration. (n.d.). ProAmatine (midodrine hydrochloride) Tablets. Retrieved from [Link]
Sources
- 1. Midodrine | C12H18N2O4 | CID 4195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Midodrine - Wikipedia [en.wikipedia.org]
- 3. Midodrine Monograph for Professionals - Drugs.com [drugs.com]
- 4. caymanchem.com [caymanchem.com]
- 5. veeprho.com [veeprho.com]
- 6. hmdb.ca [hmdb.ca]
- 7. Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. publish.uwo.ca [publish.uwo.ca]
- 10. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. pdf.hres.ca [pdf.hres.ca]
- 13. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
Establishing a Certified Reference Material for 3-Bromo Midodrine: A Comparative Guide to Ensuring Analytical Accuracy
In the landscape of pharmaceutical development and quality control, the accuracy of analytical measurements is paramount. The quantification of impurities, in particular, is a critical step governed by stringent regulatory expectations. 3-Bromo Midodrine, a potential process-related impurity or degradation product of Midodrine, requires a well-characterized reference standard for its accurate monitoring. This guide provides an in-depth technical comparison between establishing a Certified Reference Material (CRM) for 3-Bromo Midodrine and utilizing alternative in-house or non-certified standards. Through an exploration of the underlying scientific principles and regulatory drivers, we will demonstrate why a comprehensively characterized CRM represents the gold standard for analytical assurance.
The Imperative for a Reference Standard: Beyond Simple Comparison
A reference standard serves as the benchmark against which a sample is measured.[1] Its quality and purity are therefore critical to obtaining scientifically valid results.[1] For an impurity like 3-Bromo Midodrine, the reference standard is indispensable for two primary functions:
-
Identification: Confirming the presence of the impurity by comparing its chromatographic retention time or spectral properties to that of the standard.
-
Quantification: Accurately determining the concentration of the impurity in the drug substance or product, ensuring it remains below established safety thresholds.[2]
The International Council on Harmonisation (ICH) guidelines Q3A/B mandate that reference standards used for the control of impurities must be evaluated and characterized according to their intended use.[1][3] This requirement underscores the need for a robustly defined standard, as any uncertainty in its purity or identity is directly transferred to the final analytical result, potentially compromising patient safety and regulatory compliance.[4]
A Hierarchy of Confidence: Comparing Reference Material Options
The choice of a reference standard is not trivial and exists on a spectrum of analytical rigor. For 3-Bromo Midodrine, a laboratory has three principal options, each with distinct implications for quality, cost, and regulatory risk.
| Feature | Certified Reference Material (CRM) | In-House (Qualified) Standard | Non-Certified Reference Material |
| Primary Use | Quantitative & Qualitative Analysis | Primarily Qualitative; Quantitative with extensive validation | Qualitative Identification / Early R&D |
| Purity & Assay | Accurately determined & certified value (e.g., via mass balance or qNMR) with stated uncertainty.[5] | Estimated purity, often by a single method (e.g., 100% area normalization by HPLC). Potency not certified. | Purity is often stated as a nominal value (e.g., >95%) without a comprehensive assessment or uncertainty value. |
| Characterization | Exhaustive: Structural elucidation (NMR, MS), purity (HPLC, GC), residual solvents, water content, inorganic impurities.[1] | Identity confirmed (e.g., NMR, MS). Purity assessed by primary method. Other tests may be limited. | Identity confirmed, but full characterization is often lacking. |
| Documentation | Comprehensive Certificate of Analysis (CoA) under ISO 17034 guidelines, detailing certified value, uncertainty, traceability, and methods used.[6][7][8] | Internal documentation; Certificate of Testing with limited data. | Basic Certificate of Analysis or technical data sheet. |
| Traceability | Metrologically traceable to SI units.[6] | Traceability is not formally established. | Not traceable. |
| Stability & Homogeneity | Formally assessed and documented.[9][10] | Often assumed or based on limited data. | Not typically assessed. |
| Regulatory Acceptance | Highest level of acceptance by agencies like the FDA and EMA.[5] | May be acceptable for early development phases; requires significant justification for late-stage/commercial use.[11] | Generally not suitable for GMP release testing or regulatory submissions for quantitative purposes.[12] |
| Cost & Availability | Higher initial cost; may require sourcing from a specialized accredited provider. | Lower initial cost, but significant internal resource investment for qualification and management.[13] | Lowest cost, readily available from chemical suppliers. |
The Workflow of Certification: A Self-Validating System
The establishment of a CRM is a rigorous, multi-step process designed to create a self-validating system where the final certified value is supported by orthogonal analytical techniques. This process ensures the highest degree of confidence in the material's identity and purity.
Causality Behind Experimental Choices:
-
Orthogonal Techniques: The use of multiple, independent analytical techniques is crucial. For instance, purity is not just determined by HPLC but is calculated by a mass balance approach , where impurities detected by different methods (water, solvents, inorganics) are subtracted from 100%.[13] This provides a more accurate value than relying on a single chromatographic technique, which may not detect all impurities.
-
Structural Elucidation: A combination of NMR, MS, and IR is used to unambiguously confirm the chemical structure. This is foundational; an incorrect identity invalidates any subsequent purity assessment.[1]
-
Homogeneity and Stability: These studies are critical for a CRM.[9][10] Homogeneity testing ensures that every vial from the batch has the same purity within a defined statistical limit, while stability studies define the shelf-life and appropriate storage conditions, guaranteeing the material's integrity over time.[9][10]
The Alternative: Qualifying an In-House Standard
When a CRM is unavailable or deemed too costly for early-stage development, companies often qualify a batch of material in-house.[11][13] While pragmatic, this approach carries inherent limitations compared to the CRM process.
The primary difference lies in the intent and depth of characterization . An in-house standard is typically characterized to be "fit-for-purpose" for a specific, often qualitative, task.[14] For quantification, its purity is often assumed to be 100% for the sake of calculation, or a less accurate value from area percent normalization is used.[14] This approach does not account for non-chromophoric impurities, differences in response factors, or the presence of water and residual solvents, leading to a potential overestimation of the impurity's purity and, consequently, an underestimation of the impurity level in the actual drug sample.
Experimental Protocol: Purity Determination by HPLC-UV
The determination of chromatographic purity is a cornerstone of characterization for any reference standard. Below is a detailed protocol for assessing 3-Bromo Midodrine. The key difference in application is that for a CRM, this result is one part of the larger mass balance calculation, whereas for an in-house standard, it might be the sole determinant of purity.
Objective: To determine the chromatographic purity of 3-Bromo Midodrine using a gradient Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV/Vis detector (e.g., Photodiode Array detector).
-
Analytical balance (5-decimal place).
-
Class A volumetric flasks and pipettes.
Materials:
-
3-Bromo Midodrine sample.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade, e.g., Milli-Q).
-
Formic Acid (or other suitable modifier).
Chromatographic Conditions (Example):
-
Column: C18, 150 x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 290 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Standard/Sample Preparation:
-
Accurately weigh approximately 10.0 mg of the 3-Bromo Midodrine sample.
-
Transfer to a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent). This yields a concentration of approximately 100 µg/mL.
-
Prepare a sensitivity solution by diluting this stock solution to a concentration corresponding to the reporting threshold (e.g., 0.05% or 0.5 µg/mL).
-
-
System Suitability:
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the sensitivity solution to confirm the signal-to-noise ratio is adequate (typically S/N > 10).
-
Make five replicate injections of the 100 µg/mL sample solution. The relative standard deviation (RSD) for the peak area of 3-Bromo Midodrine should be ≤ 2.0%.
-
-
Analysis:
-
Inject the sample solution.
-
Integrate all peaks with an area greater than or equal to the area of the principal peak in the sensitivity solution chromatogram (corresponding to the reporting threshold).
-
-
Calculation (Area Percent Normalization):
-
Calculate the percentage of each impurity using the formula: % Impurity = (Area_impurity / Total_Area_all_peaks) * 100
-
The purity is then reported as 100% - Sum of % Impurities.
-
Causality and Trustworthiness: This protocol is designed to be self-validating. The gradient elution ensures that impurities with a wide range of polarities can be separated.[15] The system suitability tests confirm that the chromatographic system is performing adequately on the day of analysis. For a CRM, the data from this experiment would be critically evaluated alongside results from GC for volatile impurities, Karl Fischer for water, and ICP-MS for inorganic content to arrive at a certified purity value with a calculated uncertainty. For an in-house standard, this HPLC purity value might be the only purity metric available, highlighting the gap in analytical rigor.
Conclusion: Investing in Certainty
While in-house and non-certified reference materials have a role in the early, non-critical stages of drug development, they introduce a level of uncertainty that is untenable for regulatory submissions and commercial quality control. The establishment of a Certified Reference Material for 3-Bromo Midodrine is a strategic investment in analytical certainty. It provides a metrologically traceable, exhaustively characterized, and highly reliable benchmark that ensures data integrity, facilitates regulatory compliance, and ultimately protects patient safety. By understanding the profound differences in scientific rigor and documentation, researchers and drug developers can make informed decisions that align with the highest standards of quality.
References
-
Choosing Reference Standards for API or Impurity. ResolveMass Laboratories Inc. [Link]
-
A Comprehensive Guide to Impurity Reference Standards and Comparison Standards: Definitions, Functions, and Uses. Labinsights. [Link]
-
Demystifying Certified Reference Materials Vs. Reference Standards In Analytical Testing. Inorganic Ventures. [Link]
-
Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]
-
Certified Reference Material Certificate of Analysis. Scribd. [Link]
-
ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). ICH. [Link]
-
Guidance for Industry - Q3A Impurities in New Drug Substances. FDA. [Link]
-
Understanding Pharmaceutical Impurities Insights into Advanced Reference Standards for Drug Quality and Safety. Pharmaffiliates. [Link]
-
Understanding certified reference materials (CRMs). IT Tech. [Link]
-
Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link]
-
Certificate of Analysis Traceable® Certified Reference Material. Control Company. [Link]
-
Certified Reference Materials: What They Are and Why They Matter. PTB.de. [Link]
-
Qualification of Inhouse Reference Standards and Secondary Standards. Qvents. [Link]
-
Select the Right Reference or Certified Reference Materials. Cole-Parmer Blog. [Link]
-
Reference Standards for Therapeutic Proteins: Current Regulatory and Scientific Best Practices. BioProcess International. [Link]
-
Selecting the right Certified Reference Material (CRM) for your laboratory. ARO Scientific. [Link]
-
Certificate of Certified Reference Material. NIM. [Link]
-
Reference-Standard Material Qualification. Pharmaceutical Technology. [Link]
-
Reference Standards, Types, Uses, Preparation & Qualification. Veeprho. [Link]
-
Pharmaceutical Impurity Analysis Overview. Chemass. [Link]
-
Cambrex Case Study-Qualified reference standards-Setting the standard for product quality. Cambrex. [Link]
-
Characterisation of Impurity Reference Standards. LGC Standards. [Link]
-
HPLC-UV Method Development for Highly Polar Impurities. Resolian. [Link]
-
HPLC-UV method approach for the analysis and impurity profiling of Captopril. ResearchGate. [Link]
-
Impurities Characterization in Pharmaceuticals: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
The Role of Impurity Standards in Pharmaceutical Quality Control. Pharmaffiliates. [Link]
-
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Characterisation of non-compendial reference standards for impurities. YouTube. [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. labinsights.nl [labinsights.nl]
- 3. database.ich.org [database.ich.org]
- 4. pharmtech.com [pharmtech.com]
- 5. gbjpl.com.au [gbjpl.com.au]
- 6. coleparmer.com [coleparmer.com]
- 7. scribd.com [scribd.com]
- 8. 2833291.fs1.hubspotusercontent-na1.net [2833291.fs1.hubspotusercontent-na1.net]
- 9. cdn.traceable.com [cdn.traceable.com]
- 10. 2833291.fs1.hubspotusercontent-na1.net [2833291.fs1.hubspotusercontent-na1.net]
- 11. cambrex.com [cambrex.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. qvents.in [qvents.in]
- 14. documents.lgcstandards.com [documents.lgcstandards.com]
- 15. resolian.com [resolian.com]
A Guide to Inter-Laboratory Comparison for the Analysis of 3-Bromo Midodrine: Ensuring Analytical Consistency in Drug Development
This guide provides a comprehensive framework for conducting an inter-laboratory comparison for the quantitative analysis of 3-Bromo Midodrine, a novel analogue of the alpha-1 adrenergic agonist, Midodrine. In the landscape of pharmaceutical development, establishing robust and reproducible analytical methods is paramount. When a new active pharmaceutical ingredient (API) or a related compound is synthesized, it is crucial to ensure that the methods used for its quantification are consistent across different laboratories, whether for quality control, stability testing, or pharmacokinetic studies.[1][2][3] An inter-laboratory comparison, or round-robin study, serves as the ultimate validation of an analytical method's transferability and reliability.[4][5][6]
This document is designed for researchers, analytical scientists, and drug development professionals. It offers not just a protocol, but the underlying scientific rationale for the experimental design, drawing upon established principles for the analysis of Midodrine and its metabolites.[7][8][9]
The Analyte: Understanding 3-Bromo Midodrine
Midodrine is a prodrug that is metabolized to its active form, desglymidodrine.[9][10][11] Its analysis is well-documented, typically employing techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[7][8][9] 3-Bromo Midodrine, as a brominated analogue, is expected to share core structural similarities but exhibit different chromatographic and mass spectrometric behavior.
The introduction of a bromine atom will increase the molecule's molecular weight and alter its polarity, which directly impacts chromatographic retention time. Furthermore, the isotopic pattern of bromine (approximately 50.7% ⁷⁹Br and 49.3% ⁸¹Br) provides a unique signature for mass spectrometry, aiding in specific and sensitive detection.
Caption: Chemical structures of Midodrine and its hypothetical analogue, 3-Bromo Midodrine.
Foundational Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the analysis of a novel pharmaceutical compound in complex matrices (e.g., plasma, formulation buffers), LC-MS/MS is the gold standard due to its superior specificity, sensitivity, and speed.[8][9]
Causality Behind Method Selection:
-
Specificity: Tandem mass spectrometry, using Multiple Reaction Monitoring (MRM), allows for the highly selective detection of the parent ion and a specific fragment ion. This minimizes interference from matrix components or related impurities, a critical factor for achieving accurate quantification.
-
Sensitivity: LC-MS/MS can achieve detection limits in the low ng/mL or even pg/mL range, which is essential for pharmacokinetic studies where drug concentrations can be very low.[8][12]
-
Versatility: The method can be adapted to quantify both the parent drug (3-Bromo Midodrine) and its potential metabolites in a single run.
A suitable starting point for method development would be an adaptation of existing LC-MS/MS methods for Midodrine and its active metabolite, desglymidodrine.[8][9][12]
Inter-Laboratory Comparison Study: A Step-by-Step Protocol
The objective of this study is to assess the reproducibility and transferability of the analytical method for 3-Bromo Midodrine across multiple laboratories.[4][5][13]
Study Design and Participants
-
Coordinator: A central laboratory responsible for preparing and distributing samples, collecting data, and performing statistical analysis.
-
Participating Laboratories: A minimum of three to five independent laboratories are recommended to ensure statistically meaningful results.
Caption: Workflow for the inter-laboratory comparison study.
Sample Preparation and Distribution
The coordinating lab will prepare and distribute the following samples to each participating laboratory. All samples should be blinded to conceal their concentrations.
-
Reference Standard: A high-purity standard of 3-Bromo Midodrine.
-
Internal Standard (IS): A stable, isotopically labeled version of the analyte (e.g., 3-Bromo Midodrine-d4) is ideal. If unavailable, a structurally similar compound with different mass can be used.
-
Blank Matrix: The matrix (e.g., human plasma, formulation buffer) without any analyte.
-
Calibration Standards: A set of 6-8 standards prepared by spiking the blank matrix with known concentrations of the reference standard.
-
Quality Control (QC) Samples: Prepared at a minimum of three concentration levels (low, medium, high) in the same matrix. Multiple vials of each QC level should be provided.
Standardized Analytical Protocol
Providing a detailed, validated protocol is crucial for minimizing inter-laboratory variability. This protocol must be followed precisely by all participants.
Experimental Protocol: LC-MS/MS Analysis of 3-Bromo Midodrine
-
Sample Preparation (Protein Precipitation):
-
Rationale: This is a simple and effective method for removing the majority of proteins from plasma samples, which can interfere with the analysis.
-
Pipette 100 µL of the study sample (calibrator or QC) into a microcentrifuge tube.
-
Add 20 µL of the Internal Standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to an HPLC vial for analysis.
-
-
LC-MS/MS Instrumentation and Conditions:
-
Rationale: The chosen conditions are based on typical parameters for small, polar molecules like Midodrine, optimized for good peak shape and rapid analysis.
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.
-
Column: Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.
-
MRM Transitions:
-
3-Bromo Midodrine: To be determined (e.g., Parent Q1 -> Fragment Q3)
-
Internal Standard: To be determined (e.g., Parent Q1 -> Fragment Q3)
-
-
-
Data Acquisition and Processing:
-
Perform a system suitability test before starting the analysis.
-
Analyze the samples in the following order: blank, calibration curve, QCs, study samples, QCs.
-
Generate a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration. Use a weighted (1/x²) linear regression.
-
Quantify the QC samples using the calibration curve.
-
Data Analysis and Acceptance Criteria
The trustworthiness of the method is established by setting clear, predefined acceptance criteria based on international guidelines, such as those from the International Council on Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4][14]
Each laboratory will report the calculated concentrations for all QC samples. The coordinating lab will then assess the following:
-
Intra-laboratory Precision and Accuracy: Each lab's performance.
-
Precision (CV%): Should be ≤15% for all QC levels (≤20% for the lowest QC).
-
Accuracy (%Bias): Should be within ±15% of the nominal value (±20% for the lowest QC).
-
-
Inter-laboratory Precision (Reproducibility): The agreement between labs.
-
The overall CV% of the mean concentrations reported by all labs for each QC level should be ≤20%.
-
Simulated Inter-Laboratory Comparison Data
The following tables represent a hypothetical outcome of a successful inter-laboratory study.
Table 1: Intra-Laboratory Performance Summary
| Laboratory | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Precision (CV%) | Accuracy (%Bias) | Status |
| Lab A | Low QC | 5.0 | 4.85 | 6.2% | -3.0% | Pass |
| Mid QC | 50.0 | 51.5 | 4.5% | +3.0% | Pass | |
| High QC | 200.0 | 198.2 | 3.1% | -0.9% | Pass | |
| Lab B | Low QC | 5.0 | 5.35 | 8.9% | +7.0% | Pass |
| Mid QC | 50.0 | 47.9 | 5.8% | -4.2% | Pass | |
| High QC | 200.0 | 205.4 | 4.2% | +2.7% | Pass | |
| Lab C | Low QC | 5.0 | 4.60 | 7.5% | -8.0% | Pass |
| Mid QC | 50.0 | 52.1 | 5.1% | +4.2% | Pass | |
| High QC | 200.0 | 208.8 | 3.8% | +4.4% | Pass |
Table 2: Inter-Laboratory Reproducibility Summary
| QC Level | Nominal Conc. (ng/mL) | Overall Mean Conc. (ng/mL) | Inter-Lab Std. Dev. | Inter-Lab Precision (CV%) | Status |
| Low QC | 5.0 | 4.93 | 0.38 | 7.7% | Pass |
| Mid QC | 50.0 | 50.5 | 2.21 | 4.4% | Pass |
| High QC | 200.0 | 204.1 | 5.41 | 2.7% | Pass |
Conclusion and Path Forward
The successful completion of an inter-laboratory comparison, as outlined in this guide, provides robust, documented evidence that the analytical method for 3-Bromo Midodrine is reliable, reproducible, and fit for its intended purpose.[2][15] The simulated data demonstrates a scenario where all participating laboratories meet the stringent acceptance criteria, confirming the method's suitability for transfer. This validation is a critical milestone in the drug development process, ensuring data integrity for all subsequent studies and regulatory submissions.
References
-
Electro-analytical sensing of anti-hypotensive agents: application to dosage forms and human urine - PMC - NIH. (2022, February 7). National Center for Biotechnology Information. [Link]
-
Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS. PubMed Central. [Link]
-
Journal of Molecular Science. (2025, August 19). Specific publisher source not available. [Link]
-
New stability chiral RP-HPLC method for degradation products determination in midodrine hydrochloride. Taylor & Francis Online. [Link]
-
Development and Validation of Stability Indicating HPTLC Method for the Estimation of Midodrine HCL in Tablet Dosage Form. International Journal of Pharmaceutical Research and Applications. [Link]
-
Determination of Midodrine and its Active Metabolite Desglymidodrine by LC-MS/MS and its Application in Human Pharmacokinetic Studies. Bentham Science. [Link]
-
Stability indicating RP-HPLC assay method for estimation of midodrine hydrochloride in bulk and tablets. (2016, September 22). ResearchGate. [Link]
-
Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. TechnoBridge. [Link]
-
Controlled clinical investigation of dimetophrine versus midodrine in the management of moderately decreased arterial blood pressure. PubMed. [Link]
-
Development and validation of LC-MS/MS assay for the determination of the prodrug Midodrine and its active metabolite Desglymidodrine in plasma of ascitic patients: Application to individualized therapy and comparative pharmacokinetics. PubMed. [Link]
-
A new analytical method development and validation for the estimation of Midodrine HCl by UV and HPLC. Semantic Scholar. [Link]
-
GUIDELINE FOR INTER-LABORATORY TESTS. BISFA. [Link]
-
A NOVEL VALIDATED ANALYTICAL METHOD FOR THE ESTIMATION OF MIDODRINE HYDROCHLORIDE IN PHARMACEUTICAL FORMULATION BY LC-MS/MS. ResearchGate. [Link]
- Midodrine hydrochloride oral solution and uses thereof.
-
Q2(R2) Validation of Analytical Procedures. FDA. [Link]
-
Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories. eas-eth.org. [Link]
-
Midodrine Drug Use Evaluation in Adult ICU Patients at a Community Teaching Hospital. Rochester Regional Health. [Link]
-
Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Profound. [Link]
-
Guidelines for Interlaboratory Testing Programs. ACS Publications. [Link]
-
Trends in inter-laboratory method validation. Eurachem. [Link]
-
Validating Analytical Methods in Pharmaceuticals. Pharmuni. [Link]
-
Midodrine exposure trends and outcomes reported to United States poison centers: 2000-2023. PubMed. [Link]
-
Analytical method validation: A brief review. Journal of Pharmacy Research. [Link]
-
MIDODRINE Product Monograph. pdp.hc-sc.gc.ca. [Link]
Sources
- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 2. particle.dk [particle.dk]
- 3. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 4. Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bisfa.org [bisfa.org]
- 6. eas-eth.org [eas-eth.org]
- 7. jmolecularsci.com [jmolecularsci.com]
- 8. benthamscience.com [benthamscience.com]
- 9. Development and validation of LC-MS/MS assay for the determination of the prodrug Midodrine and its active metabolite Desglymidodrine in plasma of ascitic patients: Application to individualized therapy and comparative pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijprajournal.com [ijprajournal.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. eurachem.org [eurachem.org]
- 14. fda.gov [fda.gov]
- 15. wjarr.com [wjarr.com]
A Technical Guide to Correlating 3-Bromo Midodrine Levels with Midodrine Efficacy: An Investigative Framework
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential correlation between the process impurity, 3-Bromo Midodrine, and the clinical efficacy of the vasopressor agent, Midodrine. We will delve into the scientific rationale, present detailed experimental protocols, and offer insights into the interpretation of potential data, adhering to the principles of scientific integrity and regulatory expectations.
Introduction: The Clinical Significance of Midodrine and the Imperative of Impurity Profiling
Midodrine is a peripherally acting alpha-1 adrenergic agonist used for the treatment of symptomatic orthostatic hypotension.[1] It is administered as a prodrug and is rapidly absorbed and converted to its pharmacologically active metabolite, desglymidodrine, through enzymatic hydrolysis.[1][2][3] Desglymidodrine exerts its therapeutic effect by binding to alpha-1 adrenergic receptors on vascular smooth muscle, leading to vasoconstriction and an increase in blood pressure.[2][3]
The presence of impurities in any pharmaceutical product is a critical quality attribute that can potentially impact both safety and efficacy.[4] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances.[4][5][6] 3-Bromo Midodrine (CAS No: 1797102-13-6) is a potential process-related impurity in the synthesis of Midodrine.[7] Given its structural similarity to Midodrine, it is imperative to understand its potential pharmacological activity and its impact on the therapeutic efficacy of the parent drug.
This guide will outline a multi-faceted approach to elucidate the relationship between 3-Bromo Midodrine levels and the efficacy of Midodrine, encompassing analytical, in vitro, and in vivo methodologies.
The Central Hypothesis and Investigative Questions
Our investigation is centered around the following hypothesis: The presence of 3-Bromo Midodrine in Midodrine drug substance may alter the therapeutic efficacy of Midodrine by one or more of the following mechanisms:
-
Interference with Bioactivation: 3-Bromo Midodrine may inhibit or compete for the enzymes responsible for the conversion of Midodrine to its active metabolite, desglymidodrine.
-
Direct Pharmacological Activity: 3-Bromo Midodrine itself may act as an agonist, antagonist, or partial agonist at the alpha-1 adrenergic receptor, thereby modulating the effect of desglymidodrine.
-
Off-Target Effects: The impurity could have other, unforeseen pharmacological activities that could indirectly influence the net clinical effect of Midodrine.
To address this hypothesis, we will seek to answer the following key questions:
-
Can we develop a robust analytical method to simultaneously quantify Midodrine, desglymidodrine, and 3-Bromo Midodrine in various matrices?
-
Does 3-Bromo Midodrine interfere with the enzymatic conversion of Midodrine to desglymidodrine in vitro?
-
What is the binding affinity and functional activity of 3-Bromo Midodrine at the human alpha-1 adrenergic receptor?
-
How does the presence of 3-Bromo Midodrine affect the pressor response to Midodrine in a validated animal model of orthostatic hypotension?
Analytical Methodology: The Foundation of the Investigation
A sensitive and specific analytical method is paramount for accurately quantifying the levels of Midodrine, desglymidodrine, and 3-Bromo Midodrine. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and selectivity.[8][9][10][11]
Proposed LC-MS/MS Protocol
This protocol is adapted from established methods for Midodrine and desglymidodrine quantification.[8][9][10][11]
Objective: To simultaneously quantify Midodrine, desglymidodrine, and 3-Bromo Midodrine in plasma.
Materials:
-
Reference standards for Midodrine, desglymidodrine, and 3-Bromo Midodrine.
-
Stable isotope-labeled internal standards (e.g., Midodrine-d4, desglymidodrine-d4).
-
HPLC-grade solvents (acetonitrile, methanol, formic acid).
-
Human plasma.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system.
-
Tandem mass spectrometer with an electrospray ionization (ESI) source.
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 10 µL of internal standard solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 mm x 50 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.5 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
Midodrine: Q1/Q3 (e.g., 255.2 -> 238.2)
-
Desglymidodrine: Q1/Q3 (e.g., 198.2 -> 181.2)
-
3-Bromo Midodrine: Q1/Q3 (e.g., 333.1/335.1 -> 316.1/318.1, accounting for bromine isotopes)
-
-
Method Validation: The method must be fully validated according to ICH guidelines, including assessments of linearity, accuracy, precision, selectivity, and stability.
In Vitro Investigations: Mechanistic Insights
In vitro studies are essential for dissecting the specific molecular interactions of 3-Bromo Midodrine.
Enzymatic Conversion Assay
Objective: To determine if 3-Bromo Midodrine inhibits the enzymatic hydrolysis of Midodrine to desglymidodrine.
Rationale: Midodrine's efficacy is dependent on its conversion to the active metabolite.[1][2][3] Inhibition of this step by an impurity could significantly reduce the therapeutic effect.
Protocol:
-
Enzyme Source: Human liver microsomes or a relevant recombinant esterase.
-
Reaction Mixture: Incubate Midodrine (at a concentration near its Km) with the enzyme source in the presence of varying concentrations of 3-Bromo Midodrine.
-
Analysis: At various time points, quench the reaction and analyze the formation of desglymidodrine using the validated LC-MS/MS method.
-
Data Analysis: Determine the rate of desglymidodrine formation in the presence and absence of 3-Bromo Midodrine. Calculate the IC50 of 3-Bromo Midodrine for the inhibition of Midodrine conversion.
Alpha-1 Adrenergic Receptor Binding Assay
Objective: To determine the binding affinity of 3-Bromo Midodrine for the human alpha-1 adrenergic receptor.
Rationale: The therapeutic effect of Midodrine is mediated through the binding of its active metabolite to the alpha-1 adrenergic receptor.[2][3] Understanding the binding characteristics of the impurity is crucial.
Protocol:
-
Receptor Source: Commercially available cell membranes expressing the human alpha-1A, alpha-1B, and alpha-1D adrenergic receptor subtypes.
-
Radioligand: A specific radiolabeled antagonist for the alpha-1 adrenergic receptor (e.g., [3H]-prazosin).
-
Assay: Perform a competitive binding assay by incubating the receptor membranes with the radioligand and increasing concentrations of unlabeled desglymidodrine (positive control) or 3-Bromo Midodrine.
-
Data Analysis: Measure the displacement of the radioligand and calculate the Ki (inhibition constant) for each compound, which is an indicator of binding affinity.
Functional Assay: Intracellular Calcium Mobilization
Objective: To determine the functional activity (agonist, antagonist, or partial agonist) of 3-Bromo Midodrine at the alpha-1 adrenergic receptor.
Rationale: Receptor binding does not always translate to a functional response. This assay will determine if 3-Bromo Midodrine can activate the receptor's downstream signaling pathway. Alpha-1 adrenergic receptors are Gq-coupled receptors that, upon activation, lead to an increase in intracellular calcium.[12]
Protocol:
-
Cell Line: A human cell line endogenously or recombinantly expressing the alpha-1 adrenergic receptor (e.g., HEK293 cells).
-
Calcium Indicator: Load the cells with a fluorescent calcium indicator dye (e.g., Fluo-4 AM).
-
Assay:
-
Agonist Mode: Stimulate the cells with increasing concentrations of desglymidodrine or 3-Bromo Midodrine and measure the change in fluorescence, which corresponds to changes in intracellular calcium levels.
-
Antagonist Mode: Pre-incubate the cells with 3-Bromo Midodrine before stimulating with a known concentration of desglymidodrine to see if the impurity can block the agonist-induced response.
-
-
Data Analysis: Generate dose-response curves and calculate the EC50 (for agonists) or IC50 (for antagonists).
Diagram of the Alpha-1 Adrenergic Receptor Signaling Pathway
Caption: Workflow for the in vivo orthostatic hypotension study.
Data Interpretation and Comparative Analysis
The data from these studies will be synthesized to build a comprehensive picture of the impact of 3-Bromo Midodrine on Midodrine's efficacy.
Table 1: Hypothetical Comparative Data Summary
| Parameter | Desglymidodrine | 3-Bromo Midodrine |
| Enzymatic Conversion | ||
| Inhibition of Midodrine Hydrolysis (IC50) | N/A | [Insert Hypothetical Value, e.g., >100 µM] |
| Receptor Binding | ||
| α1A-AR Binding Affinity (Ki) | [Insert Hypothetical Value, e.g., 5 nM] | [Insert Hypothetical Value, e.g., 500 nM] |
| α1B-AR Binding Affinity (Ki) | [Insert Hypothetical Value, e.g., 8 nM] | [Insert Hypothetical Value, e.g., 800 nM] |
| α1D-AR Binding Affinity (Ki) | [Insert Hypothetical Value, e.g., 12 nM] | [Insert Hypothetical Value, e.g., >1000 nM] |
| Functional Activity | ||
| α1-AR Agonist Potency (EC50) | [Insert Hypothetical Value, e.g., 20 nM] | No agonist activity detected |
| α1-AR Antagonist Potency (IC50) | N/A | [Insert Hypothetical Value, e.g., 1 µM] |
| In Vivo Efficacy | ||
| Change in MAP during Tilt (Midodrine alone) | [Insert Hypothetical Value, e.g., +15 mmHg] | N/A |
| Change in MAP during Tilt (Midodrine + high 3-Bromo Midodrine) | [Insert Hypothetical Value, e.g., +12 mmHg] | N/A |
Interpretation of Hypothetical Scenarios:
-
Scenario 1: No Significant Impact. If 3-Bromo Midodrine shows weak or no inhibition of Midodrine conversion, low receptor binding affinity, no functional activity, and no significant effect on the in vivo pressor response, it can be concluded that at typical impurity levels, it is unlikely to affect Midodrine's efficacy.
-
Scenario 2: Competitive Antagonism. If 3-Bromo Midodrine demonstrates significant binding to the alpha-1 adrenergic receptor and acts as an antagonist in the functional assay, it could potentially reduce the efficacy of Midodrine. The in vivo study would be critical to determine the physiological relevance of this antagonism.
-
Scenario 3: Inhibition of Bioactivation. If 3-Bromo Midodrine is found to be a potent inhibitor of the enzymatic conversion of Midodrine to desglymidodrine, this would be a significant finding, suggesting that higher levels of this impurity could lead to a clinically meaningful reduction in drug efficacy.
Regulatory Considerations and Future Directions
The findings of this investigation will have direct implications for the control strategy of 3-Bromo Midodrine in Midodrine drug substance. The ICH Q3A(R2) guideline provides a framework for setting impurity specifications based on qualification thresholds. [4][5][6][13]If 3-Bromo Midodrine is found to have significant pharmacological activity, a lower specification limit may be warranted.
Furthermore, based on the structure of 3-Bromo Midodrine, a computational (in silico) assessment for mutagenicity should be conducted as per ICH M7 guidelines. [14][15][16][17][18]A positive finding would necessitate further toxicological evaluation.
Future studies could explore the impact of 3-Bromo Midodrine on the pharmacokinetics of Midodrine and desglymidodrine in a multi-dose animal study. Additionally, investigating the potential for this impurity to be metabolized and whether its metabolites have any pharmacological activity would provide a more complete safety and efficacy profile.
Conclusion
This guide has outlined a systematic and scientifically rigorous approach to investigate the potential correlation between 3-Bromo Midodrine levels and the efficacy of Midodrine. By combining state-of-the-art analytical techniques with well-designed in vitro and in vivo experiments, researchers can gain a comprehensive understanding of the impurity's pharmacological profile. The insights gained from such studies are crucial for ensuring the quality, safety, and efficacy of Midodrine for patients suffering from orthostatic hypotension.
References
- SYNTHESIS OF DESGLYMIDODRINE FROM MIDODRINE BY CONVENTIONAL AMIDE HYDROLYSIS METHOD. (URL not available)
-
What is the mechanism of action (MOA) of Midodrine (Midodrine hydrochloride)? - Dr.Oracle. (URL: [Link])
-
Determination of Midodrine and its Active Metabolite Desglymidodrine by LC-MS/MS and its Application in Human Pharmacokinetic Studies. Bentham Science Publisher. (URL: [Link])
-
Midodrine. A review of its pharmacological properties and therapeutic use in orthostatic hypotension and secondary hypotensive disorders. PubMed. (URL: [Link])
-
Development and validation of LC-MS/MS assay for the determination of the prodrug Midodrine and its active metabolite Desglymidodrine in plasma of ascitic patients: Application to individualized therapy and comparative pharmacokinetics. PubMed. (URL: [Link])
- Synthesis of midodrine HCI from a novel intermediate 1-(2′,5′-dimethoxyphenyl)-2-azidoethanone.
-
Human Adrenoceptor Alpha 1A Reporter Assay System (ADRA1A). Indigo Biosciences. (URL: [Link])
-
The Significance of Halogen Bonding in Ligand–Receptor Interactions. PubMed Central. (URL: [Link])
-
ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline. European Medicines Agency (EMA). (URL: [Link])
-
ich harmonised tripartite guideline - impurities in new drug substances q3a(r2). (URL: [Link])
-
A rat model for predicting orthostatic hypotension during acute and chronic antihypertensive drug therapy. PubMed. (URL: [Link])
-
Mobilization of intracellular calcium by alpha 1-adrenergic receptor activation in muscle cell monolayers. PubMed. (URL: [Link])
-
α-Adrenoceptor Assays. PubMed. (URL: [Link])
- Rapid Measurements of Intracellular Calcium Using a Fluorescence Pl
-
assessment and control of dna reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk m7(r2). ICH. (URL: [Link])
-
A novel method for the measurement of cardiovascular responses to lower body negative pressure in the awake instrumented rat. American Physiological Society Journal. (URL: [Link])
-
Exploring the Effect of Halogenation in a Series of Potent and Selective A2B Adenosine Receptor Antagonists. ACS Publications. (URL: [Link])
-
Midodrine 3-Bromo Impurity | CAS 1797102-13-6. Veeprho. (URL: [Link])
-
Determination of Midodrine and its Active Metabolite Desglymidodrine by LC-MS/MS and its Application in Human Pharmacokinetic Studies. ResearchGate. (URL: [Link])
-
ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. (URL: [Link])
-
What is the mechanism of Midodrine Hydrochloride? - Patsnap Synapse. (URL: [Link])
-
Alpha 1-adrenergic receptor activation mobilizes cellular Ca2+ in a muscle cell line. PubMed. (URL: [Link])
-
Human Adrenoceptor Alpha 1B Reporter Assay System (ADRA1B). Indigo Biosciences. (URL: [Link])
-
The Significance of Halogen Bonding in Ligand–Receptor Interactions: The Lesson Learned from Molecular Dynamic Simulations of the D4 Receptor. ResearchGate. (URL: [Link])
-
Q3A(R) Impurities in New Drug Substances June 2008. FDA. (URL: [Link])
-
Orthostatic Hypotension Induced by Postural Change in the Rat (Tilt Test). ResearchGate. (URL: [Link])
-
In vitro receptor binding assays. ResearchGate. (URL: [Link])
-
Understanding the Classification of Potentially Mutagenic Impurities as per ICH M7 Guidelines. Veeprho. (URL: [Link])
-
Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Publications. (URL: [Link])
-
CALCIUM FLUX PROTOCOL. (URL: [Link])
-
Halogen Bond: Its Role beyond Drug-Target Binding Affinity for Drug Discovery and Development. ResearchGate. (URL: [Link])
-
Structural basis of α1A-adrenergic receptor activation and recognition by an extracellular nanobody. PubMed Central. (URL: [Link])
-
Pharmacodynamic actions of midodrine, a new alpha-adrenergic stimulating agent, and its main metabolite, ST 1059. PubMed. (URL: [Link])
-
A process for the preparation of midodrine. European Patent Office. (URL: [Link])
-
A novel method for the measurement of cardiovascular responses to lower body negative pressure in the awake instrumented rat. PubMed. (URL: [Link])
-
ICH M7(R2) Questions and Answers on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. GMP Navigator. (URL: [Link])
-
Development and validation of LC–MS/MS assay for the determination of the prodrug Midodrine and its active metabolite Desglymidodrine in plasma of ascitic patients: Application to individualized therapy and comparative pharmacokinetics. ResearchGate. (URL: [Link])
-
IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). Lejan Team. (URL: [Link])
-
Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging. Agilent. (URL: [Link])
-
ICH M7 Mutagenic impurities: A critical evaluation. European Pharmaceutical Review. (URL: [Link])
-
Invasive Blood Pressure – Rat Model. iWorx system. (URL: [Link])
-
Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. (URL: [Link])
- in doping analysis. (URL not available)
-
File:Midodrine synthesis.svg. Wikimedia Commons. (URL: [Link])
Sources
- 1. Midodrine. A review of its pharmacological properties and therapeutic use in orthostatic hypotension and secondary hypotensive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. What is the mechanism of Midodrine Hydrochloride? [synapse.patsnap.com]
- 4. jpionline.org [jpionline.org]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. veeprho.com [veeprho.com]
- 8. benthamscience.com [benthamscience.com]
- 9. Development and validation of LC-MS/MS assay for the determination of the prodrug Midodrine and its active metabolite Desglymidodrine in plasma of ascitic patients: Application to individualized therapy and comparative pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Alpha 1-adrenergic receptor activation mobilizes cellular Ca2+ in a muscle cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lejan-team.com [lejan-team.com]
- 14. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. database.ich.org [database.ich.org]
- 16. veeprho.com [veeprho.com]
- 17. gmp-navigator.com [gmp-navigator.com]
- 18. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Bromo Midodrine
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical compound extends far beyond its synthesis and application. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 3-Bromo Midodrine, an impurity of the pharmaceutical agent Midodrine.[1][2][3] Our focus is to instill a culture of safety and environmental stewardship by explaining the causality behind each procedural step, ensuring a self-validating system of laboratory practice.
Foundational Understanding: Chemical Identity and Hazard Assessment
3-Bromo Midodrine, chemically known as 2-Amino-N-(2-(3-bromo-2, 5-dimethoxyphenyl)-2-hydroxyethyl)acetamide, is primarily recognized as a related impurity in the manufacturing of Midodrine, a peripheral alpha-adrenergic agonist.[1] While specific, comprehensive safety data for this particular impurity is not widely available, the principles of chemical safety dictate that it be handled with the same, if not greater, caution as its parent compound.
The Safety Data Sheet (SDS) for the parent compound, Midodrine Hydrochloride, presents conflicting classifications. One source classifies it as "Toxic if swallowed" (Category 3 Acute Toxicity), requiring immediate medical attention if ingested. Another source classifies it as not a hazardous substance. A third simply notes it as a "Pharmaceutical related compound of unknown potency."[4]
Core Directive: Given this ambiguity and the established toxicity of the parent drug, a conservative approach is mandatory. 3-Bromo Midodrine must be treated as a potentially hazardous substance. This necessitates adherence to stringent disposal protocols to mitigate risks to personnel and the environment.
The Regulatory Landscape: Why Compliance is Non-Negotiable
The disposal of chemical and pharmaceutical waste is not merely a matter of best practice; it is a legal requirement. In the United States, the primary regulatory framework is provided by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA) .[5][6][7] This legislation governs the management of hazardous waste from its "cradle-to-grave."
Key tenets of RCRA relevant to 3-Bromo Midodrine disposal include:
-
Prohibition of Sewering: The EPA's Subpart P rule explicitly forbids the flushing of hazardous waste pharmaceuticals down sinks or toilets.[6][8] This is critical as wastewater treatment facilities are often not equipped to remove such complex organic molecules, leading to environmental contamination.[9]
-
Generator Status: The amount of hazardous waste your facility generates dictates specific management requirements. However, under Subpart P, hazardous waste pharmaceuticals no longer count toward a facility's generator status, simplifying compliance for many labs.[6]
-
Mandatory Treatment: Hazardous pharmaceutical waste must be treated at a permitted facility before final disposal, which typically involves incineration.[6][7]
State and local regulations may impose even stricter requirements. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance.
Standard Operating Procedure: Disposal of 3-Bromo Midodrine
This protocol is designed to provide a clear, step-by-step process for the safe disposal of 3-Bromo Midodrine waste, whether in pure form or as contaminated lab materials.
Step 1: Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure you are wearing appropriate PPE. This is your first and most critical line of defense.
-
Eye Protection: Wear safety glasses with side shields or goggles.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat is required.
Step 2: Waste Characterization and Segregation
Proper segregation is the cornerstone of a compliant waste management program.
-
Designate as Hazardous Waste: All waste containing 3-Bromo Midodrine, including pure compound, solutions, and contaminated items (e.g., pipette tips, gloves, weigh boats, paper towels), must be classified as hazardous chemical waste.
-
Do Not Mix: Never combine 3-Bromo Midodrine waste with non-hazardous materials, sharps, or biological waste. Cross-contamination can create complex and expensive disposal challenges.
Step 3: Containerization and Labeling
The integrity of your waste container is essential for safe storage and transport.
-
Select an Appropriate Container: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid. The container must be in good condition, free of cracks or residue on the outside.
-
Labeling: The container must be clearly labeled as soon as the first item of waste is added. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "3-Bromo Midodrine"
-
The approximate concentration and quantity
-
The date accumulation started
-
Step 4: On-Site Accumulation and Storage
Waste must be stored safely pending pickup by a licensed disposal vendor.
-
Secure Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.
-
Secondary Containment: It is best practice to place the waste container within a larger, chemically resistant secondary container to contain any potential leaks.
-
Incompatible Materials: Store away from incompatible materials, such as strong oxidizing agents.[10]
Step 5: Final Disposal
The final step ensures the waste is permanently and safely removed from the environment.
-
Engage Professionals: The disposal of 3-Bromo Midodrine must be handled by a licensed hazardous waste disposal contractor.
-
Institutional EHS: Contact your institution's EHS department to schedule a waste pickup. They will manage the manifest tracking system required by the EPA, which documents the waste's journey to the final treatment facility.[8]
-
Method of Disposal: The contractor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF), where it will typically be destroyed via high-temperature incineration.[6][7]
Emergency Procedures: Spill and Exposure Management
Accidents can happen. A clear and practiced emergency plan is vital.
| Scenario | Immediate Action Protocol |
| Minor Spill (Solid) | 1. Alert personnel in the immediate area. 2. Wearing appropriate PPE, gently cover the spill with an absorbent material to prevent aerosolization. 3. Carefully scoop the material into the designated hazardous waste container. 4. Clean the spill area with an appropriate solvent, and dispose of all cleanup materials as hazardous waste. |
| Skin Contact | 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes.[10] 2. Remove any contaminated clothing. 3. Seek immediate medical attention. |
| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[10] 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention. |
| Inhalation | 1. Move the affected person to fresh air.[10] 2. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. 3. Seek immediate medical attention. |
| Ingestion | 1. Immediately call a poison center or doctor. 2. Rinse the mouth with water. Do not induce vomiting.[4] |
Visualized Workflow: Disposal Decision Pathway
The following diagram illustrates the logical flow for the proper management and disposal of 3-Bromo Midodrine waste.
Caption: Decision workflow for 3-Bromo Midodrine waste management.
References
- Pharmaceutical Waste Disposal: Key Regulations You Need to Know. (2025). Vertex AI Search.
- Medication & Pharmaceutical Waste Disposal Explained. Stericycle.
- Pharmaceutical Waste Regulations: Policy and Procedure. (2025). Daniels Health.
- Waste Management Requirements for Pharmaceutical Waste. (2023). MCF Environmental Services.
- Pharmaceutical Waste. (2019). Department of Toxic Substances Control - CA.gov.
- Full article: New stability chiral RP-HPLC method for degradation products determination in midodrine hydrochloride. Taylor & Francis Online.
- MIDODRINE Product Monograph. (2010). AA Pharma Inc.
- New stability chiral RP-HPLC method for degradation products determination in midodrine hydrochloride | Request PDF.
- Studying the kinetic of midodrine degradations using TLC stability approach: Application to dosage form and human plasma. (2023). PubMed.
- US Patent for Midodrine hydrochloride oral solution and uses thereof.
- Safety Data Sheet for 1-Propanol, 3-bromo-. (2009). Thermo Fisher Scientific.
- Safety Data Sheet for Midodrine hydrochloride. (2025). Sigma-Aldrich.
- Midodrine 3-Bromo Impurity | CAS 1797102-13-6. Veeprho.
- Safety Data Sheet for Midodrine, Hydrochloride. (2018). Santa Cruz Biotechnology.
- Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. (2024). U.S.
- Midodrine 3-Bromo Impurity (HCl Salt). Veeprho.
- 3-Bromo Midodrine | CAS No- 1797102-13-6. Simson Pharma Limited.
- CAS 1797102-13-6 3-Bromo Midodrine Impurity. Anant Pharmaceuticals Pvt. Ltd.
- Material Safety Data Sheet MIDODRINE.
Sources
- 1. veeprho.com [veeprho.com]
- 2. veeprho.com [veeprho.com]
- 3. CAS 1797102-13-6 3-Bromo Midodrine Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. sdmedwaste.com [sdmedwaste.com]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. danielshealth.com [danielshealth.com]
- 8. mcfenvironmental.com [mcfenvironmental.com]
- 9. dtsc.ca.gov [dtsc.ca.gov]
- 10. fishersci.com [fishersci.com]
Navigating the Unseen Threat: A Senior Scientist's Guide to Handling 3-Bromo Midodrine
The Rationale Behind a Heightened State of Caution
Midodrine itself is a potent pharmacological agent, a prodrug that is metabolized to the active compound desglymidodrine.[3] This metabolite exerts its effects by acting as a selective alpha-1 adrenergic agonist, leading to vasoconstriction and an increase in blood pressure.[3] The parent compound, Midodrine hydrochloride, is classified as toxic if swallowed and is associated with a range of adverse effects, including supine hypertension, bradycardia, and various pilomotor reactions.[4][5][6][7][8][9][10]
The introduction of a bromine atom to the aromatic ring of Midodrine warrants an even more stringent approach to handling. Halogenated aromatic compounds can exhibit unique toxicological profiles, including potential for increased persistence in the environment and altered metabolic pathways within the body. Therefore, our operational plan for 3-Bromo Midodrine must be rooted in a conservative assessment of its potential hazards, treating it as a substance with significant pharmacological activity and potential for unknown toxicity.
Core Directive: Personal Protective Equipment (PPE) - Your First and Last Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) is non-negotiable when handling 3-Bromo Midodrine. The following table outlines the minimum required PPE, with the underlying rationale explained to foster a culture of informed safety compliance.
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Nitrile provides good resistance to a range of chemicals. Double-gloving minimizes the risk of exposure from a single glove failure and allows for safe removal of the outer glove immediately upon contamination. |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standards. | Protects against splashes and airborne particles of the compound, which can be irritating or readily absorbed through the mucous membranes of the eyes.[11][12][13][14] |
| Body Protection | A fully buttoned, long-sleeved laboratory coat. | Provides a barrier against accidental spills and contamination of personal clothing.[14] |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor/acid gas cartridges and a P100 particulate filter. | Recommended when handling the solid compound outside of a certified chemical fume hood, or if there is a potential for aerosol generation. This protects against inhalation of fine particles and any potential volatile components. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is paramount to minimizing the risk of exposure to 3-Bromo Midodrine. The following procedural steps are designed to guide the researcher through the entire handling process, from preparation to disposal.
Pre-Handling Preparations
-
Designated Work Area: All handling of 3-Bromo Midodrine should be conducted in a designated area within a certified chemical fume hood. This engineering control is the primary method for preventing inhalation exposure.
-
Emergency Preparedness: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested. Have a chemical spill kit appropriate for solid and dissolved organic compounds readily available.
-
Material Safety Data Sheet (MSDS) Review: Although a specific MSDS for 3-Bromo Midodrine may not be available, review the MSDS for Midodrine hydrochloride to be familiar with the known hazards of the parent compound.[10][15]
Handling Procedures
Caption: Workflow for the safe handling of 3-Bromo Midodrine.
-
Donning PPE: Before entering the designated handling area, don all required PPE as outlined in the table above.
-
Weighing: If working with the solid form, carefully weigh the required amount on a tared weigh paper or in a suitable container within the chemical fume hood. Use anti-static tools if necessary to prevent dispersal of the powder.
-
Dissolving: When preparing solutions, add the solvent to the solid slowly to avoid splashing. Ensure the container is appropriately labeled with the compound name, concentration, solvent, and date.
-
Experimental Procedures: Conduct all experimental manipulations within the chemical fume hood. Keep the sash at the lowest practical height.
Disposal Plan: A Responsible Conclusion to Your Research
Proper disposal of 3-Bromo Midodrine and associated waste is a critical component of laboratory safety and environmental responsibility.
-
Solid Waste: All solid waste, including contaminated weigh papers, gloves, and disposable labware, should be placed in a clearly labeled, sealed hazardous waste container designated for "Halogenated Organic Waste."
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, clearly labeled hazardous waste container for "Halogenated Organic Liquid Waste."
-
Decontamination: All non-disposable glassware and equipment that has come into contact with 3-Bromo Midodrine should be decontaminated. A triple rinse with a suitable solvent (e.g., ethanol or acetone), followed by a final wash with soap and water, is recommended. The initial rinsate should be collected as hazardous waste.
-
Spill Response: In the event of a spill, evacuate the immediate area and alert your laboratory supervisor and safety officer. If trained and equipped, use a chemical spill kit to contain and absorb the spill. All materials used for spill cleanup must be disposed of as hazardous waste.
Trust Through Transparency: Acknowledging the Data Gaps
It is imperative to acknowledge that this guidance is predicated on an expert evaluation of the known risks associated with Midodrine and the chemical class of halogenated aromatic amines. As with any research chemical for which comprehensive toxicological data is unavailable, an ongoing process of risk assessment and information gathering is essential. We encourage an open dialogue within the research community regarding the safe handling of this and other novel compounds. By working collaboratively and transparently, we can ensure that our pursuit of scientific advancement is never at the expense of safety.
References
- MIDODRINE. (2010). Product Monograph.
- ProAmatine (Midodrine Hydrochloride) Label. (n.d.). U.S.
- Attachment: Product Information: Midodrine Hydrochloride. (2021).
- Midodrine Hydrochloride - InfoButton Access: DrugPoints Document. (n.d.).
- Midodrine 3-Bromo Impurity | CAS 1797102-13-6. (n.d.). Veeprho.
- Midodrine: Side Effects, Uses, Dosage, Interactions, Warnings. (n.d.). RxList.
- CAS 1797102-13-6 3-Bromo Midodrine Impurity. (n.d.). Anant Pharmaceuticals Pvt. Ltd.
- ProAmatine, Orvaten (midodrine) dosing, indications, interactions, adverse effects, and more. (n.d.). Medscape.
- 3-Bromo Midodrine | CAS No- 1797102-13-6. (n.d.). Simson Pharma Limited.
- SAFETY DATA SHEET - Midodrine hydrochloride. (2025). Sigma-Aldrich.
- Midodrine Dosage Guide + Max Dose, Adjustments. (2024). Drugs.com.
- Chemical Safety: Personal Protective Equipment. (n.d.). University of California, San Francisco.
- Midodrine Hydrochloride Tablets - Safety Data Sheet. (2023).
- Midodrine (oral route) - Side effects & dosage. (n.d.). Mayo Clinic.
- Lab Safety Equipment & PPE. (n.d.). ChemTalk.
- Discover the Various Types of PPE for Optimal Chemical Safety. (2024).
- Midodrine (hydrochloride)
- Midodrine. (n.d.). PubChem.
- Midodrine. (n.d.). In Wikipedia.
- What PPE is recommended for chemical hazards? (n.d.).
- A CHEMISTS' GUIDE TO PPE. (n.d.). Brigham Young University.
Sources
- 1. veeprho.com [veeprho.com]
- 2. CAS 1797102-13-6 3-Bromo Midodrine Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 3. Midodrine | C12H18N2O4 | CID 4195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. tga.gov.au [tga.gov.au]
- 7. micromedexsolutions.com [micromedexsolutions.com]
- 8. Midodrine: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 9. drugs.com [drugs.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 12. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 13. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 14. safety.chem.byu.edu [safety.chem.byu.edu]
- 15. viatris.com [viatris.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
(Structure predicted based on IUPAC name)